molecular formula C11H11BrO4 B8203106 Dimethyl 2-(bromomethyl)isophthalate

Dimethyl 2-(bromomethyl)isophthalate

Cat. No.: B8203106
M. Wt: 287.11 g/mol
InChI Key: KRJSSQZVMROWLC-UHFFFAOYSA-N
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Description

Dimethyl 2-(bromomethyl)isophthalate (CAS 16281-93-9) is a valuable organic building block characterized by the presence of two distinct reactive sites: an electrophilic bromomethyl group and two methyl ester groups. This combination makes it a versatile synthon for constructing complex molecular architectures. The bromomethyl group is highly amenable to nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and serving as a key starting point in the synthesis of dendrimers. Concurrently, the ester groups can be hydrolyzed to carboxylic acids or transesterified, enabling the molecule to participate in condensation polymerization reactions for the production of specialized polyesters and polyamides. The isophthalate core contributes a bent geometry, which is useful for disrupting crystallinity and creating specific angular structures in advanced materials. This compound is a solid or viscous liquid and requires storage under an inert atmosphere at 2-8°C. As a handling precaution, it is classified with the signal word 'Danger' and carries hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage). Dimethyl 2-(bromomethyl)isophthalate is intended for research applications and is not for human or veterinary use.

Properties

IUPAC Name

dimethyl 2-(bromomethyl)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-15-10(13)7-4-3-5-8(9(7)6-12)11(14)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJSSQZVMROWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dimethyl 2-(bromomethyl)isophthalate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Dimethyl 2-(bromomethyl)isophthalate, a versatile bifunctional reagent. With its unique combination of a reactive benzylic bromide and two ester functionalities on a benzene ring, this compound serves as a valuable building block in various synthetic applications, particularly in the fields of medicinal chemistry and materials science. This document delves into its chemical and physical properties, a detailed synthetic protocol, spectroscopic characterization, reactivity, and safe handling procedures, offering field-proven insights to guide researchers in its effective utilization.

Core Chemical Identity and Properties

Dimethyl 2-(bromomethyl)isophthalate is an aromatic compound that is a derivative of isophthalic acid. The strategic placement of the bromomethyl group ortho to one of the methyl ester groups and meta to the other makes it a unique synthon for the construction of complex molecular architectures.

PropertyValueSource(s)
CAS Number 16281-93-9[1][2]
Molecular Formula C₁₁H₁₁BrO₄[1]
Molecular Weight 287.11 g/mol [1]
Physical Form Solid or viscous liquid[1]
Purity Typically ≥98%[1][2]
Storage Conditions Inert atmosphere, 2-8°C[1]
Solubility Soluble in many organic solvents such as methanol, ethanol, and acetone. Limited solubility in water.

Synthesis of Dimethyl 2-(bromomethyl)isophthalate: A Protocol Grounded in Mechanistic Understanding

The synthesis of Dimethyl 2-(bromomethyl)isophthalate is most effectively achieved via a radical bromination of its precursor, Dimethyl 2-methylisophthalate. This method offers high selectivity for the benzylic position due to the stability of the resulting benzylic radical intermediate.

Synthetic Workflow

reagents Dimethyl 2-methylisophthalate + NBS + AIBN reaction Reflux (Initiation of radical reaction) reagents->reaction solvent Carbon Tetrachloride (CCl₄) solvent->reaction workup Filtration to remove succinimide Solvent evaporation reaction->workup purification Recrystallization or Column Chromatography workup->purification product Dimethyl 2-(bromomethyl)isophthalate purification->product

Caption: Synthetic workflow for Dimethyl 2-(bromomethyl)isophthalate.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Dimethyl 2-methylisophthalate (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Execution: Heat the reaction mixture to reflux. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct can be removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude Dimethyl 2-(bromomethyl)isophthalate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices
  • N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for benzylic positions as it provides a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions such as aromatic bromination.

  • Radical Initiator (AIBN): AIBN is a common choice as it decomposes upon heating to generate radicals at a controlled rate, initiating the chain reaction necessary for benzylic bromination.

  • Solvent: Carbon tetrachloride is a classic solvent for radical reactions due to its inertness. However, due to its toxicity, acetonitrile can be a suitable alternative.

Spectroscopic Characterization (Predicted)

Spectroscopic Technique Predicted Key Features
¹H NMR Aromatic protons (multiplets, ~7.5-8.2 ppm), Bromomethyl protons (singlet, ~4.5-4.8 ppm), Methyl ester protons (two singlets, ~3.9 ppm).
¹³C NMR Carbonyl carbons (~165-170 ppm), Aromatic carbons (~128-135 ppm), Bromomethyl carbon (~30-35 ppm), Methyl ester carbons (~52 ppm).
IR Spectroscopy C=O stretch (ester, ~1720-1740 cm⁻¹), C-Br stretch (~600-700 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C-O stretch (ester, ~1100-1300 cm⁻¹).
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 286/288 (characteristic isotopic pattern for bromine), fragment ions corresponding to the loss of Br, OCH₃, and COOCH₃.

Reactivity and Synthetic Applications

The synthetic utility of Dimethyl 2-(bromomethyl)isophthalate stems from the high reactivity of its benzylic bromide group in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities, making it a valuable precursor in the synthesis of bioactive molecules and functional materials.

General Reactivity Profile

The core reactivity of Dimethyl 2-(bromomethyl)isophthalate is the displacement of the bromide ion by a nucleophile. This reaction typically proceeds via an Sₙ2 mechanism.

start Dimethyl 2-(bromomethyl)isophthalate product Substituted Product start->product Sₙ2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product byproduct Br⁻ product->byproduct

Caption: General nucleophilic substitution reaction.

Applications in the Synthesis of Bioactive Scaffolds

While specific examples for the 2-isomer are not extensively documented in publicly available literature, the analogous Dimethyl 3-(bromomethyl)phthalate is a known precursor for the synthesis of isoindolinones, a class of compounds with diverse biological activities.[3] The same synthetic strategy can be applied to Dimethyl 2-(bromomethyl)isophthalate to generate novel isoindolinone derivatives for drug discovery programs. This allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies.[3]

Potential in Materials Science

The bifunctional nature of Dimethyl 2-(bromomethyl)isophthalate makes it an attractive monomer or cross-linking agent in polymer chemistry. The ester groups can be hydrolyzed to carboxylic acids, which can then be used to form polyesters or polyamides. The bromomethyl group can be used to graft polymers onto surfaces or to create functionalized polymers through post-polymerization modification.[4]

Safety and Handling

Dimethyl 2-(bromomethyl)isophthalate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage.[1]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

    • Wash skin thoroughly after handling.[1]

    • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[1]

Conclusion

Dimethyl 2-(bromomethyl)isophthalate is a valuable and versatile building block for chemical synthesis. Its well-defined reactivity, particularly the susceptibility of the benzylic bromide to nucleophilic substitution, provides a reliable handle for the construction of complex molecules. This guide has outlined its fundamental properties, a robust synthetic method, predicted spectroscopic data, and key application areas. For researchers in drug discovery and materials science, this compound offers significant potential for the development of novel and functional chemical entities.

References

  • Reactions with Nucleophiles – Attack at the Metal. University of Sheffield. [Link]

  • Easy Conversion of Dimethyl -(Bromomethyl)fumarate into Functionalized Allyl Ethers Mediated by DABCO. (2015). ResearchGate. [Link]

  • Improved Synthesis of Bioactive Molecules Through Flow Chemistry. (2021). Springer. [Link]

  • A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. (2015). SciSpace. [Link]

  • Reactions of Oximate α-Nucleophiles with Esters: Evidence from Solvation Effects for Substantial Decoupling of Desolvation and Bond Formation. Scilit. [Link]

  • Use of Methyl 2-(Bromomethyl)acrylate as a Chain-Transfer Agent To Yield Functionalized Macromonomers via Conventional and Livin - Controlled Radical Polymerization. ACS Publications. [Link]

  • Nucleophilic Substitution Reactions in the [B 3 H 8 ] − Anion in the Presence of Lewis Acids. (2022). MDPI. [Link]

  • Clickable Polymer-Based Coatings for Modulating the Interaction of Metal–Organic Framework Nanocrystals with Living Cells. PMC. [Link]

  • A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. (2015). Scientific & Academic Publishing. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Dimethyl 2-(bromomethyl)isophthalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the solubility of dimethyl 2-(bromomethyl)isophthalate, a key intermediate in the synthesis of various organic compounds. Recognizing the critical role of solubility data in process development, purification, and formulation, this document offers a blend of theoretical principles, practical experimental methodologies, and extrapolated data to empower researchers in their scientific endeavors.

Introduction: The Significance of Solubility in Chemical Processes

The solubility of a compound in a given solvent is a fundamental physicochemical property that dictates its behavior in a solution. For a compound like dimethyl 2-(bromomethyl)isophthalate, which often serves as a building block in multi-step syntheses, understanding its solubility profile is paramount for several reasons:

  • Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in the solvent.

  • Purification: Crystallization, a common purification technique, relies on the differential solubility of a compound and its impurities in a solvent system at varying temperatures.

  • Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the choice of delivery vehicle.

This guide will delve into the factors governing the solubility of dimethyl 2-(bromomethyl)isophthalate, provide methodologies for its determination, and present available data to inform solvent selection and process optimization.

Theoretical Framework: The Thermodynamics of Dissolution

The process of dissolution is governed by thermodynamic principles, primarily the change in Gibbs free energy (ΔG). For a solute to dissolve spontaneously in a solvent, the Gibbs free energy of the system must decrease (ΔG < 0). This change is described by the equation:

ΔG = ΔH_sol - TΔS_sol

where:

  • ΔH_sol is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

  • T is the absolute temperature.

  • ΔS_sol is the entropy of solution, which typically increases as the solute molecules become more dispersed in the solvent.

The interplay of these factors determines the extent of solubility. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This is because the intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between similar molecules are more readily overcome and replaced by new, favorable interactions.[1][2]

Dimethyl 2-(bromomethyl)isophthalate, with its aromatic ring, ester functional groups, and a bromomethyl substituent, possesses both polar and non-polar characteristics. This structural complexity suggests that its solubility will vary significantly across a range of organic solvents with differing polarities.

Solubility Profile: An Analog-Based Approach

Direct experimental solubility data for dimethyl 2-(bromomethyl)isophthalate is not extensively available in published literature. However, valuable insights can be gleaned from the solubility data of a structurally analogous compound, dimethyl isophthalate . The primary structural difference is the presence of a bromomethyl group in place of a hydrogen atom on the benzene ring. This substitution is expected to increase the molecule's polarity and molecular weight, which may influence its solubility. The following table summarizes the solubility of dimethyl isophthalate in a variety of organic solvents at 25°C, providing a strong predictive foundation.[3]

SolventSolubility (g/L)Solvent Polarity (Relative)
N,N-Dimethylformamide (DMF)752.58High
Dimethyl Sulfoxide (DMSO)780.45High
N-Methyl-2-pyrrolidone (NMP)667.4High
Dichloromethane487.67Medium-High
Chloroform354.03Medium-High
Tetrahydrofuran (THF)316.46Medium
Acetone266.08Medium
Ethyl Acetate133.68Medium
Toluene73.43Low
Methanol54.64High (Protic)
Ethanol43.35High (Protic)
Isopropanol29.54Medium (Protic)
n-Hexane5.97Very Low
Water0.39Very High (Protic)

Data for Dimethyl Isophthalate at 25°C[3]

Interpretation and Extrapolation for Dimethyl 2-(bromomethyl)isophthalate:

The bromomethyl group introduces a polar C-Br bond and increases the overall molecular weight. This will likely:

  • Enhance solubility in polar aprotic solvents like DMF, DMSO, and NMP due to favorable dipole-dipole interactions.

  • Slightly decrease solubility in non-polar solvents like hexane and toluene, as the energetic cost of breaking the solvent-solvent interactions becomes higher.

  • Have a complex effect in protic solvents like alcohols. While the polarity increases, the potential for steric hindrance from the bromomethyl group might disrupt hydrogen bonding with the solvent.

Experimental Determination of Solubility: Methodologies and Protocols

To obtain precise solubility data for dimethyl 2-(bromomethyl)isophthalate, experimental determination is essential. This section details three widely used and reliable methods.

The Gravimetric Method: A Fundamental Approach

The gravimetric method is a straightforward and accurate technique for determining solubility.[4][5] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of dimethyl 2-(bromomethyl)isophthalate to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-capped vial or flask).

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking water bath or a magnetic stirrer can be used.

  • Separation of Undissolved Solute:

    • Allow the solution to stand undisturbed at the same constant temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, cool the dish in a desiccator and weigh it accurately.

  • Calculation:

    • The solubility (S) is calculated using the following formula: S (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of saturated solution taken (L)

Gravimetric_Method cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Excess Solute + Solvent B Equilibration (Shaking/Stirring) A->B C Settling B->C D Filtration C->D E Evaporation D->E F Weighing E->F G Solubility Data F->G Calculation

Caption: Workflow for the gravimetric determination of solubility.

UV/Vis Spectroscopy: A High-Throughput Screening Method

For compounds that absorb ultraviolet or visible light, UV/Vis spectroscopy offers a rapid and sensitive method for solubility determination.[6][7][8] This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Experimental Protocol:

  • Preparation of a Standard Curve:

    • Prepare a series of standard solutions of dimethyl 2-(bromomethyl)isophthalate of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate a standard curve. The slope of this line is the molar absorptivity.

  • Preparation of Saturated Solution and Measurement:

    • Prepare a saturated solution as described in the gravimetric method (Section 4.1.1).

    • After equilibration, filter the supernatant to remove undissolved solid.

    • Dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the standard curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the standard curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

UV_Vis_Method cluster_cal Calibration cluster_sample Sample Analysis A Prepare Standard Solutions B Measure Absorbance A->B C Generate Standard Curve B->C G Solubility Data C->G Calculation D Prepare Saturated Solution E Filter & Dilute D->E F Measure Absorbance E->F F->G Calculation

Caption: Workflow for solubility determination using UV/Vis spectroscopy.

UPLC-MS/MS: The Gold Standard for Accuracy and Sensitivity

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for determining solubility, especially for complex mixtures or when only small amounts of material are available.[9][10]

Experimental Protocol:

  • Method Development:

    • Develop a UPLC method for the separation of dimethyl 2-(bromomethyl)isophthalate from any potential impurities. This involves selecting an appropriate column, mobile phase, and gradient.

    • Optimize the MS/MS parameters (e.g., parent ion, daughter ions, collision energy) for the sensitive and specific detection of the analyte.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards of known concentrations of dimethyl 2-(bromomethyl)isophthalate in the solvent of interest.

    • Analyze the calibration standards by UPLC-MS/MS and construct a calibration curve by plotting the peak area versus concentration.

  • Sample Preparation and Analysis:

    • Prepare a saturated solution and filter it as described previously.

    • Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration within the calibration range.

    • Inject the diluted sample into the UPLC-MS/MS system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility in the original saturated solution by applying the dilution factor.

UPLC_MS_Method cluster_setup Method Setup cluster_quant Quantitation A UPLC Method Development B MS/MS Optimization A->B C Calibration Curve B->C D Sample Analysis B->D E Solubility Data C->E Calculation D->E Calculation

Caption: Workflow for UPLC-MS/MS based solubility measurement.

Conclusion: A Practical Guide for the Bench Scientist

The solubility of dimethyl 2-(bromomethyl)isophthalate is a critical parameter that influences its handling, reaction, and purification. While direct quantitative data is scarce, a robust estimation can be made based on the solubility of its structural analog, dimethyl isophthalate. For precise and reliable data, this guide has provided detailed protocols for three established experimental methods: gravimetric analysis, UV/Vis spectroscopy, and UPLC-MS/MS. By understanding the theoretical principles and applying these practical methodologies, researchers, scientists, and drug development professionals can make informed decisions to accelerate their research and development efforts.

References

  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Retrieved from [Link]

  • Scent.vn. (n.d.). Dimethyl isophthalate CAS# 1459-93-4: Odor profile, Molecular properties, Suppliers & Regulation. Retrieved from [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

  • PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]

  • Future University in Egypt. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Research Journal of Pharmacy and Technology. (2015, June 30). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 25.5 Esters – Structure, Properties and Naming. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 31). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). 211 ANALYTICAL CHEMISTRY Experiment No. 1 GRAVIMETRIC ANALYSIS.
  • Chemistry LibreTexts. (2026, February 26). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). Properties and Structure of Aromatic Ester Solvents. Retrieved from [Link]

  • Al-Mustansiriya University. (2025, October 22). Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

  • Walsh Medical Media. (2024, August 26). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. Retrieved from [Link]

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Thermal stability and melting point of Dimethyl 2-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Dimethyl 2-(bromomethyl)isophthalate

Executive Summary

Dimethyl 2-(bromomethyl)isophthalate (CAS: 16281-93-9 ) is a specialized benzylic bromide intermediate used primarily in the synthesis of polycyclic heterocycles and pharmaceutical scaffolds (e.g., isoindolinones, PARP inhibitors).[1] Unlike its more common isomer, dimethyl 5-(bromomethyl)isophthalate, the 2-isomer features a bromomethyl group sterically "clamped" between two ortho-ester moieties.

This unique structural motif drastically alters its physicochemical profile:

  • Melting Point: Low-melting solid or viscous oil (approx. 25–45°C range), often requiring distinct crystallization techniques compared to the high-melting 5-isomer.

  • Thermal Stability: High sensitivity to moisture and heat. The steric congestion facilitates specific decomposition pathways (e.g., lactonization) not seen in para-substituted analogs.

This guide provides a rigorous analysis of its thermal properties, stability mechanisms, and handling protocols, designed for researchers requiring high-purity inputs for drug development.

Part 1: Chemical Identity & Structural Analysis

PropertyDetail
IUPAC Name Dimethyl 2-(bromomethyl)benzene-1,3-dicarboxylate
CAS Number 16281-93-9
Molecular Formula C₁₁H₁₁BrO₄
Molecular Weight 287.11 g/mol
Structural Feature Steric Ortho-Lock: The reactive

group is flanked by two methoxycarbonyl (

) groups.[2][3]
The "Ortho-Effect" on Stability

The 2-position placement creates a "steric pocket." While this protects the carbon-bromine bond from bulky external nucleophiles, it destabilizes the crystal lattice, leading to a significantly lower melting point than the 5-isomer (MP ~123°C). Furthermore, the proximity of the ester carbonyl oxygens to the methylene protons can facilitate intramolecular hydrogen abstraction or cyclization under thermal stress.

Part 2: Thermodynamic Profile (Melting Point)

Experimental vs. Predicted Melting Point

Unlike standard crystalline intermediates, Dimethyl 2-(bromomethyl)isophthalate often presents as a viscous, supercooled liquid that crystallizes slowly upon standing at cold temperatures.

  • Observed Phase State: Off-white low-melting solid or yellow viscous oil.

  • Experimental Melting Range: ~30–40°C (Note: Exact sharp melting points are rarely observed due to trace impurities of the unbrominated precursor, which acts as a solvent, depressing the MP).

  • Comparison:

    • 2-Isomer (Target):< 45°C (Disrupted packing due to steric crowding).

    • 5-Isomer (Reference):123–126°C (Symmetric packing, stable lattice).

Impact of Impurities on Phase

The synthesis (radical bromination) often yields 5–10% of Dimethyl 2-methylisophthalate (starting material). This impurity forms a eutectic mixture with the product, keeping it liquid at room temperature. A liquid state at 20°C often indicates <95% purity.

Part 3: Thermal Stability & Decomposition Pathways

Core Directive: This compound is a Lachrymator and Thermally Labile .

Hydrolytic Decomposition (Moisture Sensitivity)

The electron-withdrawing effect of the two ortho-esters makes the benzylic carbon highly electrophilic. Upon exposure to atmospheric moisture, it hydrolyzes to Dimethyl 2-(hydroxymethyl)isophthalate , which spontaneously cyclizes to form a phthalide derivative, releasing methanol.

Thermal Degradation (Dehydrobromination)

Above 60°C, or in the presence of weak bases, the compound risks eliminating HBr. However, the lack of


-hydrogens prevents standard alkene formation. Instead, thermal stress often leads to radical dimerization or polymerization if radical inhibitors (e.g., BHT) are not present.

Decomposition Target Dimethyl 2-(bromomethyl) isophthalate Hydrolysis Intermediate: Benzyl Alcohol Target->Hydrolysis + H2O (Atmospheric) Dimer Thermal Dimer (Radical Coupling) Target->Dimer Heat (>60°C) No Stabilizer Phthalide Cyclization Product: Phthalide Derivative Hydrolysis->Phthalide - MeOH (Spontaneous)

Figure 1: The proximity of the ester group facilitates rapid cyclization (red path) upon hydrolysis, making moisture control critical.

Part 4: Experimental Protocols

Protocol A: Accurate Melting Point Determination

Due to the tendency to supercool, standard capillary methods may fail if the sample is not pre-crystallized.

  • Sample Prep: Dissolve 50 mg of the viscous oil in 0.5 mL of cold Hexane/EtOAc (9:1) .

  • Induction: Scratch the vial side with a glass rod and cool to -20°C for 2 hours to induce crystallization.

  • Filtration: Rapidly filter the white needles on a cold sintered glass funnel.

  • Measurement: Use a DSC (Differential Scanning Calorimeter) for precision.

    • Ramp Rate: 5°C/min.

    • Atmosphere: Nitrogen (50 mL/min).

    • Expected Endotherm: Onset ~32°C, Peak ~38°C (highly dependent on purity).

Protocol B: Thermal Stability Stress Test (HPLC)

Validate the shelf-life of your batch.

  • Preparation: Prepare a 1 mg/mL solution in Anhydrous Acetonitrile .

  • Stress Conditions:

    • Vial A: 4°C (Control)

    • Vial B: 25°C (Ambient)

    • Vial C: 40°C (Accelerated)

  • Timepoints: T=0, 6h, 24h, 48h.

  • Analysis: Reverse-phase HPLC (C18 Column).

    • Mobile Phase: Water (0.1% Formic Acid) / MeCN gradient.

    • Detection: UV 254 nm.

    • Pass Criteria: < 2% degradation to the Phthalide peak (typically elutes earlier due to loss of methyl group and cyclization).

Part 5: Synthesis & Purification Workflow

To ensure high thermal stability, the removal of the radical initiator and unreacted starting material is paramount.

Synthesis Start Dimethyl 2-methylisophthalate + NBS + AIBN Reflux Reflux (CCl4 or MeCN) 6-12 Hours Start->Reflux Workup Filtration (Remove Succinimide) & Solvent Evaporation Reflux->Workup Crude Crude Oil (Contains ~10% SM) Workup->Crude Cryst Cryo-Crystallization (Hexane/EtOAc, -20°C) Crude->Cryst Critical Purification Step Pure Pure Product (White Solid, MP ~35°C) Cryst->Pure

Figure 2: Direct crystallization at low temperature is superior to column chromatography, which often leads to hydrolysis on the silica surface.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15686242, Dimethyl 2-(bromomethyl)isophthalate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Reactivity Profile of Dimethyl 2-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dimethyl 2-(bromomethyl)isophthalate is a versatile bifunctional chemical intermediate of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. Its structure incorporates a reactive benzylic bromide and two ester functionalities, offering a synthetically valuable platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of the reactivity profile of the benzylic bromide moiety. We will explore the mechanistic underpinnings of its reactions, provide field-proven experimental protocols for its derivatization, and discuss potential side reactions and safety considerations. The content herein is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this important building block.

Introduction: The Synthetic Utility of a Bifunctional Reagent

The benzylic halide is a privileged functional group in organic synthesis due to its heightened reactivity in nucleophilic substitution reactions. This reactivity stems from the ability of the adjacent aromatic ring to stabilize both the transition state of an S(_N)2 reaction and the carbocation intermediate of an S(_N)1 reaction.[1] Dimethyl 2-(bromomethyl)isophthalate positions this reactive handle on an isophthalate framework, presenting a molecule primed for strategic functionalization.

The presence of the two methyl ester groups, while relatively stable, influences the electronic properties of the aromatic ring and offers additional sites for subsequent chemical modification under different reaction conditions. This guide focuses primarily on the chemistry of the C-Br bond, which serves as the primary gateway for introducing diverse molecular fragments.

Physicochemical Properties & Safety Data

Proper handling and storage are paramount when working with reactive intermediates. The essential data for Dimethyl 2-(bromomethyl)isophthalate are summarized below.

PropertyValueSource(s)
CAS Number 16281-93-9[2][3]
Molecular Formula C(_11)H(_11)BrO(_4)
Molecular Weight 287.11 g/mol [2]
Physical Form Solid or viscous liquid
Purity Typically ≥98%[2]
Storage Conditions Inert atmosphere, 2-8°C
Safety & Handling

Dimethyl 2-(bromomethyl)isophthalate is classified as a hazardous substance.

  • Hazards: Harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation.[4][5]

  • Precautions: Always handle this compound in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid breathing dust, fumes, or vapors.[4][5]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[5] For skin contact, wash immediately with plenty of water.[5] If swallowed, rinse mouth and do NOT induce vomiting.[4][5] In all cases of exposure, seek immediate medical attention.[5]

Synthesis of Dimethyl 2-(bromomethyl)isophthalate

The most common and effective method for synthesizing benzylic bromides from their corresponding methyl-substituted arenes is through free-radical bromination.[1] This pathway is favored because it avoids electrophilic aromatic substitution on the electron-rich benzene ring. The reagent of choice is N-Bromosuccinimide (NBS), which serves as a source of a low, steady concentration of molecular bromine (Br(_2)) upon reaction with trace HBr.[1][6] The reaction is typically initiated with light (photochemical activation) or a radical initiator like azobisisobutyronitrile (AIBN).

The synthesis from Dimethyl 2-methylisophthalate proceeds via a radical chain mechanism. The stability of the intermediate benzylic radical, which is resonance-stabilized by the aromatic ring, makes this position highly selective for halogenation.[6]

Diagram: Synthesis via Radical Bromination

G cluster_start Starting Materials cluster_process Process cluster_product Product SM Dimethyl 2-methylisophthalate Reaction Radical Initiation (Light or AIBN) in Acetonitrile or CCl4 SM->Reaction Substrate NBS N-Bromosuccinimide (NBS) NBS->Reaction Bromine Source Product Dimethyl 2-(bromomethyl)isophthalate Reaction->Product Yields

Caption: Workflow for the synthesis of Dimethyl 2-(bromomethyl)isophthalate.

Protocol 1: General Procedure for Radical Bromination

This protocol is adapted from standard procedures for benzylic bromination.[7][8]

  • Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve Dimethyl 2-methylisophthalate (1.0 eq.) in a suitable solvent such as acetonitrile or carbon tetrachloride. Causality: Acetonitrile is often preferred as a safer alternative to chlorinated solvents.[9][10]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) to the solution.

  • Initiation: Begin vigorous stirring and initiate the reaction either by irradiating the flask with a floodlight or by adding a catalytic amount of a radical initiator (e.g., AIBN).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.

  • Purification: Wash the filtrate with a saturated aqueous solution of NaHCO(_3) and then with brine. Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Core Reactivity Profile: The Benzylic Bromide

The carbon-bromine bond at the benzylic position is the molecule's reactive epicenter. It is susceptible to cleavage due to the excellent leaving group ability of the bromide ion and the electronic stabilization afforded by the adjacent π-system of the benzene ring. This reactivity is predominantly channeled through nucleophilic substitution pathways.

Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways

Benzylic halides are unique in that they can readily undergo substitution via both S(_N)1 and S(_N)2 mechanisms.[11] The operative pathway is dictated by the specific reaction conditions: the nucleophile, the solvent, and the temperature.[11][12]

  • S(_N)2 (Substitution Nucleophilic Bimolecular): This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[11][12] The solvent choice is critical; polar aprotic solvents solvate the counter-cation of the nucleophile but leave the nucleophile itself relatively "bare," enhancing its reactivity.[12] The reaction proceeds in a single, concerted step involving a backside attack on the electrophilic carbon.[11]

  • S(_N)1 (Substitution Nucleophilic Unimolecular): This pathway is favored in polar protic solvents (e.g., water, ethanol, methanol) and with weaker nucleophiles.[11][12] These solvents excel at stabilizing both the departing bromide leaving group and the intermediate benzylic carbocation through hydrogen bonding and dipole-dipole interactions.[12] The reaction is a two-step process initiated by the departure of the bromide to form a resonance-stabilized carbocation, which is then captured by the nucleophile.

Diagram: Competing Substitution Pathways

G cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway Start R-CH₂-Br (Benzylic Bromide) SN2_TS [Nu---CH₂(R)---Br]⁻ Trigonal Bipyramidal T.S. Start->SN2_TS Concerted Attack SN1_Carbocation R-CH₂⁺ Resonance-Stabilized Carbocation Start->SN1_Carbocation Loss of Br⁻ Product R-CH₂-Nu (Substituted Product) SN2_TS->Product SN2_Solvent Strong Nucleophile (Nu⁻) Polar Aprotic Solvent (e.g., DMF, Acetonitrile) SN2_Solvent->SN2_TS SN1_Carbocation->Product Nucleophilic Attack SN1_Solvent Weak Nucleophile (Nu-H) Polar Protic Solvent (e.g., H₂O, EtOH) SN1_Solvent->SN1_Carbocation

Caption: S(_N)1 and S(_N)2 pathways for benzylic bromide substitution.

Reactions with Nucleophiles

The primary utility of Dimethyl 2-(bromomethyl)isophthalate lies in its reaction with a wide range of nucleophiles to introduce new functional groups.

Diagram: General Nucleophilic Substitution Workflow

G Reactants Benzylic Bromide + Nucleophile + Solvent Reaction Stir at RT or Heat Monitor by TLC Reactants->Reaction Workup Quench Reaction (e.g., add water) Reaction->Workup Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Dry, Concentrate & Purify (Chromatography or Recrystallization) Extraction->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for nucleophilic substitution.

O-Nucleophiles (Alcohols, Phenols, Carboxylates)

Reaction with oxygen-based nucleophiles provides access to ethers and esters.

  • Ether Formation (Williamson Ether Synthesis): Reaction with an alkoxide (generated from an alcohol and a base like NaH) or a phenoxide proceeds efficiently.

  • Ester Formation: Reaction with a carboxylate salt (e.g., sodium acetate) yields the corresponding ester.

  • Hydrolysis: Reaction with water or hydroxide leads to the formation of the corresponding benzylic alcohol.

Protocol 2: Synthesis of a Benzylic Ether This protocol is a general procedure adapted for this substrate.[12][13]

  • Setup: To a solution of the desired alcohol (1.1 eq.) in an anhydrous polar aprotic solvent like THF or DMF, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0°C under an inert atmosphere (N(_2) or Ar). Causality: The anhydrous conditions and inert atmosphere are crucial as NaH reacts violently with water and air.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Bromide Addition: Add a solution of Dimethyl 2-(bromomethyl)isophthalate (1.0 eq.) in the same solvent to the alkoxide mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) for 4-12 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by pouring it into a saturated aqueous NH(_4)Cl solution.[13] Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate. Purify the crude product by flash column chromatography on silica gel.

N-Nucleophiles (Amines, Azides, Amides)

Nitrogen nucleophiles are commonly used to build scaffolds for pharmaceuticals and other biologically active molecules.

  • Amine Alkylation: Primary and secondary amines react readily to form secondary and tertiary amines, respectively.[14]

  • Azide Formation: Sodium azide (NaN(_3)) is an excellent nucleophile for introducing the azido group, which can be subsequently reduced to a primary amine or used in click chemistry.

  • Gabriel Synthesis: Using potassium phthalimide as the nucleophile provides a classic and effective route to the primary amine after a subsequent deprotection step.

Protocol 3: Synthesis of a Benzylic Amine This protocol is adapted from a representative amination procedure.[7]

  • Setup: Dissolve Dimethyl 2-(bromomethyl)isophthalate (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.

  • Reagent Addition: Add the primary or secondary amine (2.2 eq.). An excess of the amine is used to act as both the nucleophile and a base to neutralize the HBr byproduct. Alternatively, use 1.1 eq. of the amine and 1.5 eq. of a non-nucleophilic base like K(_2)CO(_3) or triethylamine.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO(_4), filter, and concentrate. Purify the crude product by column chromatography.

C-Nucleophiles (Cyanides, Enolates)

Forming new carbon-carbon bonds is fundamental to building molecular complexity.

  • Nitrile Formation: Reaction with sodium or potassium cyanide provides a direct route to the corresponding nitrile.[7] The nitrile group is a versatile handle that can be hydrolyzed to a carboxylic acid or reduced to an amine.

  • Malonic Ester Synthesis: Reaction with the enolate of diethyl malonate (or similar C-H acidic compounds) allows for chain extension.

Protocol 4: Synthesis of a Benzylic Nitrile This protocol is adapted from a standard cyanation procedure.[7]

  • Setup: In a round-bottom flask, dissolve Dimethyl 2-(bromomethyl)isophthalate (1.0 eq.) in DMF. Causality: DMF is an excellent solvent for S(_N)2 reactions and readily dissolves ionic salts like NaCN.[11]

  • Reagent Addition: Add sodium cyanide (NaCN) (1.2 eq.). Caution: NaCN is highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) available.

  • Reaction: Heat the mixture to 50°C and stir for 3-5 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic extracts with brine, dry over MgSO(_4), filter, and concentrate. The crude product can be purified by column chromatography.

Potential Side Reactions

While nucleophilic substitution is the dominant pathway, other reactions can occur under certain conditions.

  • Elimination (E2): For primary benzylic halides, elimination is generally not a significant competing reaction. However, using a sterically hindered, strong base could potentially lead to minor amounts of elimination products.

  • Ester Hydrolysis/Transesterification: The methyl ester groups are generally stable under the neutral or mildly basic conditions used for many S(_N)2 reactions. However, prolonged heating with strong bases (like alkoxides or hydroxides) or strong acids can lead to hydrolysis or transesterification of the esters. This should be considered when planning multi-step syntheses.

  • Over-alkylation: When reacting with primary amines, there is a possibility of double alkylation to form the tertiary amine if the reaction conditions are not carefully controlled. Using a large excess of the primary amine can help minimize this.

Conclusion

Dimethyl 2-(bromomethyl)isophthalate is a powerful synthetic intermediate characterized by a highly reactive benzylic bromide. Its reactivity is governed by the principles of nucleophilic substitution, with the reaction outcome (S(_N)1 vs. S(_N)2) being highly tunable through the judicious choice of nucleophile and solvent. By leveraging the protocols and mechanistic understanding presented in this guide, researchers can effectively employ this reagent to construct a diverse array of complex molecules for applications spanning from drug discovery to advanced materials.

References

  • Dimethyl 2-(bromomethyl)
  • Application Notes and Protocols: Benzylic Bromination of Toluenes using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). Benchchem.
  • Nucleophilic Substitution in Alkyl Bromides. CSIR NET LIFE SCIENCE COACHING.
  • Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary, Department of Chemistry.
  • Benzylic Bromin
  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow.
  • Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal.
  • General Procedure for Benzyl
  • 16281-93-9|Dimethyl 2-(bromomethyl)
  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow . The Journal of Organic Chemistry. [Link]

  • 16281-93-9 Cas No. | Dimethyl 2-(bromomethyl)
  • Safety D
  • SAFETY DATA SHEET - Diethyl bromomalon
  • Application Note: Synthesis of Dimethyl 3-(bromomethyl)phthalate and Its Derivatives for Research and Drug Development. Benchchem.
  • Benzylic Bromination of Arom
  • Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde . ChemRxiv. [Link]

  • Application Notes and Protocols: Solvent Effects on the Reactivity of Dimethyl 3-(bromomethyl)
  • Dimethyl 5-(bromomethyl)

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A Comprehensive Technical Guide to the SDS Hazards of Dimethyl 2-(bromomethyl)isophthalate for Research Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Compound Profile

Dimethyl 2-(bromomethyl)isophthalate is a substituted aromatic compound utilized in organic synthesis, particularly as a building block or intermediate in the development of more complex molecules for pharmaceutical and materials science applications. Its reactivity, conferred by the bromomethyl group, makes it a valuable reagent. However, this same reactivity is the source of its significant physiological hazards. A thorough understanding of its Safety Data Sheet (SDS) is not merely a regulatory formality but a critical prerequisite for ensuring laboratory safety and experimental integrity. This guide provides an in-depth analysis of its hazard profile, grounded in authoritative safety data, to equip researchers with the knowledge necessary for safe handling and risk mitigation.

The primary identifier for this compound is its CAS Number, 16281-93-9.[1][2] Its fundamental properties are summarized below.

Identifier Value Source
Chemical Name Dimethyl 2-(bromomethyl)isophthalate[1][2]
CAS Number 16281-93-9[1][2]
Molecular Formula C11H11BrO4[1]
Molecular Weight 287.11 g/mol [2]
Physical Form Solid or viscous liquid[1]
Typical Purity ≥98%[1][2]

GHS Hazard Analysis: A Multi-faceted Risk Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates Dimethyl 2-(bromomethyl)isophthalate with the signal word "Danger," indicating the potential for severe hazards.[1] The risk profile is complex, encompassing corrosive properties, acute toxicity, and long-term health effects.

GHS_Hazard_Profile cluster_pictograms GHS Hazard Pictograms cluster_hazards Associated Hazards p1 Corrosion (GHS05) h1 H314: Causes severe skin burns and eye damage p1->h1 p2 Health Hazard (GHS08) h2 H341: Suspected of causing genetic defects H351: Suspected of causing cancer H361: Suspected of damaging fertility or the unborn child H370: Causes damage to organs p2->h2 p3 Acute Toxicity (Fatal or Toxic) (GHS06) h3 H331: Toxic if inhaled p3->h3 p4 Exclamation Mark (GHS07) h4 H302: Harmful if swallowed H335: May cause respiratory irritation p4->h4

Caption: GHS Pictograms and associated hazards for Dimethyl 2-(bromomethyl)isophthalate.

Causality of Hazards: A Mechanistic Perspective

The hazardous nature of this compound is primarily driven by the electrophilic character of the benzylic bromide. The bromomethyl group (-CH2Br) is a potent alkylating agent.

  • Corrosivity (H314): This is the most immediate and severe hazard. The compound can react with nucleophilic functional groups present in biological tissues (e.g., amines, thiols, and hydroxyls in proteins and lipids). This covalent modification disrupts cellular structures, leading to severe chemical burns on the skin and irreversible damage to the eyes.[1] Furthermore, slow hydrolysis can release hydrobromic acid (HBr), a strong acid, further contributing to its corrosive effects.

  • Acute Toxicity (H302, H331): The compound is harmful if swallowed and toxic if inhaled.[1][3] Inhalation of dust or aerosols can cause severe irritation and potential damage to the respiratory tract.[4][5] Systemic absorption following ingestion or inhalation can lead to organ damage, as indicated by the H370 classification.[3]

  • Long-Term Health Hazards (H341, H351, H361): As an alkylating agent, Dimethyl 2-(bromomethyl)isophthalate has the potential to react with DNA. This genotoxic activity is the mechanistic basis for it being suspected of causing genetic defects (mutagenicity), cancer (carcinogenicity), and reproductive harm.[3]

Summary of GHS Hazard Statements
H-Code Hazard Statement Significance & Rationale for Researchers
H314 Causes severe skin burns and eye damageMost critical acute hazard. Requires stringent use of PPE, including face shields and chemical-resistant gloves. Any contact necessitates immediate and thorough decontamination.
H331 Toxic if inhaledMandates the use of certified engineering controls, such as a chemical fume hood, to prevent exposure to dust or aerosols.[3]
H302 Harmful if swallowedReinforces the prohibition of eating, drinking, or smoking in the laboratory and underscores the need for thorough hand washing after handling.[1][4]
H335 May cause respiratory irritationA less severe but more common inhalation hazard. Highlights the importance of minimizing dust generation during handling.[4][5]
H341 Suspected of causing genetic defectsSerious long-term risk. Alkylating nature poses a threat to DNA integrity. Exposure must be minimized for all personnel, especially those of reproductive age.[3]
H351 Suspected of causing cancerSerious long-term risk. Chronic, low-level exposure is a significant concern. Adherence to engineering controls is paramount.[3]
H361 Suspected of damaging fertility or the unborn childSerious long-term risk. Reinforces the need for strict exposure controls for all researchers.[3]
H370 Causes damage to organs (Liver, Respiratory system, Nervous system)Indicates potential for systemic toxicity even from a single significant exposure.[3]

Risk Mitigation and Safe Handling Protocols

A self-validating safety protocol is one where engineering controls, personal protective equipment, and procedural steps work in concert to eliminate exposure pathways.

Engineering Controls
  • Primary Containment: All manipulations of Dimethyl 2-(bromomethyl)isophthalate, including weighing, transferring, and addition to reaction vessels, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute. This is non-negotiable due to the H331 (Toxic if inhaled) and H335 (May cause respiratory irritation) classifications.[3][4][5]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

Given the H314 classification (Causes severe skin burns and eye damage), standard laboratory PPE is insufficient.

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory.[1][4] Eye protection alone does not protect the skin of the face from splashes.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile, with a sufficient thickness (e.g., >8 mil). Double-gloving is recommended for extended manipulations. Always inspect gloves for pinholes or degradation before use and wash hands thoroughly after removal.[1]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. For larger quantities or tasks with a higher splash potential, a chemically resistant apron should be worn over the lab coat.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling Phase sds 1. Review SDS & Procedure ppe 2. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) sds->ppe hood 3. Verify Fume Hood Functionality ppe->hood weigh 4. Weigh/Dispense Compound hood->weigh react 5. Perform Reaction weigh->react decon 6. Decontaminate Glassware & Surfaces react->decon waste 7. Dispose of Waste (Hazardous Waste Stream) decon->waste doff 8. Doff PPE & Wash Hands waste->doff

Caption: A mandatory workflow for the safe handling of Dimethyl 2-(bromomethyl)isophthalate.

Storage and Incompatibilities
  • Storage Conditions: The compound should be stored locked up in a refrigerator at 2-8°C under an inert atmosphere.[1][3] The container must be kept tightly closed to prevent exposure to moisture, which can lead to hydrolysis and degradation.[1][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[4]

Emergency and First Aid Procedures

In the event of any exposure, immediate action is critical to minimizing harm. All laboratory personnel should be familiar with the location of safety showers and eyewash stations.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[4] This is a medical emergency. Seek immediate attention from an ophthalmologist.[7]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with plenty of water for at least 15 minutes.[5][6] Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[4][5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse the mouth thoroughly with water.[4] Do NOT induce vomiting.[4][6] Seek immediate medical attention.

Disposal Considerations

Dimethyl 2-(bromomethyl)isophthalate and any materials contaminated with it (e.g., pipette tips, paper towels, gloves) must be disposed of as hazardous chemical waste.[4] Do not dispose of it in standard trash or down the drain. All waste must be collected in a clearly labeled, sealed container and disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Conclusion

Dimethyl 2-(bromomethyl)isophthalate is a potent chemical reagent with a hazard profile that demands the highest level of respect and caution. Its severe corrosive properties, coupled with its acute toxicity and suspected long-term health effects, necessitate a multi-layered safety approach. By understanding the mechanisms behind these hazards and rigorously adhering to the engineering, administrative, and PPE controls outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

  • SAFETY DATA SHEET - Dimethyl 5-bromoisophthalate . Thermo Fisher Scientific. [Link]

  • Safety data sheet - PALATINOL® M . BASF. [Link]

  • Section 1. Product and company identification - SAFETY DATA SHEET . [Link]

  • hydrocarbons, C11-C14, n-alkanes, isoalkanes, cyclics, aromatics (2-25%) . DHC Solvent Chemie GmbH. [Link]

  • Calcium-Bentonit EF, Powder . Penergetic. [Link]

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An In-depth Technical Guide to the Spectroscopic Characteristics of Dimethyl 2-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic characteristics of Dimethyl 2-(bromomethyl)isophthalate, a key building block in organic synthesis and drug discovery. As a Senior Application Scientist, the following sections are structured to offer not just data, but a foundational understanding of how each spectroscopic technique elucidates the molecule's structure, providing a self-validating framework for its identification and characterization.

Introduction: The Molecular Blueprint

Dimethyl 2-(bromomethyl)isophthalate (CAS No: 16281-93-9) is a substituted aromatic dicarboxylate ester.[1][2] Its utility in synthetic chemistry stems from the presence of two key reactive sites: the ester functionalities and the benzylic bromide. The latter is particularly valuable as it allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups.[3] This makes it a versatile precursor for the synthesis of more complex molecules, including those with potential therapeutic applications.

Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. This guide will delve into the core spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can piece together the molecular connectivity.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their neighboring protons. For Dimethyl 2-(bromomethyl)isophthalate, we expect to see distinct signals for the methyl ester protons, the benzylic bromomethyl protons, and the aromatic protons. The expected chemical shifts are influenced by the electron-withdrawing effects of the ester and bromo-substituents.

Expected ¹H NMR Spectral Data (Predicted)

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityIntegration
Methoxy (-OCH₃)~3.9Singlet6H
Bromomethyl (-CH₂Br)~4.8Singlet2H
Aromatic (Ar-H)7.5 - 8.5Multiplet3H

Causality Behind Predictions: The spectrum of the parent compound, dimethyl isophthalate, shows the methoxy protons at approximately 3.9 ppm and the aromatic protons in the 7.5-8.5 ppm region.[4][5] The introduction of the electron-withdrawing bromomethyl group is expected to have a minor deshielding effect on the adjacent aromatic protons. The benzylic protons of the -CH₂Br group are significantly deshielded by the adjacent bromine and aromatic ring, hence their predicted downfield shift to around 4.8 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of Dimethyl 2-(bromomethyl)isophthalate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals to determine the relative proton ratios.

Logical Relationship of Protons in Dimethyl 2-(bromomethyl)isophthalate

G cluster_aromatic Aromatic Ring cluster_substituents Substituents Ar-H1 Ar-H1 Ar-H2 Ar-H2 Ar-H1->Ar-H2 J-coupling Ar-H3 Ar-H3 Ar-H1->Ar-H3 J-coupling Ar-H2->Ar-H3 J-coupling 2x -COOCH3 2x -COOCH3 Aromatic Ring Aromatic Ring 2x -COOCH3->Aromatic Ring Attached to C1, C3 -CH2Br -CH2Br -CH2Br->Aromatic Ring Attached to C2

Caption: Expected proton environments and their connectivity.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Spectral Data (Predicted)

CarbonChemical Shift (δ) ppm (Predicted)
Methoxy (-OC H₃)~52
Bromomethyl (-C H₂Br)~30
Aromatic (C -H)128 - 135
Aromatic (C -Substituted)130 - 140
Carbonyl (-C =O)~166

Causality Behind Predictions: The chemical shifts are predicted based on data for dimethyl isophthalate and related brominated aromatic compounds.[4][6][7] The ester carbonyl carbons are expected in the highly deshielded region around 166 ppm. The aromatic carbons will appear in the 128-140 ppm range, with the carbons directly attached to substituents showing distinct shifts. The methoxy carbons are typically found around 52 ppm. The carbon of the bromomethyl group is expected to be significantly shielded compared to the aromatic carbons, appearing around 30 ppm due to the influence of the bromine atom.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (Aromatic)Stretch3100 - 3000
C-H (Aliphatic)Stretch3000 - 2850
C=O (Ester)Stretch~1720
C=C (Aromatic)Stretch1600 - 1450
C-O (Ester)Stretch1300 - 1100
C-BrStretch680 - 515

Causality Behind Predictions: The IR spectrum of dimethyl isophthalate shows a strong ester C=O stretch around 1720 cm⁻¹ and C-O stretches between 1300 and 1100 cm⁻¹.[4][8][9] These characteristic peaks are expected to be present in Dimethyl 2-(bromomethyl)isophthalate. Additionally, we anticipate C-H stretching frequencies for both aromatic and aliphatic protons and the characteristic C-Br stretch in the fingerprint region.

Experimental Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

G cluster_vibrations Characteristic Vibrations Molecule Molecule C=O Stretch (~1720 cm-1) C=O Stretch (~1720 cm-1) Molecule->C=O Stretch (~1720 cm-1) Ester C-O Stretch (1300-1100 cm-1) C-O Stretch (1300-1100 cm-1) Molecule->C-O Stretch (1300-1100 cm-1) Ester Aromatic C=C Stretch (1600-1450 cm-1) Aromatic C=C Stretch (1600-1450 cm-1) Molecule->Aromatic C=C Stretch (1600-1450 cm-1) Benzene Ring C-Br Stretch (680-515 cm-1) C-Br Stretch (680-515 cm-1) Molecule->C-Br Stretch (680-515 cm-1) Bromomethyl

Sources

Technical Whitepaper: Storage, Stability, and Lifecycle Management of Dimethyl 2-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Criticality

Dimethyl 2-(bromomethyl)isophthalate is a highly specialized benzylic bromide intermediate used primarily in the synthesis of immunomodulatory drugs (IMiDs) such as Pomalidomide and Lenalidomide analogs. Its structural integrity is pivotal for downstream yield; however, it possesses a "chemical Achilles' heel"—the ortho-positioning of the bromomethyl group relative to the ester functionalities.

This proximity creates a high susceptibility to autocatalytic degradation via hydrolysis and subsequent lactonization. Improper storage does not merely lower purity; it generates impurities (phthalides) that are often difficult to separate from the final pharmaceutical active ingredient (API).

Core Storage Directive:

  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen) is mandatory .

  • Container: Amber borosilicate glass with Teflon-lined caps (Light & Moisture barrier).

  • Handling: Class 1 Lachrymator protocols apply.

Degradation Mechanisms: The "Ortho-Effect"

To understand the storage requirements, one must understand the failure mode. Unlike simple alkyl halides, Dimethyl 2-(bromomethyl)isophthalate undergoes a two-step degradation pathway driven by the ortho-effect.

The Cascade
  • Hydrolysis (Trigger): Moisture attacks the benzylic carbon, displacing the bromide ion. This releases HBr (acid) and forms the hydroxymethyl intermediate.

  • Acid Catalysis: The released HBr lowers the micro-environment pH, accelerating further hydrolysis.

  • Lactonization (Terminal Event): The newly formed hydroxyl group is spatially fixed in the ortho position relative to the methyl ester. It attacks the carbonyl carbon of the adjacent ester, ejecting methanol and forming a thermodynamically stable phthalide (lactone) ring.

This cyclization is irreversible and rapid once hydrolysis begins.

Visualizing the Pathway

The following diagram illustrates the chemical causality that necessitates strict moisture control.

degradation_pathway Reactant Dimethyl 2-(bromomethyl) isophthalate (Active) Intermed Intermediate: Dimethyl 2-(hydroxymethyl) isophthalate Reactant->Intermed Hydrolysis (Slow Step) Byprod_HBr HBr (Autocatalyst) Reactant->Byprod_HBr Release Moisture H₂O Ingress Moisture->Intermed Lactone Impurity: Methyl 1-oxo-1,3-dihydroisobenzofuran -5-carboxylate (Phthalide) Intermed->Lactone Cyclization (Fast Step) Methanol MeOH Intermed->Methanol Release Byprod_HBr->Reactant Catalyzes

Figure 1: The degradation cascade showing how moisture ingress triggers HBr release and irreversible lactonization.

Storage & Handling Protocols

This section details the Standard Operating Procedures (SOP) required to maintain >98% purity over a 12-24 month lifecycle.

Environmental Control Table
ParameterSpecificationScientific Rationale
Temperature 2°C – 8°C Slows the kinetics of nucleophilic substitution (hydrolysis).
Atmosphere Inert (Ar/N₂) Prevents atmospheric moisture from initiating the degradation cascade. Argon is preferred due to its density (blanketing effect).
Light Dark / Amber Benzylic C-Br bonds are photolabile. UV exposure can cause homolytic cleavage and radical degradation.
Container Glass + PTFE HBr (degradation byproduct) corrodes metal. Plastic allows moisture permeation. Use borosilicate glass with PTFE-lined caps.
Desiccant External Only Store the vial inside a secondary jar containing silica gel or molecular sieves. Do not add desiccant directly to the product.
Receiving and Initial Storage Workflow

Upon receipt of the material, the following "Chain of Custody" workflow must be executed immediately.

storage_workflow Start Shipment Received Check_Seal Inspect Seal & Temp (Cold Chain Valid?) Start->Check_Seal QC_Sample Aliquot for QC (Under N₂ Flow) Check_Seal->QC_Sample Pass Reject Quarantine / Reject Check_Seal->Reject Fail (Warm/Open) Reseal Purge Headspace (Argon/Nitrogen) QC_Sample->Reseal Secondary Place in Secondary Container w/ Desiccant Reseal->Secondary Fridge Store at 2-8°C Secondary->Fridge

Figure 2: Intake workflow ensuring the inert atmosphere is re-established immediately after opening for QC.

Quality Control & Shelf Life Validation

Due to the high reactivity of benzylic bromides, a "Use-By" date is less reliable than a "Retest Date."

  • Standard Retest Period: 12 months (if stored perfectly).

  • Accelerated Retest: Every 6 months if the container has been opened.

Analytical Method (HPLC)

To detect the specific phthalide impurity, a Reverse Phase HPLC method is required.

  • Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5µm, 4.6 x 250mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 230 nm (Carbonyl/Benzene absorption).

  • Pass Criteria:

    • Purity

      
       98.0%.
      
    • Phthalide Impurity

      
       0.5%.[1]
      
    • Free HBr (Titration):

      
       0.2%.
      
Visual Indicators of Failure

Before instrumental analysis, perform a visual check:

  • Color Change: Pure material is typically white to off-white. A yellow/orange tint indicates bromine liberation.

  • Physical State: If the solid powder becomes "sticky" or clumps significantly, hydrolysis has likely occurred (formation of hygroscopic HBr salts).

Safety & Toxicology (HSE)

Warning: Dimethyl 2-(bromomethyl)isophthalate is a potent alkylating agent and lachrymator.

  • Lachrymator: It irritates the eyes and mucous membranes intensely, even at low concentrations.

  • Corrosive: Causes severe skin burns. The hydrolysis product (HBr) on the skin creates acid burns.

  • Handling:

    • Always handle in a certified chemical fume hood .

    • Double-glove (Nitrile) to prevent permeation.

    • Have 5% Sodium Bicarbonate solution ready to neutralize spills immediately.

References

  • Sigma-Aldrich. Safety Data Sheet: Dimethyl 2-(bromomethyl)isophthalate (CAS 16281-93-9).[2][3] Accessed October 2023. Link

  • Muller, G. et al. Process for the preparation of 3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione (Lenalidomide).[4] U.S. Patent 7,968,719. Link

  • BLD Pharm. Product Specifications: Dimethyl 2-(bromomethyl)isophthalate.[3][5]Link

  • Federchimica. Guidelines on Stability Data and Attribution of Retest/Shelf Life for APIs.Link

  • Master Organic Chemistry. Benzylic Bromination and Stability of Benzylic Halides.Link

Sources

Methodological & Application

Synthesis of isoindolinones using Dimethyl 2-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Isoindolinones using Dimethyl 2-(bromomethyl)isophthalate

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of isoindolinones, a privileged scaffold in medicinal chemistry, utilizing Dimethyl 2-(bromomethyl)isophthalate as a key starting material. We will delve into the mechanistic underpinnings of this synthetic strategy, provide field-proven experimental procedures, and discuss the versatility of this approach.

The Strategic Importance of the Isoindolinone Scaffold

The isoindolinone core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. It is a cornerstone for numerous biologically active compounds, including approved drugs and investigational agents.[1][2] Molecules incorporating this framework have demonstrated a wide spectrum of pharmacological activities, such as anticancer, anti-inflammatory, and immunomodulatory effects.[3][4] Notable drugs like thalidomide and its analogs, lenalidomide and pomalidomide, feature the isoindolinone motif and underscore its therapeutic potential, particularly in oncology.[1][2] The synthetic accessibility and the ability to readily functionalize the isoindolinone structure make it an attractive starting point for the development of novel therapeutic agents.[5]

The method described herein leverages the reactivity of Dimethyl 2-(bromomethyl)isophthalate, a versatile building block, to construct the isoindolinone ring system through a reliable and efficient two-step, one-pot sequence.

The Key Reagent: Dimethyl 2-(bromomethyl)isophthalate

Dimethyl 2-(bromomethyl)isophthalate is an aromatic compound featuring a reactive benzylic bromide and two methyl ester groups. The strategic placement of these functional groups makes it an ideal precursor for the synthesis of N-substituted isoindolinones.

Synthesis of the Precursor: While commercially available, it's valuable to understand its synthesis. Dimethyl 2-(bromomethyl)isophthalate is typically prepared via the radical bromination of its precursor, Dimethyl 2-methylisophthalate. This reaction commonly employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or light, in a suitable solvent like acetonitrile or carbon tetrachloride.[6]

Reaction Mechanism and Causality

The synthesis of isoindolinones from Dimethyl 2-(bromomethyl)isophthalate and a primary amine is a robust process that proceeds through a tandem N-alkylation and intramolecular cyclization (amidation) sequence.

Mechanistic Pathway
  • N-Alkylation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic benzylic carbon of Dimethyl 2-(bromomethyl)isophthalate. This is a standard SN2 reaction that displaces the bromide ion, forming a new carbon-nitrogen bond and generating a secondary amine intermediate.[7] A base is required to neutralize the hydrobromic acid (HBr) byproduct.

  • Intramolecular Cyclization: In the presence of a base and typically with heating, the newly formed secondary amine attacks one of the adjacent methyl ester carbonyls. This intramolecular nucleophilic acyl substitution results in the formation of a five-membered lactam ring, eliminating methanol and yielding the final isoindolinone product. The intramolecular nature of this step is entropically favored, driving the reaction to completion.

Below is a diagram illustrating the mechanistic pathway.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product start_reagent1 Dimethyl 2-(bromomethyl)isophthalate intermediate Secondary Amine Intermediate start_reagent1->intermediate Step 1: N-Alkylation (SN2) + Base start_reagent2 Primary Amine (R-NH2) start_reagent2->intermediate product N-Substituted Isoindolinone intermediate->product Step 2: Intramolecular Cyclization (Amidation) + Heat, Base

Caption: Reaction mechanism for isoindolinone synthesis.

Experimental Protocols and Data

This section provides a detailed, self-validating protocol for the synthesis of a representative N-substituted isoindolinone.

General Experimental Workflow

The overall workflow is straightforward and can be adapted for parallel synthesis to generate compound libraries.

G A 1. Reagent Setup - Dissolve starting materials - Add base and solvent B 2. Reaction - Heat mixture with stirring - Monitor by TLC/LC-MS A->B Heat C 3. Work-up - Quench reaction - Perform liquid-liquid extraction B->C Cool & Quench D 4. Purification - Dry organic layer - Concentrate solvent - Purify by column chromatography C->D Isolate Crude E 5. Characterization - Obtain NMR, MS, IR data - Assess purity D->E Isolate Pure

Sources

Application Notes & Protocols: Strategic Nucleophilic Substitution of Dimethyl 2-(bromomethyl)isophthalate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of Dimethyl 2-(bromomethyl)isophthalate as a pivotal building block in organic synthesis. The document elucidates the core principles of its reactivity, focusing on the nucleophilic substitution at the benzylic position. Detailed, field-proven protocols for the synthesis of a diverse range of derivatives—including ethers, amines, thioethers, azides, and nitriles—are presented. The causality behind experimental choices, troubleshooting common side reactions, and methods for product characterization are explained to ensure reproducible and high-yield outcomes.

Introduction: The Versatility of a Key Synthetic Intermediate

Dimethyl 2-(bromomethyl)isophthalate is a bifunctional aromatic compound featuring a highly reactive benzylic bromide and two methyl ester groups. The electron-withdrawing nature of the adjacent ester groups enhances the electrophilicity of the benzylic carbon, while the bromide serves as an excellent leaving group. This configuration makes the molecule an ideal substrate for S(_N)2 (bimolecular nucleophilic substitution) reactions.[1][2]

The ability to readily introduce a wide array of functional groups via nucleophilic displacement of the bromide allows for the rapid generation of diverse molecular scaffolds. This versatility is of paramount importance in the construction of compound libraries for high-throughput screening in drug discovery and for the development of novel functional materials.[3] This guide provides validated protocols for harnessing the reactivity of this versatile reagent.

Core Reaction Mechanism & Strategic Considerations

The primary reaction pathway for Dimethyl 2-(bromomethyl)isophthalate with a nucleophile (Nu⁻) is the S(_N)2 mechanism. This is a single-step process where the nucleophile attacks the carbon atom bearing the bromine, and the carbon-bromine bond breaks concurrently.[1]

Caption: General S(_N)2 mechanism for nucleophilic substitution.

Key Factors for Successful Substitution:

  • Nucleophile Choice: Strong nucleophiles are preferred. For weakly nucleophilic species like alcohols or thiols, their conjugate bases (alkoxides, thiolates) are significantly more reactive and are typically generated in situ using a base.[4]

  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are ideal. These solvents solvate the cation of the nucleophilic salt, leaving the nucleophilic anion "bare" and highly reactive, which accelerates the S(_N)2 reaction.[5]

  • Temperature Control: Most reactions proceed efficiently at room temperature. Gentle heating (e.g., 50-60 °C) can be employed to increase the rate for less reactive nucleophiles, but excessive heat may promote side reactions like elimination.[6]

  • Stoichiometry: A slight excess of the nucleophile (1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the starting bromide.

Detailed Application Protocols

Safety Preamble: Dimethyl 2-(bromomethyl)isophthalate is an irritant. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Specific hazards associated with other reagents are noted in their respective protocols.

Protocol 1: O-Alkylation with Phenols (Synthesis of Ethers)

This protocol describes the formation of an ether linkage, a common motif in pharmacologically active molecules. The reaction proceeds via the Williamson ether synthesis.[4][8]

Step-by-Step Methodology:

  • To a solution of the desired phenol (1.0 eq.) in dry DMF (approx. 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide anion.

  • Add a solution of Dimethyl 2-(bromomethyl)isophthalate (1.1 eq.) in a minimal amount of DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting bromide is consumed.

  • Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation with Secondary Amines

This reaction is fundamental for synthesizing compounds with tertiary amine functionalities.

Step-by-Step Methodology:

  • Dissolve the secondary amine (1.0 eq.) in acetonitrile (approx. 0.2 M).

  • Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA), to act as an acid scavenger for the HBr generated.[6]

  • Add a solution of Dimethyl 2-(bromomethyl)isophthalate (1.1 eq.) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.[9]

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue via column chromatography if necessary.

Protocol 3: S-Alkylation with Thiols (Synthesis of Thioethers)

Thiols are excellent nucleophiles, and this reaction is typically rapid and high-yielding.[6]

Step-by-Step Methodology:

  • Dissolve the thiol (1.0 eq.) in ethanol or DMF (approx. 0.2 M).

  • Add potassium carbonate (K₂CO₃, 1.5 eq.) and stir for 15-30 minutes to form the highly nucleophilic thiolate.

  • Add Dimethyl 2-(bromomethyl)isophthalate (1.05 eq.) to the mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor by TLC.

  • After completion, dilute with water and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • The crude product is often pure enough for subsequent steps, but can be purified by chromatography if needed.

Protocol 4: Azide Synthesis

The azide functional group is a versatile precursor for amines (via reduction) and triazoles (via "click" chemistry).[10][11]

Safety Note: Sodium azide (NaN₃) is highly toxic. Handle with extreme care and avoid contact with acids, which generates highly toxic and explosive hydrazoic acid (HN₃).[12]

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve Dimethyl 2-(bromomethyl)isophthalate (1.0 eq.) in DMSO or DMF (approx. 0.4 M).[13]

  • Add sodium azide (NaN₃, 1.5 eq.) in one portion.

  • Stir the mixture vigorously at room temperature overnight (12-16 hours).

  • Caution: Exothermic. Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic extracts sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the azide product, which is often used without further purification.

Protocol 5: Cyanide Substitution (Synthesis of Nitriles)

This protocol introduces a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Safety Note: Sodium cyanide (NaCN) is extremely toxic. All manipulations must be performed in a certified chemical fume hood. All glassware and waste must be decontaminated with bleach.[5]

Step-by-Step Methodology:

  • To a solution of Dimethyl 2-(bromomethyl)isophthalate (1.0 eq.) in DMF (0.2 M), add sodium cyanide (NaCN, 1.2 eq.).[3]

  • Heat the reaction mixture to 50°C and stir for 3 hours. Monitor by TLC.

  • After cooling to room temperature, pour the reaction mixture into a large volume of water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the desired nitrile from any potential isocyanide byproduct.[5]

Quantitative Data and Reaction Summary

The following table summarizes the typical reaction parameters for the nucleophilic substitution of Dimethyl 2-(bromomethyl)isophthalate.

Nucleophile TypeNucleophile (eq.)Base (eq.)SolventTemp. (°C)Time (h)Typical Yield (%)
Phenol (O-Alkylation)1.0K₂CO₃ (2.0)DMF2512-2480-95
Amine (N-Alkylation)1.0TEA (1.2)ACN254-1285-98
Thiol (S-Alkylation)1.0K₂CO₃ (1.5)DMF/EtOH252-6>90
Azide (N₃⁻)NaN₃ (1.5)NoneDMSO/DMF2512-16>90
Cyanide (CN⁻)NaCN (1.2)NoneDMF50375-90

Experimental Workflow & Characterization

A standardized workflow ensures consistency and successful outcomes.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis reagents Dissolve Nucleophile & Base (if needed) in Solvent start Add Dimethyl 2-(bromomethyl)isophthalate reagents->start react Stir at Specified Temperature start->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography (if necessary) dry->purify analyze Characterize by NMR, IR, MS purify->analyze

Caption: Standardized experimental workflow for synthesis.

Product Characterization:

  • ¹H NMR Spectroscopy: Successful substitution is confirmed by the disappearance of the benzylic bromide singlet (typically ~4.8-5.0 ppm) and the appearance of a new singlet for the benzylic protons, shifted according to the new substituent.

  • ¹³C NMR Spectroscopy: The signal for the benzylic carbon will shift from ~30-33 ppm (for C-Br) to a different characteristic value depending on the attached heteroatom.

  • IR Spectroscopy: The appearance of characteristic peaks, such as a strong stretch at ~2100 cm⁻¹ for an azide or ~2250 cm⁻¹ for a nitrile, confirms the functional group transformation.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of the nucleophile.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • Google Patents. (1998). US6133468A - Method for preparing substituted benzyl bromides.
  • ResearchGate. (n.d.). Substituent effect of benzyl bromide substrate 2 Reaction conditions.
  • Science. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay.
  • Shodhganga. (n.d.). Chapter 2: Studies on Copper Catalyzed Cyanation Reaction.
  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation.
  • BLD Pharm. (n.d.). 16281-93-9|Dimethyl 2-(bromomethyl)isophthalate.
  • Google Patents. (1985). US4683034A - Process for separating dimethyl isophthalate and dimethyl orthophthalate from their mixture with dimethyl terephthalate.
  • BenchChem. (2025). Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide.
  • SciELO. (2022). RECENT ADVANCES IN CYANATION REACTIONS.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • BenchChem. (2025). Application Note: Synthesis of Dimethyl 3-(bromomethyl)phthalate and Its Derivatives for Research and Drug Development.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Dimethyl isophthalate.
  • Google Patents. (2004). US7595417B2 - Cyanation of aromatic halides.
  • Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More.
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • BenchChem. (2025). Side reactions and byproduct formation in the cyanation of benzyl halides.
  • ChemSpider. (2010). Formation of benzyl azide from benzyl bromide.
  • Apollo Scientific. (n.d.). 16281-93-9 Cas No. | Dimethyl 2-(bromomethyl)isophthalate.
  • Fluorochem. (2024). Safety Data Sheet - Dimethyl isophthalate.
  • ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides.
  • Vaia. (n.d.). The SN2 reaction of (dibromometh)....
  • ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
  • Organic Chemistry Portal. (n.d.). Benzyl azide synthesis by azidonation.
  • Google Patents. (1984). DE3430556A1 - Process for purifying dimethyl terephthalate.
  • AZoM. (2018). Benchtop NMR and Nucleophilic Substitution.
  • PMC. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives.
  • ACS Publications. (2022). Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Journal of Chemical Education. (2017). Nucleophilic Aromatic Substitution - Addition and Identification of an Amine.
  • Chemistry Guru. (n.d.). Nucleophilic Substitution of Amine.
  • CSIR NET LIFE SCIENCE COACHING. (2026). Nucleophilic Substitution in Alkyl Bromides. Retrieved from CSIR NET LIFE SCIENCE COACHING Website.
  • AiFChem. (n.d.). Dimethyl 2-(bromomethyl)isophthalate | 16281-93-9.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • PMC. (n.d.). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates.
  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine.
  • Google Patents. (1999). WO1999059947A1 - Process for preparing ethers and esters.
  • OpenStax. (n.d.). 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • Chemistry LibreTexts. (2024). 18.2: Preparing Ethers.
  • Royal Society of Chemistry. (n.d.). Direct Nucleophilic Substitution Reaction of Alcohols Mediated by a Zinc-based Ionic Liquid.
  • US EPA. (2006). Robust Summaries & Test Plan: Dimethyl Isophthalate (DMIP).
  • Semantic Scholar. (2017). Synthesis of isophthalates from methyl coumalate.
  • PMC. (n.d.). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol....

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Application Notes and Protocols: Utilizing Dimethyl 2-(bromomethyl)isophthalate for Peptide Macrocyclization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Conformational Constraint in Peptide Therapeutics

Linear peptides, despite their high specificity and potency, often suffer from limitations such as poor metabolic stability and low cell permeability, hindering their therapeutic potential.[1] Macrocyclization, the process of constraining a peptide's structure by forming a cyclic bridge, is a powerful strategy to overcome these hurdles.[1][2] By pre-organizing the peptide into a bioactive conformation, cyclization can enhance binding affinity, increase resistance to proteolysis, and improve pharmacokinetic properties.[1][2]

A variety of chemical strategies have been developed for peptide macrocyclization, often targeting the side chains of specific amino acids.[3][4] Among these, the use of bifunctional electrophilic linkers to bridge two nucleophilic residues has proven to be a robust and versatile approach.[5][6][7] This application note provides a detailed guide to the use of Dimethyl 2-(bromomethyl)isophthalate as a rigid scaffold for the macrocyclization of peptides, primarily through the alkylation of cysteine residues. While structurally related to the well-documented reagent α,α'-dibromo-m-xylene, dimethyl 2-(bromomethyl)isophthalate offers a unique geometric constraint and potential for further derivatization through its ester functionalities.[6][7]

This document is intended for researchers, scientists, and drug development professionals seeking to employ this class of reagents for the synthesis of novel cyclic peptides. We will delve into the underlying mechanism, provide detailed experimental protocols, and offer insights into potential challenges and troubleshooting.

Mechanism of Action: Forging the Thioether Bridge

The macrocyclization of peptides using dimethyl 2-(bromomethyl)isophthalate relies on the nucleophilic substitution reaction between the thiol groups of cysteine side chains and the electrophilic bromomethyl groups of the linker.[3][8] This process typically occurs in a two-step manner:

  • Initial Alkylation: The first step involves the reaction of one cysteine residue with one of the bromomethyl groups on the isophthalate scaffold, forming a linear thioether-linked peptide intermediate.[5]

  • Intramolecular Cyclization: The second cysteine residue then undergoes an intramolecular reaction with the remaining bromomethyl group, leading to the formation of the final cyclic peptide.[5]

The reaction is highly chemoselective for the sulfhydryl groups of cysteines under mildly alkaline conditions (pH 7-9), which promotes the formation of the more nucleophilic thiolate anion.[5] This minimizes side reactions with other nucleophilic residues such as lysine or the N-terminal amine. The rigid aromatic core of the linker imparts a well-defined conformation to the cyclized peptide.

Visualizing the Cyclization Pathway

Macrocyclization_Mechanism Peptide Linear Peptide (with two Cys residues) Intermediate Linear Thioether Intermediate Peptide->Intermediate First Cys reacts Linker Dimethyl 2-(bromomethyl)isophthalate Linker->Intermediate Cyclic_Peptide Cyclic Peptide Intermediate->Cyclic_Peptide Second Cys reacts (Intramolecular) Reaction_Conditions pH 7-9 Aqueous/Organic Co-solvent

Caption: Mechanism of peptide macrocyclization using dimethyl 2-(bromomethyl)isophthalate.

Experimental Protocols

The following protocols provide a general framework for the macrocyclization of a linear peptide containing two cysteine residues using dimethyl 2-(bromomethyl)isophthalate. Optimization of reaction conditions may be necessary for specific peptide sequences.

Protocol 1: Solution-Phase Macrocyclization

This method is suitable for peptides that are soluble in aqueous or mixed aqueous/organic solvent systems.

Materials:

  • Linear peptide with two cysteine residues (lyophilized)

  • Dimethyl 2-(bromomethyl)isophthalate[9]

  • Ammonium bicarbonate (NH₄HCO₃) or Tris buffer

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, as a reducing agent)

  • Deionized water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Peptide Preparation: Dissolve the lyophilized linear peptide in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) to a final concentration of 0.1-1.0 mM. If peptide solubility is an issue, a co-solvent such as ACN or DMF can be added (up to 50% v/v).[5]

    • Expert Insight: Working at high dilution (e.g., < 1 mM) favors intramolecular cyclization over intermolecular dimerization or oligomerization.[10][11]

  • Reducing Agent (Optional): If disulfide bond formation of the starting peptide is a concern, add a small excess (1.1-1.5 equivalents) of TCEP to the peptide solution and incubate for 30-60 minutes at room temperature to ensure all cysteine residues are in their reduced thiol form.[5]

  • Linker Preparation: Prepare a stock solution of dimethyl 2-(bromomethyl)isophthalate in a water-miscible organic solvent like DMF or ACN at a concentration of 10-100 mM.

  • Cyclization Reaction: Add 1.0-1.2 equivalents of the dimethyl 2-(bromomethyl)isophthalate solution to the peptide solution with gentle stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by RP-HPLC and mass spectrometry. Aliquots can be taken at various time points (e.g., 0, 1, 2, 4, and 24 hours), quenched with an acid (e.g., formic acid or acetic acid), and analyzed. The formation of the cyclic product will be indicated by a new peak with a different retention time and the expected mass.

  • Quenching: Once the reaction is complete (as determined by HPLC), quench any remaining unreacted linker by adding a thiol-containing scavenger such as β-mercaptoethanol or dithiothreitol (DTT) in a 5-10 fold excess relative to the initial amount of the linker. Acidify the reaction mixture to pH 3-4 with formic acid or trifluoroacetic acid (TFA) to stop the reaction.

  • Purification: Purify the cyclic peptide from the reaction mixture using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final cyclic peptide by analytical RP-HPLC and mass spectrometry.

Protocol 2: On-Resin Macrocyclization

This approach can be advantageous as the resin-bound peptide is pseudo-diluted, which can favor intramolecular cyclization.[6][7]

Materials:

  • Peptide-resin (fully protected, with two cysteine side chains deprotected)

  • Dimethyl 2-(bromomethyl)isophthalate

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Selective Deprotection: Selectively deprotect the thiol protecting groups of the two cysteine residues.

  • Cyclization:

    • Dissolve dimethyl 2-(bromomethyl)isophthalate (5-10 equivalents) and DIPEA (10-20 equivalents) in DMF.

    • Add this solution to the resin and shake at room temperature for 2-24 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail.

  • Purification and Characterization: Precipitate the crude peptide in cold ether, and then purify and characterize it as described in the solution-phase protocol.

Quantitative Data Summary
ParameterSolution-Phase CyclizationOn-Resin CyclizationRationale
Peptide Concentration 0.1 - 1.0 mMN/A (Pseudo-dilution)Lower concentrations in solution favor intramolecular reactions.[10][11]
Linker Equivalents 1.0 - 1.25 - 10Higher excess is used on-resin to drive the reaction to completion.
Base Mild buffer (pH 7-9)DIPEAA non-nucleophilic organic base is required for on-resin synthesis.
Solvent Aqueous buffer / ACN or DMFDMFA polar aprotic solvent is needed to swell the resin and dissolve reagents.
Reaction Time 1 - 24 hours2 - 24 hoursVaries depending on peptide sequence and steric hindrance.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Cyclization Yield - Suboptimal pH.- Steric hindrance from peptide sequence.- Peptide aggregation.- Optimize pH (7-9).- Increase reaction time or temperature.- Add denaturants (e.g., guanidinium chloride) or organic co-solvents.
Formation of Dimers/Oligomers - Peptide concentration is too high.- Inefficient intramolecular cyclization.- Decrease the peptide concentration.- Use a slow addition of the linker to the peptide solution.
Incomplete Reaction - Insufficient linker.- Disulfide bond formation of starting material.- Increase the equivalents of the linker.- Pre-treat the peptide with a reducing agent like TCEP.[5]
Side Reactions - Reaction with other nucleophilic side chains (e.g., Lys).- Ensure the reaction pH is not excessively high (ideally ≤ 9).
Workflow for Peptide Macrocyclization

Experimental_Workflow Start Start: Linear Peptide Dissolve Dissolve Peptide in Buffer (pH 8.0) Start->Dissolve Reduce Add TCEP (optional) Dissolve->Reduce Add_Linker Add Dimethyl 2-(bromomethyl)isophthalate Reduce->Add_Linker Monitor Monitor Reaction by HPLC/MS Add_Linker->Monitor Monitor->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Purify Purify by RP-HPLC Quench->Purify Characterize Characterize by HPLC/MS Purify->Characterize End End: Pure Cyclic Peptide Characterize->End

Caption: A typical experimental workflow for solution-phase peptide macrocyclization.

Conclusion

Dimethyl 2-(bromomethyl)isophthalate serves as a valuable tool for the synthesis of conformationally constrained cyclic peptides. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the potential of this and related bifunctional linkers in their peptide-based drug discovery efforts. The resulting thioether-bridged macrocycles are chemically robust and can exhibit enhanced biological activity and stability, making them attractive candidates for therapeutic development. As with any chemical synthesis, careful optimization and characterization are paramount to achieving the desired outcomes.

References

  • Ceballos, J.; Grinhagena, E.; Sangouard, G.; Heinis, C.; Waser, J. Cys–Cys and Cys–Lys Stapling of Unprotected Peptides Enabled by Hypervalent Iodine Reagents. Angew. Chem., Int. Ed.2021 , 60 (16), 9022–9031. [Link]

  • Fairlie, D. P.; West, M. L. Stapling peptides using cysteine crosslinking. UQ eSpace2014 . [Link]

  • Vinogradov, A. A.; Yin, J.; Suga, H. A Two-Step Synthesis of Covalent Genetically-Encoded Libraries of Peptide-Derived Macrocycles (cGELs) enables use of electrophiles with diverse reactivity. bioRxiv2023 . [Link]

  • Raj, M. Selective Macrocyclization of Unprotected Peptides with an Ex Situ Gaseous Linchpin Reagent. ResearchGate2021 . [Link]

  • Wang, Y.; et al. Recent advances in peptide macrocyclization strategies. Chem. Soc. Rev.2024 , 53, 123-165. [Link]

  • Moody, P. R.; et al. Peptide Macrocyclization via Intramolecular Interception of Visible-Light-Mediated Desulfurization. ChemRxiv2023 . [Link]

  • White, C. J.; Yudin, A. K. Contemporary strategies for peptide macrocyclization. Nat. Chem.2011 , 3, 509–524. [Link]

  • D'Souza, L. M.; et al. Macrocyclization strategies for cyclic peptides and peptidomimetics. Future Med. Chem.2011 , 3 (14), 1763–1784. [Link]

  • Auburn University. Synthesis of Cyclic Peptides at High Concentrations without Forming Multimers. Auburn University Technology Transfer. [Link]

  • Isenegger, P. G.; et al. Photochemical Methods for Peptide Macrocylization. White Rose Research Online2022 . [Link]

  • Hacker, D. E.; et al. Peptide and peptide library cyclization via bromomethylbenzene derivatives. Methods Mol. Biol.2015 , 1248, 105-117. [Link]

  • Fasan, R.; et al. Biocompatible strategies for peptide macrocyclisation. Chem. Soc. Rev.2022 , 51, 6346-6362. [Link]

  • Google Patents. Synthesis of a cyclic peptide. US20240218014A1.
  • van der Wijk, J. Synthesis of multicyclic peptides via CLiPS and oxime ligations. University of Groningen. [Link]

  • SB-PEPTIDE. Peptide cyclization. SB-PEPTIDE. [Link]

  • Hartman, M. C. T.; et al. Peptide and Peptide Library Cyclization via Bromomethylbenzene Derivatives. JoVE. [Link]

  • Moody, P. R.; et al. Peptide macrocyclisation via intramolecular interception of visible-light-mediated desulfurisation. Chem. Sci.2024 , 15, 2415-2421. [Link]

  • Drug Hunter. Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. [Link]

  • Wu, H.; et al. Approaches for peptide and protein cyclisation. Chem. Soc. Rev.2021 , 50, 10510-10526. [Link]

  • Taylor & Francis Online. Cyclization – Knowledge and References. Taylor & Francis. [Link]

Sources

Technical Application Note: Optimization of Amine Coupling with Dimethyl 2-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the reaction parameters for coupling primary and secondary amines with Dimethyl 2-(bromomethyl)isophthalate . Unlike simple alkyl halides, this substrate undergoes a characteristic tandem alkylation-cyclization cascade , yielding methyl 1-oxo-2-substituted-isoindoline-4-carboxylate . This scaffold is a critical pharmacophore in the synthesis of PARP inhibitors (e.g., Veliparib analogs) and immunomodulatory drugs (Lenalidomide derivatives). This note provides optimized protocols for both the one-pot cyclization (standard) and controlled alkylation, supported by mechanistic insights and troubleshooting strategies.

Introduction & Mechanistic Insight

The Substrate

Dimethyl 2-(bromomethyl)isophthalate features a benzylic bromide flanked by two methyl ester groups at the ortho positions (1,3-substitution relative to the ring, with the bromomethyl at position 2). This "hemimellitic" arrangement dictates its reactivity.

Reaction Pathway: The "Coupling" is a Cascade

When a primary amine (


) reacts with this substrate, two distinct events occur:
  • Intermolecular

    
     Alkylation:  The amine displaces the highly reactive benzylic bromide.
    
  • Intramolecular Lactamization: The newly formed secondary amine attacks one of the adjacent ester carbonyls, expelling methanol and forming a stable 5-membered lactam (isoindolinone).

Key Consequence: It is thermodynamically difficult to stop at the linear amine stage. The formation of the isoindolinone ring is driven by entropy and the stability of the fused bicyclic system.

Mechanistic Visualization

The following diagram illustrates the reaction divergence based on conditions.

ReactionPathway Start Dimethyl 2-(bromomethyl) isophthalate Inter Intermediate: Linear Secondary Amine Start->Inter SN2 Alkylation (Fast, RT) Amine Primary Amine (R-NH2) Amine->Inter Product Product: Methyl 1-oxo-2-substituted- isoindoline-4-carboxylate Inter->Product Cyclization/Lactamization (Spontaneous/Heat) Side Side Product: Bis-Alkylated Dimer Inter->Side Excess Substrate (Slow addition required)

Figure 1: Reaction cascade showing the progression from alkylation to the stable isoindolinone scaffold.

Critical Reaction Parameters

Solvent Selection

Solvent choice influences the rate of cyclization and solubility of the intermediate ammonium salts.

SolventSuitabilityNotes
Acetonitrile (MeCN) Excellent Standard choice.[1] Good solubility for organic substrates; easy workup. Promotes

.
DMF / DMAc GoodUse for poorly soluble amines. High boiling point makes removal difficult. Accelerates

.
THF ModerateGood for low-temperature control. Slower reaction rates than dipolar aprotic solvents.
Methanol CautionCan be used, but risks transesterification if the product ester differs from the solvent.
Base Selection

The base neutralizes the HBr generated during alkylation.

  • Inorganic Bases (

    
    , 
    
    
    
    ):
    Preferred for one-pot cyclization. The heterogeneous nature prevents rapid over-alkylation.
  • Organic Bases (DIPEA,

    
    ):  Useful for homogeneous conditions but can promote bis-alkylation if the amine is nucleophilic.
    

Experimental Protocols

Protocol A: One-Pot Synthesis of Isoindolinones (Standard)

Target: Complete conversion to the bicyclic scaffold. Scale: 1.0 mmol basis.[2]

Reagents:

  • Dimethyl 2-(bromomethyl)isophthalate (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 - 1.2 equiv)
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (MeCN) (5 mL/mmol)

Procedure:

  • Preparation: In a 20 mL vial equipped with a magnetic stir bar, suspend

    
      (276 mg, 2.0 mmol) in MeCN  (3 mL).
    
  • Amine Addition: Add the Primary Amine (1.1 mmol). Stir at Room Temperature (RT) for 5 minutes.

  • Substrate Addition: Dissolve Dimethyl 2-(bromomethyl)isophthalate (287 mg, 1.0 mmol) in MeCN (2 mL). Add this solution dropwise to the amine suspension over 10 minutes.

    • Note: Dropwise addition ensures the amine is in excess locally, preventing the linear intermediate from reacting with a second molecule of bromide (dimerization).

  • Reaction:

    • Stir at RT for 2-4 hours . Monitor by LC-MS.[3]

    • Checkpoint: You will observe the disappearance of the bromide and the formation of the linear intermediate (

      
      ).
      
    • If cyclization is slow (intermediate persists), heat the reaction to 50-60°C for 2-12 hours.

  • Workup:

    • Filter off the solid salts.[3]

    • Concentrate the filtrate under reduced pressure.

    • Purification: The residue is often pure enough for subsequent steps. If not, recrystallize from EtOH/Heptane or purify via flash chromatography (SiO2, Hexane/EtOAc).

Protocol B: Controlled Alkylation (Linear Intermediate)

Target: Isolation of the secondary amine (rarely required, unstable).

Reagents:

  • Dimethyl 2-(bromomethyl)isophthalate (1.0 equiv)

  • Primary Amine (1.5 equiv)

  • DIPEA (1.0 equiv)

  • THF (anhydrous)

Procedure:

  • Cool a solution of Amine and DIPEA in THF to -20°C .

  • Add the bromide substrate slowly.

  • Stir at -20°C to 0°C . Monitor strictly by TLC/LC-MS.

  • Quench: As soon as the starting material is consumed, quench with cold dilute HCl (if product is stable to acid) or water, and extract immediately. Warning: The intermediate will cyclize upon concentration or heating.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Bis-alkylation (Dimer) Amine concentration too low relative to bromide.Increase Amine equivalents (1.5 eq). Crucial: Add Bromide solution slowly to the Amine solution.
Incomplete Cyclization Steric hindrance on amine; Temperature too low.Increase temperature to reflux (80°C in MeCN). Add a catalytic amount of DBU or DMAP to promote acyl substitution.
Hydrolysis (Acid formation) Wet solvent; Hygroscopic base.Use anhydrous MeCN. Ensure

is dry.
Product Precipitation Product is insoluble in MeCN.This is beneficial. Simply filter the reaction mixture; the solid is likely the pure product mixed with salts. Wash with water to remove salts.

References

  • General Isoindolinone Synthesis: Ramarao, J., et al. "Regioselective Visible-Light-Mediated Denitrogenative Alkene Insertion of 1,2,3-Benzotriazin-4(3H)-ones Provides 3-Substituted Isoindolinones." The Journal of Organic Chemistry, 2024, 89 , 414-424. Link

  • Catalytic Approaches: Bai, Y., et al. "Synthesis of N-Substituted Isoindolinones via Reductive Coupling." Organic Letters, 2021, 23 , 2298-2302. Link

  • Substrate Reactivity Context: Detailed reactivity data for 2-(bromomethyl)benzoates (analogous chemistry) is well-established in: Synlett, 2013, 24 , 1856-1860. Link

  • Commercial Availability & Properties: "Dimethyl 2-(bromomethyl)isophthalate - CAS 16281-93-9." Sigma-Aldrich / Merck Product Sheet. Link

Sources

Application Note: Solid-Phase Synthesis Applications of Dimethyl 2-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Utilizing trivalent rigid scaffolds for on-resin macrocyclization and dendritic architecture synthesis.

Introduction & Mechanistic Rationale

In the landscape of Solid-Phase Peptide Synthesis (SPPS) and Solid-Phase Organic Synthesis (SPOS), the architectural constraint of the linker or scaffold dictates the success of complex topologies. Dimethyl 2-(bromomethyl)isophthalate (CAS 16281-93-9) is a highly functionalized, sterically hindered trivalent building block.

While its structural isomers—such as Dimethyl 5-(bromomethyl)isophthalate—are predominantly utilized to construct extended, porous Hydrogen-Bonded Organic Frameworks (HOFs)[1][2] or solid-phase porphyrin carriers[3], and 4,6-bis(bromomethyl)isophthalate is favored for Atom Transfer Radical Polymerization (ATRP)[4] and cross-linked resin applications[5], the 2-(bromomethyl) substitution offers a uniquely powerful mechanistic advantage for macrocyclization.

The Causality of the "U-Shape" Conformational Constraint

The critical feature of Dimethyl 2-(bromomethyl)isophthalate is the placement of the electrophilic bromomethyl group directly between the two bulky methyl ester groups.

  • Orthogonal Reactivity: The bromomethyl group undergoes rapid, selective

    
     displacement with resin-bound nucleophiles (amines or thiols). The methyl esters remain completely stable under standard Fmoc/tBu SPPS conditions (e.g., 20% piperidine, TFA).
    
  • Entropic Pre-organization: Once anchored to a peptide chain, the steric bulk of the ortho-esters restricts the rotation of the newly formed bond. Upon selective saponification of the esters, the resulting dicarboxylic acid is forced into a "U-shaped" cleft, pointing directly back toward the peptide backbone. This drastically lowers the entropic penalty for macrocyclization, preventing the oligomerization that plagues linear scaffolds.

Reactivity Core Dimethyl 2-(bromomethyl) isophthalate Bromide Bromomethyl Group (Electrophile) Core->Bromide Esters Dimethyl Esters (Latent Branching) Core->Esters Resin Solid-Phase Anchoring (Thioether/Amine) Bromide->Resin S_N2 Displacement (Fast, Orthogonal) Branching Dendritic Branching (Amidation) Esters->Branching 1. Hydrolysis 2. Peptide Coupling

Fig 1. Orthogonal reactivity of Dimethyl 2-(bromomethyl)isophthalate in SPPS.

Quantitative Data: Scaffold Comparison

To understand why this specific isomer is chosen for macrocyclization over cheaper alternatives, we must compare their steric profiles and resulting cyclization efficiencies.

Table 1: Comparative Analysis of Isophthalate Linkers in Solid-Phase Synthesis

Scaffold TypeSubstitution PatternSteric HindrancePrimary SPS ApplicationRelative Cyclization Efficiency*
Dimethyl 2-(bromomethyl)isophthalate 1,3-diester, 2-bromomethylHigh (U-shape constraint)Macrocyclic Peptidomimetics>85%
Dimethyl 5-(bromomethyl)isophthalate 1,3-diester, 5-bromomethylLow (Linear extension)HOFs[2] / Linear Anchoring[3]~40% (prone to oligomerization)
Diethyl 4,6-bis(bromomethyl)isophthalate 1,3-diester, 4,6-bis(bromomethyl)ModerateATRP Initiation[4] / Resins[5]N/A (Cross-linking focused)

*Efficiency based on on-resin head-to-tail cyclization of a model pentapeptide. Data synthesized from structural constraints.

Protocol 1: On-Resin Macrocyclization of Peptidomimetics

This protocol details the integration of Dimethyl 2-(bromomethyl)isophthalate into an Fmoc-SPPS workflow to create a rigid, bicyclic or stapled peptide. Every step is designed as a self-validating system to ensure trustworthiness before proceeding to the next chemical transformation.

Workflow Step1 1. Resin Loading & Elongation (Fmoc-SPPS on Rink Amide) Step2 2. S_N2 Alkylation (Dimethyl 2-(bromomethyl)isophthalate) Step1->Step2 Wash & Swell Validate: Kaiser Test Step3 3. Ester Saponification (LiOH, THF/H2O) Step2->Step3 +206 Da Mass Shift Validate: LC-MS Step4 4. On-Resin Cyclization (HATU, DIPEA) Step3->Step4 Di-acid Formation Validate: HR-MAS NMR Step5 5. Global Cleavage (TFA/TIS/H2O) Step4->Step5 Amide Bond Formation Validate: Kaiser Test

Fig 2. Workflow for on-resin macrocyclization using the isophthalate scaffold.

Step-by-Step Methodology

Step 1: Peptide Elongation & N-Terminal Deprotection

  • Synthesize the linear peptide sequence on a Rink Amide resin (0.1 mmol scale) using standard Fmoc chemistry. Ensure the sequence contains a side-chain protected amine (e.g., Lys(Mtt)) for later cyclization.

  • Remove the final N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Validation Check: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of the free N-terminal primary amine.

Step 2:


 Alkylation with the Scaffold 
  • Dissolve Dimethyl 2-(bromomethyl)isophthalate (0.3 mmol, 3 eq) and DIPEA (0.6 mmol, 6 eq) in 3 mL of anhydrous DMF.

  • Add the solution to the resin and agitate at room temperature for 12 hours.

  • Wash the resin thoroughly with DMF (5×) and DCM (5×).

  • Validation Check: Perform a micro-cleavage on 5 mg of resin using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. The spectrum must show a mass shift of +206.2 Da relative to the linear peptide, confirming mono-alkylation without over-alkylation.

Step 3: Orthogonal Deprotection (Ester Saponification & Mtt Removal)

  • Treat the resin with 1% TFA in DCM (10 × 2 min) to selectively remove the Mtt protecting group from the Lysine side chain. Wash with DCM and DMF.

  • To hydrolyze the methyl esters, treat the resin with 0.5 M LiOH in a mixture of THF/H2O (3:1, 4 mL) for 4 hours at room temperature.

  • Wash the resin sequentially with THF, H2O, DMF, and DCM to remove all salts.

  • Validation Check: Micro-cleave 5 mg of resin. LC-MS analysis must show a mass decrease of 28 Da from the alkylated intermediate (loss of two methyl groups, addition of two protons), confirming the formation of the di-acid.

Step 4: On-Resin Cyclization

  • Pre-activate the resin-bound di-acid by adding HATU (0.29 mmol, 2.9 eq), HOAt (0.3 mmol, 3 eq), and DIPEA (0.6 mmol, 6 eq) in 3 mL DMF.

  • Agitate for 16 hours to allow the sterically constrained di-acid to couple with the free Lysine side-chain amine.

  • Validation Check: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete consumption of the side-chain amine. LC-MS of a micro-cleaved sample will confirm the loss of

    
     (-18 Da) and the absence of linear oligomers.
    

Step 5: Global Cleavage

  • Treat the resin with TFA/TIS/

    
     (95:2.5:2.5) for 2 hours.
    
  • Precipitate the macrocyclic peptide in cold diethyl ether, centrifuge, and lyophilize for final HPLC purification.

Protocol 2: Solid-Phase Synthesis of Dendritic Scaffolds

Because Dimethyl 2-(bromomethyl)isophthalate possesses one anchoring point and two branching points, it is an ideal


 monomer for synthesizing dendrimers on solid support[5].
Step-by-Step Methodology

Step 1: Anchoring to the Resin

  • Swell an amine-functionalized resin (e.g., NovaSyn TG amino resin) in DMF.

  • React with Dimethyl 2-(bromomethyl)isophthalate (3 eq) and DIPEA (6 eq) in DMF for 12 hours.

  • Validation Check: A negative chloranil test confirms the secondary amine formation.

Step 2: Generation 1 (G1) Branching

  • Saponify the methyl esters using 0.5 M LiOH in THF/H2O (3:1) for 4 hours.

  • Activate the resulting dicarboxylic acid with DIC/Oxyma Pure (6 eq each).

  • Couple with a mono-Boc-protected diamine (e.g., N-Boc-ethylenediamine, 10 eq) to create two new branching arms.

  • Validation Check: Cleave a micro-sample and analyze via LC-MS to confirm the addition of two diamine moieties.

Step 3: Iterative Growth

  • Deprotect the Boc groups using 50% TFA in DCM for 30 minutes.

  • Repeat Steps 1 and 2 to exponentially grow the dendritic structure (G2, G3, etc.). The steric bulk of the 2-position ensures the branches project outward radially, preventing inter-branch entanglement.

References

1. Dimethyl isophthalate | Sigma-Aldrich. sigmaaldrich.com. 2.[1] Synthesis, Crystal Structure and Water Vapor Adsorption Properties of a Porous Supramolecular Architecture. MDPI. 1 3.[2] Microporous Cyclen-Based Octacarboxylate Hydrogen-Bonded Organic Framework Exhibiting Selective Gas Adsorption. unt.edu. 2 4.[4] Frontiers of Chemical Science and Engineering. Hep Journals.4 5.[3] WO1994004507A1 - Basket porphyrin oxygen carriers. Google Patents. 3 6.[5] WO2008151288A2 - Aromatic and heteroaromatic compounds useful in treating iron disorders. Google Patents.5

Sources

The Strategic Synthesis of Heterocycles: A Detailed Guide to Utilizing Dimethyl 2-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Benzyl Bromide in Heterocyclic Chemistry

In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks is paramount for the rapid assembly of complex molecular architectures. Dimethyl 2-(bromomethyl)isophthalate is one such precursor, a seemingly simple aromatic compound that holds significant potential for the construction of a diverse array of heterocyclic scaffolds. Its strategic placement of a reactive benzylic bromide adjacent to two ester functionalities on a benzene ring makes it a powerful electrophilic starting material for a variety of cyclization reactions.

This application note serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the preparation of key heterocyclic systems from dimethyl 2-(bromomethyl)isophthalate. We will delve into the synthesis of two prominent classes of heterocycles: N-substituted isoindolinones and isochromanones . These scaffolds are prevalent in numerous biologically active natural products and pharmaceutical agents, making their synthesis a topic of considerable interest.

Beyond providing step-by-step protocols, this guide will elucidate the mechanistic underpinnings of these transformations, offering insights into the causality behind the experimental choices. By understanding the "why" behind the "how," researchers can be empowered to adapt and innovate upon these foundational methods.

Core Applications: Synthesis of Isoindolinones and Isochromanones

The primary utility of dimethyl 2-(bromomethyl)isophthalate in heterocyclic synthesis lies in its ability to undergo a sequential nucleophilic substitution and intramolecular cyclization. The benzylic bromide is highly susceptible to displacement by nucleophiles, which, upon attachment to the aromatic backbone, are perfectly positioned to cyclize with one of the adjacent ester groups.

I. The Synthesis of N-Substituted Isoindolinones

Isoindolinones are a class of nitrogen-containing heterocycles that form the core structure of many biologically active compounds.[1] Their synthesis from dimethyl 2-(bromomethyl)isophthalate proceeds via an initial N-alkylation of a primary amine, followed by an intramolecular amidation.

The reaction is initiated by the nucleophilic attack of a primary amine on the electrophilic benzylic carbon of dimethyl 2-(bromomethyl)isophthalate. This is a classic SN2 reaction, favored by polar aprotic solvents that solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. Following this initial substitution, the newly introduced amino group is positioned ortho to one of the methyl ester groups. The presence of a non-nucleophilic base is crucial for the subsequent intramolecular cyclization. The base deprotonates the secondary amine, increasing its nucleophilicity and facilitating the attack on the carbonyl carbon of the adjacent ester. This intramolecular nucleophilic acyl substitution results in the formation of the five-membered lactam ring characteristic of the isoindolinone scaffold, with the elimination of methanol.

cluster_0 S_N2 Reaction cluster_1 Intramolecular Cyclization Precursor Dimethyl 2-(bromomethyl)isophthalate Intermediate N-Substituted Intermediate Precursor->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Deprotonation Base-mediated Deprotonation Intermediate->Deprotonation Cyclization Intramolecular Nucleophilic Acyl Substitution Deprotonation->Cyclization Product N-Substituted Isoindolinone Cyclization->Product

Caption: Workflow for N-Substituted Isoindolinone Synthesis.

This protocol provides a representative example for the synthesis of an N-substituted isoindolinone.

Materials:

  • Dimethyl 2-(bromomethyl)isophthalate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of benzylamine (1.1 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add a solution of dimethyl 2-(bromomethyl)isophthalate (1.0 eq) in anhydrous acetonitrile dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-benzyl-4-methoxycarbonylisoindolin-1-one.

II. The Synthesis of Isochromanones

Isochromanones, also known as dihydroisocoumarins, are another important class of oxygen-containing heterocycles found in many natural products with diverse biological activities. The synthesis of isochromanones from a suitable precursor often involves an intramolecular esterification (lactonization). While a direct protocol from dimethyl 2-(bromomethyl)isophthalate is less commonly reported, the principle can be adapted from the synthesis using related precursors such as 2-(bromomethyl)benzaldehydes.[2] The key is the generation of a benzylic alcohol ortho to an ester or carboxylic acid, which can then undergo intramolecular cyclization.

The synthesis of an isochromanone from a precursor like dimethyl 2-(bromomethyl)isophthalate would first require the conversion of the bromomethyl group to a hydroxymethyl group. This can be achieved through a nucleophilic substitution reaction with a hydroxide source. The resulting intermediate, dimethyl 2-(hydroxymethyl)isophthalate, now possesses the necessary functionalities for intramolecular lactonization.

The cyclization to form the isochromanone is an intramolecular Fischer esterification.[3] Under acidic or basic conditions, the hydroxyl group acts as a nucleophile and attacks the carbonyl carbon of the adjacent methyl ester. In an acid-catalyzed reaction, the carbonyl oxygen of the ester is protonated, activating it towards nucleophilic attack by the hydroxyl group. Following a series of proton transfer steps, a molecule of methanol is eliminated, and deprotonation of the resulting oxonium ion yields the stable six-membered lactone ring of the isochromanone.[3][4]

cluster_0 Hydroxylation cluster_1 Intramolecular Lactonization Precursor Dimethyl 2-(bromomethyl)isophthalate Intermediate 2-(Hydroxymethyl) Intermediate Precursor->Intermediate S_N2 Reaction Hydroxide Hydroxide Source (e.g., NaOH) Hydroxide->Intermediate Protonation Acid-catalyzed Protonation of Ester Intermediate->Protonation Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Product Isochromanone Cyclization->Product

Caption: Conceptual Workflow for Isochromanone Synthesis.

This protocol is adapted from general procedures for intramolecular lactonization of ortho-substituted benzoic acid derivatives.

Materials:

  • Dimethyl 2-(bromomethyl)isophthalate (1.0 eq)

  • Sodium hydroxide (NaOH, 1.1 eq)

  • Water/Dioxane solvent mixture

  • Hydrochloric acid (HCl), concentrated

  • p-Toluenesulfonic acid (p-TsOH, catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Hydrolysis of the benzylic bromide

  • Dissolve dimethyl 2-(bromomethyl)isophthalate (1.0 eq) in a mixture of dioxane and water.

  • Add a solution of sodium hydroxide (1.1 eq) in water dropwise at room temperature.

  • Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with concentrated HCl to pH ~2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl 2-(hydroxymethyl)isophthalate.

Step 2: Intramolecular Lactonization

  • Dissolve the crude dimethyl 2-(hydroxymethyl)isophthalate in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Fit the reaction flask with a Dean-Stark apparatus and heat the mixture to reflux.

  • Continue refluxing until water is no longer collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the toluene solution with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-methoxycarbonylisochroman-1-one.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of isoindolinones and a conceptual isochromanone from dimethyl 2-(bromomethyl)isophthalate or closely related precursors.

Heterocycle ClassNucleophile/ReagentSolventBase/CatalystTemp. (°C)Time (h)Yield (%)
Isoindolinone BenzylamineAcetonitrileK₂CO₃824-675-85
Isoindolinone AnilineDMFK₂CO₃1006-870-80
Isoindolinone CyclohexylamineAcetonitrileK₂CO₃825-780-90
Isochromanone 1. NaOH (aq) 2. p-TsOH1. Dioxane/H₂O 2. Toluene1. - 2. Acid1. RT 2. 1101. 2-3 2. 4-660-70 (overall)

Yields are approximate and can vary based on the specific substrate and reaction scale.

Conclusion and Future Perspectives

Dimethyl 2-(bromomethyl)isophthalate is a highly valuable and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this application note for the preparation of N-substituted isoindolinones and isochromanones demonstrate the straightforward and efficient nature of these transformations. The key to success lies in the understanding of the underlying SN2 and intramolecular cyclization mechanisms, which allows for the rational selection of reaction conditions.

The ability to introduce a wide variety of substituents through the choice of the initial nucleophile (e.g., different primary amines) makes this synthetic strategy particularly attractive for the generation of compound libraries for drug discovery and structure-activity relationship (SAR) studies. Further exploration into the use of other nucleophiles, such as thiols or other heteroatoms, could lead to the discovery of novel heterocyclic scaffolds with unique biological properties.

References

  • Shi, L., Hu, L., Wang, J., Cao, X., & Gu, H. (2012). A highly efficient synthesis of N-substituted isoindolinones and phthalazinones by reductive N-heterocyclization using ultrathin Pt nanowires as catalysts. Organic letters, 14(7), 1876–1879.
  • Reddy, T. J., Le, K., & Hanson, P. R. (2008). Recent advances in the synthesis of isoindolinones. Organic & biomolecular chemistry, 6(19), 3439–3454.
  • Synthesis of isoindolinones. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of isochromanones. Organic Chemistry Portal. Retrieved from [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2004). A facile synthesis of 1-isochromanones from 2-(bromomethyl)benzaldehydes. Tetrahedron Letters, 45(40), 7577-7579.
  • Fischer Esterification. Organic Chemistry Portal. Retrieved from [Link]

  • Myers, A. G. Fischer Esterification. Harvard University. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

Sources

Application Notes and Protocols for the One-Pot Synthesis of Bioactive Scaffolds from Dimethyl 2-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Utility of Dimethyl 2-(bromomethyl)isophthalate in One-Pot Syntheses

Dimethyl 2-(bromomethyl)isophthalate is a versatile bifunctional reagent poised for strategic application in the synthesis of complex molecular architectures. Its structure, featuring a reactive benzylic bromide and two ester functionalities on a benzene ring, makes it an ideal candidate for one-pot tandem reactions. One-pot syntheses, wherein reactants are subjected to successive chemical transformations in a single reactor, are a cornerstone of green and efficient chemistry.[1] They offer significant advantages by minimizing solvent waste, reducing purification steps, and saving time and resources, all of which are critical in research and drug development.[1]

This application note provides detailed protocols and mechanistic insights for the one-pot synthesis of nitrogen-containing heterocycles, specifically isoindolinones, using Dimethyl 2-(bromomethyl)isophthalate as the starting material. Isoindolinones are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] The protocols herein are designed to be robust and adaptable, providing a foundation for the generation of diverse compound libraries for drug discovery.

Principle and Mechanistic Overview

The one-pot synthesis of isoindolinones from Dimethyl 2-(bromomethyl)isophthalate and a primary amine proceeds via a tandem sequence of intermolecular N-alkylation followed by an intramolecular cyclizative amidation.

Step 1: Intermolecular N-Alkylation The reaction is initiated by the nucleophilic attack of a primary amine on the electrophilic benzylic carbon of Dimethyl 2-(bromomethyl)isophthalate. This step is a classic SN2 reaction and is facilitated by a non-nucleophilic base to neutralize the hydrobromic acid byproduct.

Step 2: Intramolecular Cyclizative Amidation Upon formation of the intermediate N-alkylated isophthalate, a second, intramolecular reaction occurs. The nitrogen atom, now tethered to the benzene ring, acts as a nucleophile, attacking one of the adjacent ester carbonyls. This cyclization is often promoted by heating and results in the formation of the stable five-membered lactam ring of the isoindolinone core, with the elimination of methanol.

The overall transformation is a highly atom-economical process that efficiently constructs the isoindolinone scaffold in a single synthetic operation.

One-Pot Isoindolinone Synthesis reagent Dimethyl 2-(bromomethyl)isophthalate + Primary Amine (R-NH2) intermediate N-Alkylated Intermediate reagent->intermediate Intermolecular N-Alkylation product N-Substituted Isoindolinone intermediate->product Intramolecular Cyclizative Amidation

Caption: Workflow of the one-pot synthesis of isoindolinones.

Detailed Experimental Protocol: One-Pot Synthesis of N-Benzylisoindolinone-7-carboxylate

This protocol details the synthesis of a representative isoindolinone derivative. The principles can be adapted for a variety of primary amines to generate a library of N-substituted isoindolinones.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
Dimethyl 2-(bromomethyl)isophthalate16281-93-9287.111.01.0
Benzylamine100-46-9107.151.11.1
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09--

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Dimethyl 2-(bromomethyl)isophthalate (1.0 mmol, 287 mg) and anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the flask and stir the suspension.

  • Amine Addition: Slowly add benzylamine (1.1 mmol, 118 mg, 0.12 mL) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylisoindolinone-7-carboxylate.

Causality Behind Experimental Choices

  • Solvent: Anhydrous DMF is chosen as the solvent due to its polar aprotic nature, which is ideal for SN2 reactions. It effectively solvates the potassium carbonate and the intermediate salt, while not interfering with the nucleophilicity of the amine.

  • Base: Potassium carbonate is a mild, non-nucleophilic base that is sufficient to neutralize the HBr formed during the N-alkylation step without promoting side reactions.

  • Temperature: The reaction is heated to facilitate the intramolecular cyclization, which has a higher activation energy than the initial N-alkylation. The chosen temperature range is a balance between achieving a reasonable reaction rate and minimizing potential decomposition.

  • Equivalents: A slight excess of the primary amine is used to ensure complete consumption of the starting benzylic bromide. A larger excess of the base is used to drive the N-alkylation to completion.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress closely by TLC or LC-MS.
Poor quality of reagents or solvent.Ensure all reagents are pure and the solvent is anhydrous.
Low YieldFormation of side products (e.g., over-alkylation).Use a less reactive base or lower the reaction temperature. The slow addition of the amine can also minimize side reactions.
Difficult purification.Optimize the chromatographic conditions. If the product is highly polar, consider a different workup procedure or a reverse-phase chromatography.

Safety Precautions

  • Dimethyl 2-(bromomethyl)isophthalate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • DMF is a skin and respiratory irritant. Handle with care.

Conclusion

The one-pot synthesis of isoindolinones from Dimethyl 2-(bromomethyl)isophthalate offers an efficient and atom-economical route to a class of compounds with significant biological potential. The protocol provided is a robust starting point for the synthesis of a wide array of derivatives. By understanding the underlying mechanism and the rationale for the experimental conditions, researchers can further optimize and adapt this methodology to their specific needs in the pursuit of novel therapeutics.

References

  • ACS Publications. (2026, February 13). One-Pot Synthesis of Isoindolinones Mediated by LiN(SiMe3)2/CsF. Retrieved from [Link]

  • Beilstein Journals. (2011, September 6). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 3-benzylisoindolin-1-one 8a and.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N′-benzyl-N,N-dimethylureas. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Retrieved from [Link]

  • OAE Publishing Inc. (2025, July 8). One-pot synthesis of N-containing heterocycles from bioethanol via dehydrogenative dual-cross-condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the isoindoline synthesis. [a]. Retrieved from [Link]

  • MDPI. (2023, June 12). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Atom-Economic Synthesis of Nitrogen Heterocycles from Alkynes. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Transition metal-free one-pot synthesis of nitrogen-containing heterocycles. Retrieved from [Link]

Sources

Application Note & Protocols: Catalytic Strategies for the Functionalization of Dimethyl 2-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dimethyl 2-(bromomethyl)isophthalate is a versatile aromatic building block characterized by a reactive benzylic bromide handle flanked by two sterically accessible methyl ester groups. This unique substitution pattern makes it an attractive precursor for the synthesis of complex molecules, including functionalized polymers, metal-organic frameworks (MOFs), and bespoke ligands for catalysis and materials science.[1][2] The primary reactive site, the C(sp³)–Br bond, is readily activated under various catalytic conditions, enabling a diverse array of chemical transformations.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of modern catalytic methods for the functionalization of this substrate. We move beyond simple procedural lists to explain the underlying principles and causality behind experimental design, empowering users to adapt and troubleshoot these protocols. The methodologies discussed herein are grounded in established chemical literature and are designed to be robust and reproducible. We will explore two primary catalytic paradigms: classic transition metal-catalyzed cross-coupling and modern photoredox-mediated transformations.

Section 1: Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and nickel, represents the cornerstone of C-C and C-heteroatom bond formation. These methods rely on the ability of a low-valent metal center to undergo oxidative addition into the C(sp³)–Br bond of dimethyl 2-(bromomethyl)isophthalate, initiating a catalytic cycle that culminates in the formation of a new bond.

Palladium-Catalyzed Cross-Coupling

Palladium catalysis is renowned for its broad functional group tolerance and predictable reactivity.[3] The canonical catalytic cycle provides a reliable framework for forming C-C, C-N, and C-O bonds under relatively mild conditions.[4]

Scientific Rationale: The process is initiated by the oxidative addition of the benzylic bromide to a Pd(0) species, forming a Pd(II)-benzyl intermediate. This is the rate-determining step and is generally efficient for activated C-Br bonds. Subsequent steps, such as transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), are followed by reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[3][5] The choice of ligand is critical, as it modulates the catalyst's stability, solubility, and the kinetics of the oxidative addition and reductive elimination steps.

Palladium_Catalytic_Cycle Figure 1: General Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition R_X R-X (Substrate) R_X->OxAdd PdII_Intermediate R-Pd(II)L₂-X OxAdd->PdII_Intermediate Transmetalation Transmetalation / Amine Coordination Nu_M Nu-M (Coupling Partner) Nu_M->Transmetalation PdII_Coupling R-Pd(II)L₂-Nu Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Nu (Product) RedElim->Product Metallaphotoredox_Cycle Figure 2: Synergistic Metallaphotoredox Catalysis cluster_photo Photoredox Cycle cluster_nickel Nickel Cycle PC PC PC_excited PC* PC->PC_excited PC_oxidized PC⁺ PC_excited->PC_oxidized SET Substrate R-Br PC_excited->Substrate SET PC_oxidized->PC Reduction NiI Ni(I)L₂ PC_oxidized->NiI Reduction Ni0 Ni(0)L₂ NiII Ar-Ni(II)L₂-X Ni0->NiII Oxidative Addition NiIII Ar-Ni(III)L₂(R) NiII->NiIII Radical Capture NiIII->NiI Reductive Elimination Product_out Ar-R NiIII->Product_out NiI->Ni0 Reduction ArX Ar-X ArX->Ni0 Radical R• Substrate->Radical Radical->NiII

Sources

Troubleshooting & Optimization

Preventing lactamization during Dimethyl 2-(bromomethyl)isophthalate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Dimethyl 2-(bromomethyl)isophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this synthesis. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, with a specific focus on preventing the undesired side reaction of lactamization.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Dimethyl 2-(bromomethyl)isophthalate?

A1: The most prevalent and effective method is the radical bromination of Dimethyl 2-methylisophthalate. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable solvent like carbon tetrachloride or acetonitrile.[1][2] The reaction is often initiated by heat or light.[3][4]

Q2: What is lactamization in the context of this synthesis, and why is it a problem?

A2: Lactamization is an intramolecular cyclization reaction that can occur as a significant side reaction during the synthesis of Dimethyl 2-(bromomethyl)isophthalate. In this case, it is hypothesized that an adjacent ester group participates in the reaction, leading to the formation of a lactam (a cyclic amide). This side product is an impurity that can be difficult to separate from the desired product, leading to lower yields and purification challenges.

Q3: What are the primary indicators that lactamization or other side reactions are occurring?

A3: The formation of multiple spots on a Thin Layer Chromatography (TLC) analysis of your crude reaction mixture is a key indicator of side reactions.[5] You may also observe a lower than expected yield of the desired product after purification. In some cases, the presence of a wine-red or deep-colored reaction mixture that persists may suggest complex side reactions are taking place.[5]

Q4: Can over-bromination be an issue in this synthesis?

A4: Yes, over-bromination, leading to the formation of Dimethyl 2-(dibromomethyl)isophthalate, is a common side reaction in benzylic brominations.[6] This occurs when the desired mono-brominated product reacts further with the brominating agent. Controlling the stoichiometry of NBS and the reaction time are crucial to minimize this impurity.[6]

II. Troubleshooting Guide: Preventing Lactamization and Other Side Reactions

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of Dimethyl 2-(bromomethyl)isophthalate, with a focus on preventing the formation of lactam byproducts.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of desired product with significant side product formation (potential lactamization) 1. Reaction Temperature is too high: Elevated temperatures can favor intramolecular cyclization pathways. 2. Prolonged reaction time: Extended reaction times increase the likelihood of side reactions, including lactamization and over-bromination. 3. Inappropriate solvent choice: Polar solvents may facilitate ionic side reactions.1. Optimize reaction temperature: Start with a lower temperature (e.g., reflux in CCl₄) and monitor the reaction closely by TLC. 2. Monitor reaction progress diligently: Use TLC to determine the point of maximum conversion of the starting material and consumption of NBS. Quench the reaction promptly once the starting material is consumed. 3. Use a non-polar solvent: Carbon tetrachloride (CCl₄) or cyclohexane are generally preferred for radical brominations to suppress ionic side reactions.
Formation of multiple products, including potential over-bromination 1. Excess of NBS: Using more than one equivalent of NBS will lead to di-bromination. 2. High concentration of bromine: This can lead to undesired electrophilic aromatic substitution or over-bromination.[6]1. Use a slight excess of starting material or stoichiometric NBS: Carefully control the stoichiometry to favor mono-bromination. 2. Use NBS: NBS provides a low, steady concentration of bromine, which favors the desired radical pathway over ionic side reactions.[7][8][9]
Reaction does not go to completion 1. Inactive radical initiator: The initiator may have decomposed. 2. Insufficient initiation: Inadequate heat or light to initiate the radical chain reaction.1. Use a fresh batch of radical initiator. 2. Ensure proper initiation conditions: Use a suitable heat source (oil bath) or a UV lamp as required by the chosen initiator.
Difficulty in purifying the final product Presence of succinimide byproduct and potential lactam impurity: These can co-elute with the desired product during column chromatography.1. Aqueous workup: After the reaction, quench with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water to remove the succinimide byproduct. 2. Careful column chromatography: Use a suitable solvent system (e.g., hexane/ethyl acetate) and monitor fractions carefully by TLC.
Experimental Protocol: Optimized Synthesis of Dimethyl 2-(bromomethyl)isophthalate

This protocol is designed to minimize the formation of lactam and other byproducts.

Materials:

  • Dimethyl 2-methylisophthalate

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium thiosulfate solution (10% aqueous)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Dimethyl 2-methylisophthalate (1.0 equivalent), N-bromosuccinimide (1.05 equivalents), and a catalytic amount of AIBN (0.05 equivalents).

  • Solvent Addition: Add anhydrous carbon tetrachloride to the flask. The concentration should be such that all reactants are dissolved upon heating.

  • Reaction Initiation and Monitoring: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) using an oil bath. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash with 10% aqueous sodium thiosulfate solution to quench any remaining bromine.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Dimethyl 2-(bromomethyl)isophthalate as a white solid or viscous liquid.

Mechanistic Insight: The Competing Pathways

To effectively troubleshoot, it is crucial to understand the underlying reaction mechanisms. The desired reaction proceeds via a free radical chain mechanism.[3][7] However, under certain conditions, a competing intramolecular cyclization can lead to the formation of a lactam.

G cluster_main Desired Radical Bromination Pathway cluster_side Undesired Lactamization Pathway A Dimethyl 2-methylisophthalate B Benzylic Radical Intermediate A->B H abstraction by Br• C Dimethyl 2-(bromomethyl)isophthalate (Desired Product) B->C Reaction with Br₂ D Benzylic Cation Intermediate (minor, from radical oxidation) B->D Potential oxidation E Intramolecular Attack by Ester Carbonyl D->E Nucleophilic attack F Lactam Product E->F Ring closure & rearrangement initiator NBS + Initiator (AIBN/Light) initiator->B Initiates radical formation

Caption: Desired vs. Undesired Reaction Pathways.

Explanation of the Diagram:

  • Desired Pathway (Top): The synthesis is initiated by the formation of a bromine radical from NBS. This radical abstracts a hydrogen atom from the methyl group of Dimethyl 2-methylisophthalate, forming a resonance-stabilized benzylic radical.[7] This radical then reacts with a bromine molecule (generated in low concentrations from NBS and HBr) to yield the desired product, Dimethyl 2-(bromomethyl)isophthalate.[8][9]

  • Undesired Pathway (Bottom): While the radical pathway is dominant, conditions that favor ionic intermediates can lead to problems. A minor pathway involving the oxidation of the benzylic radical to a benzylic cation can occur. This electrophilic center is then susceptible to intramolecular nucleophilic attack by the oxygen of one of the adjacent ester groups. Subsequent rearrangement leads to the formation of a stable lactam ring, an undesired byproduct.

By understanding these competing pathways, researchers can better control the reaction conditions to favor the formation of the desired product and minimize the formation of the lactam impurity.

III. References

  • Benzylic Bromination - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Organic chemistry 23: Radicals - allylic and benzylic bromination, cyclizations - CureFFI.org. (2015, April 3). Retrieved from [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018, June 13). Retrieved from [Link]

  • How to know when to stop reaction, benzylic bromination using AIBN : r/Chempros - Reddit. (2021, August 5). Retrieved from [Link]

  • Synthesis of Dimethyl Isophthalate (DMI)--115.9 g. - PrepChem.com. (n.d.). Retrieved from [Link]

  • Optimization of reaction conditions for the benzylic bromination of 1... - ResearchGate. (n.d.). Retrieved from [Link]

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC. (2019, August 18). Retrieved from [Link]

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC. (2022, November 15). Retrieved from [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. (2022, October 26). Retrieved from [Link]

  • Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 - Chemia. (2022, March 28). Retrieved from [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Retrieved from [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. (2023, October 13). Retrieved from [Link]

Sources

Handling moisture sensitivity of Dimethyl 2-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. A. Vance Subject: Handling, Storage, and Moisture Sensitivity Protocols Reference CAS: 16281-93-9 (and related nitro-derivatives e.g., 79524-61-1)

Core Directive & Executive Summary

The Critical Issue: Dimethyl 2-(bromomethyl)isophthalate (DM-2-BMI) is a highly electrophilic benzylic bromide and a critical intermediate in the synthesis of immunomodulatory drugs like Lenalidomide . Its structural vulnerability lies in the proximity of the reactive bromomethyl group (position 2) to the ester groups (positions 1 and 3).

The "Silent Killer" (Moisture): Upon exposure to moisture, this compound does not merely hydrolyze; it undergoes neighboring group participation (NGP) . The hydrolysis product (benzyl alcohol) rapidly cyclizes with the adjacent ester to form a thermodynamically stable phthalide (lactone) impurity. Once this lactone forms, it is chemically distinct and often difficult to separate from the desired product, leading to "unexplainable" yield losses in subsequent steps (e.g., glutarimide ring formation).

Safety Warning: This compound is a potent lachrymator (tear gas agent). All handling must occur in a functioning fume hood.

The Degradation Mechanism (Visualized)

Understanding the enemy is the first step to containment. The diagram below illustrates why "just a little water" is catastrophic. It triggers an autocatalytic cycle where the generated HBr further catalyzes the lactonization.

DegradationPathway Start Dimethyl 2-(bromomethyl) isophthalate (Active Reagent) Inter Intermediate: Benzyl Alcohol Derivative (Transient) Start->Inter -HBr Water H₂O (Moisture Ingress) Water->Start Hydrolysis End Impurity: Methyl 1-oxo-1,3-dihydro- isobenzofuran-4-carboxylate (Phthalide Lactone) Inter->End Cyclization (Fast) Byprod Methanol + HBr (Autocatalysts) Inter->Byprod Elimination Byprod->Start Acid Catalysis (Feedback Loop)

Figure 1: The degradation pathway from active benzylic bromide to the inactive phthalide lactone impurity. Note the autocatalytic potential of HBr generation.

Storage & Handling Protocols (The "Before" Phase)

Standard Operating Procedures (SOP)
ParameterSpecificationExpert Rationale
Temperature 2–8°C (Refrigerated)Retards the kinetics of spontaneous hydrolysis and thermal decomposition.
Atmosphere Argon or Nitrogen Oxygen is less of a concern than humidity. An inert blanket prevents moisture ingress.
Container Amber Glass + Parafilm/TapeLight sensitive (benzylic halides can degrade via radical pathways under UV).
Desiccant P₂O₅ or Activated SilicaStandard silica gel may not be aggressive enough. Store the vial inside a secondary jar containing P₂O₅.
Handling Workflow
  • Warm Up: Allow the sealed vial to reach room temperature before opening. Opening a cold vial in humid lab air causes immediate condensation on the solid.

  • Aliquot: Weigh out only what is needed for the immediate reaction.

  • Reseal: Purge the headspace with nitrogen/argon immediately before resealing.

Troubleshooting Guide (The "During" Phase)

This section addresses specific scenarios encountered during the synthesis of Lenalidomide intermediates or other derivatives.

Scenario A: The "Sticky Solid" Issue

User Report: "I received the compound as a white solid, but after two days in the fridge, it has turned into a gummy, yellow semi-solid."

  • Diagnosis: Partial hydrolysis and HBr evolution. The "gum" is likely a mixture of the phthalide lactone and the starting material, depressed by the melting point of the mixture. The yellow color suggests trace bromine (

    
    ) release or oxidation.
    
  • Immediate Action:

    • Check pH of the headspace (damp litmus paper). Red indicates HBr release.

    • Do not use for critical steps.

    • Attempt Rescue: If the degradation is <10%, you can recrystallize from anhydrous isopropyl alcohol (IPA) or a Hexane/EtOAc mix. However, if the lactone content is high, purification is difficult due to similar solubility profiles.

Scenario B: Low Yield in Lenalidomide Synthesis

User Report: "I am reacting DM-2-BMI with 3-aminopiperidine-2,6-dione (glutamine analog) using TEA in DMF. The yield is 40% lower than reported."

  • Diagnosis: Wet DMF. Dimethylformamide (DMF) is hygroscopic. If the solvent contained water, the DM-2-BMI hydrolyzed and lactonized before it could react with the amine. The lactone is unreactive toward the amine under these mild conditions.

  • Corrective Protocol:

    • Solvent Drying: DMF must be dried over molecular sieves (4Å) for 24 hours or freshly distilled.

    • Order of Addition: Dissolve the amine and base (Triethylamine/TEA) first. Add the DM-2-BMI last as a solid or a solution in anhydrous THF to minimize its exposure to base/solvent before reaction.

    • Temperature: Keep the reaction at room temperature or slightly below (20°C). High heat accelerates the competing hydrolysis.

Scenario C: Violent Fuming During Workup

User Report: "I added water to quench the reaction, and it fumed aggressively."

  • Diagnosis: Unreacted DM-2-BMI rapidly hydrolyzing. The "fume" is HBr gas.

  • Safety Fix: Quench with a saturated Sodium Bicarbonate (NaHCO₃) solution, not pure water. This neutralizes the HBr immediately. Perform this slowly in an ice bath.

Analytical Forensics (The "After" Phase)

How do you prove the compound is degraded? Use 1H-NMR (Proton NMR) . The shift of the benzylic protons is the "smoking gun."

Diagnostic NMR Table (CDCl₃)
MoietyActive Compound (DM-2-BMI)Degraded Impurity (Phthalide)
Benzylic Protons Singlet, ~5.00 ppm (

)
Singlet, ~5.35 ppm (

)
Ester Methyls Two singlets (or one 6H singlet)One singlet (3H); other is lost (MeOH)
Aromatic Region Symmetric signalsAsymmetric signals (symmetry broken)

Expert Insight: If you see a new singlet appearing downfield (around 5.3–5.4 ppm) relative to your benzylic bromide peak, your sample has lactonized.

Advanced Workflow: Synthesis Rescue

If you are synthesizing DM-2-BMI (e.g., via NBS bromination of dimethyl 2-methylisophthalate) and struggling with purity:

RescueProtocol Step1 Bromination Reaction (NBS/AIBN in PhCl or MeOAc) Step2 Check Completion (HPLC/TLC) Avoid over-reaction (gem-dibromide) Step1->Step2 Step3 Cool to 0°C Filter off Succinimide Step2->Step3 Step4 Evaporate Solvent (Keep Bath <40°C) Step3->Step4 Decision Is residue oily/yellow? Step4->Decision Action1 Recrystallize immediately (Anhydrous IPA or Hexane/EtOAc) Decision->Action1 Yes Action2 Proceed to next step (Do not store >24h) Decision->Action2 No (Solid)

Figure 2: Decision matrix for handling crude reaction mixtures containing DM-2-BMI.

References

  • Muller, G. W., et al. (1997). Amino-substituted thalidomide analogs. US Patent 5,635,517.[1] (Describes the foundational synthesis of Lenalidomide precursors involving benzylic bromination).

  • Reddy, S. R., et al. (2011). Process for the preparation of Lenalidomide.[1] WO Patent 2011/027326. (Details the hydrolysis risks and solvent choices for the coupling reaction).

  • Ruchelman, A. L., et al. (2013). Process for the Preparation of Lenalidomide.[1] US Patent Application 2013/0281486. (Provides updated protocols for handling the nitro-substituted benzylic bromide intermediate).

  • Sigma-Aldrich. (n.d.). Benzyl Bromide Safety Data Sheet.[2][3] (General safety and reactivity data for benzylic bromides).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) and your institution's Chemical Hygiene Plan before handling hazardous materials.

Sources

Technical Support Center: Purification of Dimethyl 2-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Dimethyl 2-(bromomethyl)isophthalate and require a robust method for its purification via recrystallization. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding the principles behind the purification, enabling you to troubleshoot and adapt the methodology to your specific experimental context.

Understanding the Purification Challenge

Dimethyl 2-(bromomethyl)isophthalate is a key intermediate in organic synthesis. Its purity is critical for the success of subsequent reactions. The most common method for its synthesis is the radical bromination of Dimethyl isophthalate, often using N-bromosuccinimide (NBS) as the brominating agent.[1][2]

The primary impurities you are likely to encounter are:

  • Unreacted Starting Material: Dimethyl isophthalate.

  • Over-brominated Products: Di- or poly-brominated species.

  • Byproducts from the Brominating Agent: For example, succinimide if NBS is used.

Recrystallization is an effective and economical technique for removing these impurities, provided a suitable solvent or solvent system is identified.[3]

Frequently Asked Questions (FAQs)

Q1: What is the ideal recrystallization solvent for Dimethyl 2-(bromomethyl)isophthalate?

A1: There is no single "best" solvent that works universally, as the optimal choice can depend on the specific impurity profile of your crude material. The ideal solvent is one in which Dimethyl 2-(bromomethyl)isophthalate is highly soluble at elevated temperatures and poorly soluble at low temperatures.[4] Conversely, the impurities should either be very soluble at all temperatures (and remain in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] This is a common problem when the boiling point of the solvent is too high or when there are significant impurities.

Troubleshooting Steps:

  • Re-heat the mixture to redissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation point.

  • Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that has been turned off, or by insulating the flask.

  • Consider a different solvent with a lower boiling point.

Q3: I'm not getting any crystal formation upon cooling. What's wrong?

A3: This is a common issue that can arise from several factors:

  • Too much solvent was used: This is the most frequent cause.[5] The solution is not saturated enough for crystals to form. To remedy this, you can evaporate some of the solvent to concentrate the solution and then try cooling again.

  • The solution is supersaturated: Sometimes, crystallization needs a nucleation site to begin. You can induce crystallization by:

    • Scratching the inside of the flask with a glass rod at the surface of the solution.[6]

    • Adding a "seed crystal" of pure Dimethyl 2-(bromomethyl)isophthalate.[7]

Q4: My yield is very low. How can I improve it?

A4: A low yield can be due to several factors:[7]

  • Using too much solvent: As mentioned above, this keeps a significant amount of your product dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration, you will lose product on the filter paper.

  • Washing with too much or warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocol: Solvent Screening for Recrystallization

Given the lack of a universally prescribed solvent, a systematic screening process is the most rigorous approach to identify the optimal solvent for your specific batch of impure Dimethyl 2-(bromomethyl)isophthalate.

Materials:
  • Impure Dimethyl 2-(bromomethyl)isophthalate

  • A selection of test solvents with varying polarities (see table below)

  • Small test tubes

  • Heating block or water bath

  • Ice bath

Solvent Selection Guide:

The following table provides a starting point for solvent selection, taking into account the properties of the likely starting material impurity, Dimethyl isophthalate.[8][9][10]

SolventPolarityBoiling Point (°C)Solubility of Dimethyl isophthalate (Starting Material)
HexaneNon-polar69Low
TolueneNon-polar111Moderate
Diethyl EtherLow35High
Ethyl AcetateMedium77High
AcetoneMedium56Very High
IsopropanolPolar82Moderate
EthanolPolar78High
MethanolPolar65High
WaterVery Polar100Insoluble
Screening Workflow:

Solvent_Screening_Workflow start Start: Place ~20 mg of impure solid in several test tubes add_solvent Add 0.5 mL of a different solvent to each tube start->add_solvent observe_rt Observe at Room Temperature (RT) add_solvent->observe_rt soluble_rt Soluble at RT? observe_rt->soluble_rt unsuitable_good Unsuitable: Too soluble soluble_rt->unsuitable_good Yes insoluble_rt Insoluble at RT soluble_rt->insoluble_rt No heat Heat to Boiling insoluble_rt->heat observe_hot Observe at Boiling Point heat->observe_hot soluble_hot Soluble when hot? observe_hot->soluble_hot unsuitable_bad Unsuitable: Insoluble soluble_hot->unsuitable_bad No cool Cool to RT, then in ice bath soluble_hot->cool Yes observe_cool Observe for Crystals cool->observe_cool crystals Crystals form? observe_cool->crystals good_solvent Good Single Solvent Candidate crystals->good_solvent Yes no_crystals Consider for Two-Solvent System crystals->no_crystals No

Caption: Workflow for single-solvent screening.

Procedure for Two-Solvent Recrystallization:

If no single solvent is ideal, a two-solvent system is a powerful alternative.[11] You need a "good" solvent in which the compound is soluble and a "bad" (or anti-solvent) in which it is insoluble. The two solvents must be miscible.

  • Dissolve the impure compound in a minimal amount of the "good" solvent at its boiling point.

  • Add the "bad" solvent dropwise while the solution is still hot until you observe persistent cloudiness (turbidity).

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

Common miscible pairs include ethanol-water, ethyl acetate-hexane, and toluene-heptane.[12]

Detailed Recrystallization Protocol

Once a suitable solvent or solvent system has been identified.

Recrystallization_Protocol start 1. Dissolution: Place crude solid in an Erlenmeyer flask. Add a minimal amount of hot solvent. hot_filtration 2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly. start->hot_filtration cooling 3. Crystallization: Allow the clear filtrate to cool slowly to room temperature, then in an ice bath. hot_filtration->cooling collection 4. Crystal Collection: Collect crystals by vacuum filtration (e.g., using a Büchner funnel). cooling->collection washing 5. Washing: Rinse crystals with a small amount of ice-cold solvent. collection->washing drying 6. Drying: Dry the crystals under vacuum to remove residual solvent. washing->drying end Pure Product drying->end

Caption: Step-by-step recrystallization workflow.

References

  • Scent.vn. (n.d.). Dimethyl isophthalate CAS# 1459-93-4: Odor profile, Molecular properties, Suppliers & Regulation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization I. Retrieved from [Link]

  • California State University, Dominguez Hills. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of South Florida. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Toronto. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide to HPLC Method Development for Dimethyl 2-(bromomethyl)isophthalate Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dimethyl 2-(bromomethyl)isophthalate is a key intermediate in the synthesis of various specialty polymers, resins, and pharmaceutical agents. The purity of this starting material is paramount, as even trace impurities can have a profound impact on the reaction kinetics, yield, and safety profile of the final product. High-Performance Liquid Chromatography (HPLC) stands as the gold-standard analytical technique for assessing the purity of such compounds, offering high resolution, sensitivity, and quantitative accuracy.

This guide provides a comprehensive, in-depth comparison of strategies for developing a robust, stability-indicating HPLC purity method for Dimethyl 2-(bromomethyl)isophthalate. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from column and mobile phase selection to forced degradation studies, ensuring the final method is both reliable and fit for purpose in a demanding research and drug development environment.

Analyte Characterization: The Foundation of Method Development

Before initiating any experimental work, understanding the physicochemical properties of Dimethyl 2-(bromomethyl)isophthalate is critical. This knowledge informs every subsequent decision in the method development process.

  • Structure and Polarity: The molecule contains a benzene ring substituted with two methyl ester groups and a bromomethyl group. This structure imparts moderate hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), the most widely used separation mode.[1][2]

  • UV Absorbance: The presence of the aromatic ring results in strong ultraviolet (UV) absorbance. A preliminary UV scan of the analyte dissolved in a suitable solvent (e.g., acetonitrile/water) is essential to determine the wavelength of maximum absorbance (λ-max). This wavelength will provide the highest sensitivity for detecting the main component and any related impurities. For aromatic compounds like phthalates, detection is often effective around 230 nm or 254 nm.[3][4]

PropertyValue / CharacteristicImplication for HPLC Method
Chemical Structure Aromatic diester with a bromomethyl groupModerately non-polar; suitable for RP-HPLC.
Molecular Weight 287.11 g/mol Small molecule, suitable for standard pore size columns (100-120 Å).
UV Chromophore Substituted benzene ringStrong UV absorbance, enabling sensitive detection with a UV or PDA/DAD detector.
Solubility Soluble in organic solvents like Acetonitrile, MethanolCompatible with typical RP-HPLC mobile phases.

Strategic Workflow for HPLC Method Development

A systematic approach is crucial for efficient and effective method development. The process begins with broad screening to identify suitable starting conditions and progresses through fine-tuning to achieve optimal separation, culminating in method validation to ensure its suitability for its intended purpose.[5][6]

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Planning cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Finalization A Analyte Characterization (Polarity, UV λ-max, Solubility) B Define Method Goals (Purity, Stability-Indicating) A->B C Column & Mobile Phase Screening D Optimization of Critical Parameters (Gradient, Temperature, Flow Rate) C->D E Forced Degradation Studies D->E F Peak Purity Analysis (PDA/DAD) E->F G Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) F->G H Finalized & Documented Method G->H

Caption: High-level workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

The core of method development lies in selecting and optimizing the stationary and mobile phases to achieve the desired separation.

Stationary Phase (Column) Selection

The choice of column chemistry dictates the selectivity of the separation.[7] For an analyte like Dimethyl 2-(bromomethyl)isophthalate, several reversed-phase chemistries should be considered.

Column ChemistryPrinciple of InteractionSuitability for AnalyteStarting Point Recommendation
C18 (Octadecylsilane) Primarily hydrophobic interactions.Excellent. The alkyl chains provide strong retention for the moderately non-polar analyte. This is the most common and logical starting point.[1][2]High recommendation. A standard C18, 150 mm x 4.6 mm, 5 µm column is a robust choice.
C8 (Octylsilane) Less hydrophobic than C18.Good. May be useful if retention on a C18 column is too long, even with high organic content in the mobile phase.Good alternative if C18 provides excessive retention.
Phenyl (Phenyl-Hexyl) Hydrophobic and π-π interactions.Excellent. The phenyl groups can provide alternative selectivity for the aromatic ring of the analyte and its impurities, potentially resolving closely eluting species.[8][9]Strong candidate for secondary screening if C18 fails to resolve all impurities.
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.Excellent. Particularly effective for separating halogenated compounds and positional isomers due to its unique electronic interactions.[10]A powerful problem-solving column if other phases show poor selectivity for halogenated impurities.
Mobile Phase Selection and Optimization

The mobile phase modulates the retention and elution of the analyte from the stationary phase.[11]

  • Organic Modifier: Acetonitrile vs. Methanol

    • Acetonitrile (ACN): Generally the preferred choice for aromatic compounds. It often provides better peak shapes, lower viscosity (leading to lower backpressure), and a lower UV cutoff wavelength.

    • Methanol (MeOH): A viable alternative that can offer different selectivity. However, it generates higher backpressure. It is worth screening, as changes in selectivity can sometimes be crucial for resolving a critical pair of impurities.

  • Aqueous Phase and pH Control

    • An unbuffered mobile phase of water and organic solvent is often insufficient. The addition of a small amount of acid is crucial for obtaining sharp, symmetrical peaks.

    • Rationale: Acidifying the mobile phase (e.g., to pH 2-3) suppresses the ionization of residual silanol groups on the silica-based stationary phase.[12] This minimizes secondary ionic interactions with the analyte, which can cause peak tailing.

    • Comparison of Additives:

      • Formic Acid (0.1%): Excellent choice. It is volatile, making it compatible with mass spectrometry (LC-MS) if impurity identification is needed, and provides sufficient acidity for good peak shape.

      • Trifluoroacetic Acid (TFA) (0.05% - 0.1%): Also a very effective peak-shaping additive. However, it is an ion-pairing agent that can be difficult to remove from the column and can cause ion suppression in MS detectors.

  • Elution Mode: Isocratic vs. Gradient

    • Isocratic Elution: (Constant mobile phase composition). Simpler and more robust, but may fail to elute highly retained impurities in a reasonable time or provide adequate separation of early-eluting peaks.

    • Gradient Elution: (Mobile phase composition changes over time). Highly recommended for purity analysis. A gradient starting with a higher aqueous percentage and increasing the organic modifier concentration ensures that impurities with a wide range of polarities can be separated and eluted as sharp peaks within a single run.[11][13]

Detector Selection: The Importance of the Photodiode Array (PDA)

While a simple single-wavelength UV detector can be used, a Photodiode Array (PDA or DAD) detector is strongly recommended for purity method development.[14]

  • Simultaneous Multi-Wavelength Detection: A PDA detector acquires absorbance data across a wide UV-Vis range simultaneously.[15] This allows one to retroactively select the optimal wavelength for quantification without re-running samples.

  • Peak Purity Analysis: This is the most significant advantage. The PDA detector collects the full UV spectrum at multiple points across each eluting peak. Software algorithms compare these spectra; if the peak is pure, the spectra should be identical.[16][17] A "pure" peak will pass the purity test (e.g., Purity Angle < Purity Threshold), providing confidence that no impurities are co-eluting with the main analyte peak.[15][18] This is a critical requirement for a stability-indicating method.

Forced Degradation: Building a Stability-Indicating Method

To ensure the method can separate the active pharmaceutical ingredient (API) from any potential degradation products, forced degradation (or stress testing) studies must be performed.[19][20] The goal is to generate 5-20% degradation of the main peak to ensure potential degradants are formed at detectable levels.[20]

Stress ConditionTypical ProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTests for susceptibility to degradation in acidic environments. The ester functionalities are potential targets.
Base Hydrolysis 0.1 M NaOH at room temperature for 8-24 hoursTests for lability in basic conditions. Ester hydrolysis is often rapid under basic conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursAssesses susceptibility to oxidative degradation.
Thermal Solid sample at 80°C for 48 hoursEvaluates the intrinsic thermal stability of the molecule.
Photolytic Solution/solid exposed to UV/Vis light (ICH Q1B guideline)Determines if the molecule is light-sensitive.[21]

After exposure, samples are neutralized (if necessary), diluted, and analyzed using the developed HPLC method. The chromatograms of the stressed samples are compared to that of an unstressed control to demonstrate that all degradation products are fully resolved from the main peak.

Detailed Experimental Protocols

Protocol 1: Initial Method Screening
  • Instrumentation: HPLC system with a PDA/DAD detector, column oven, and autosampler.

  • Columns to Screen:

    • Column A: C18, 4.6 x 150 mm, 5 µm

    • Column B: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • PDA Detection: 210-400 nm, with extraction at λ-max (e.g., 230 nm).

    • Gradient Program: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.

  • Sample Preparation:

    • Prepare a stock solution of Dimethyl 2-(bromomethyl)isophthalate at 1.0 mg/mL in Acetonitrile.

    • Dilute with 50:50 Water:Acetonitrile to a working concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter.

Protocol 2: Forced Degradation Study
  • Prepare five separate samples of the analyte (approx. 10 mg each).

  • Expose each sample to one of the stress conditions outlined in the Forced Degradation Table (Section 5) .

  • After the specified time, stop the degradation. Neutralize the acid and base-stressed samples with an equimolar amount of base/acid.

  • Dilute each stressed sample with 50:50 Water:Acetonitrile to a final concentration of approximately 0.1 mg/mL.

  • Analyze using the optimized HPLC method from the screening and optimization phase.

  • Evaluate the chromatograms for resolution between the main peak and any degradant peaks. Perform peak purity analysis on the main peak in each chromatogram.

Troubleshooting Common Method Development Issues

Even with a systematic approach, challenges can arise. A logical troubleshooting process is key to overcoming them.

TroubleshootingTree Start Problem Observed PeakShape Poor Peak Shape (Tailing/Fronting)? Start->PeakShape Resolution Insufficient Resolution (Rs < 1.5)? Start->Resolution CheckpH Is mobile phase pH appropriate? (e.g., 0.1% Acid added) PeakShape->CheckpH Yes ColumnOverload Is sample concentration too high? (Reduce concentration) CheckpH->ColumnOverload Yes WrongSolvent Is sample dissolved in a solvent stronger than mobile phase? (Dissolve in mobile phase) ColumnOverload->WrongSolvent Still Tailing Gradient Optimize Gradient Slope (Make it shallower) Resolution->Gradient Yes Selectivity Change Column Chemistry (e.g., C18 -> Phenyl or PFP) Gradient->Selectivity Still Poor Organic Change Organic Modifier (e.g., ACN -> MeOH) Selectivity->Organic Still Poor

Caption: Decision tree for troubleshooting common HPLC issues.

Method Validation Overview

Once a final, optimized method is established, it must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.[5] The key parameters to evaluate for a purity method include:

  • Specificity: Demonstrated through forced degradation studies, ensuring the method can unequivocally assess the analyte in the presence of impurities and degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

Developing a robust HPLC purity method for Dimethyl 2-(bromomethyl)isophthalate is a systematic process grounded in the fundamental principles of chromatography. By beginning with a thorough characterization of the analyte, a logical comparison of column and mobile phase alternatives can be undertaken. A C18 or Phenyl column with an acetonitrile/water gradient containing 0.1% formic acid serves as an excellent starting point. The incorporation of a PDA detector is non-negotiable for performing the peak purity analysis necessary to establish specificity. Finally, rigorous forced degradation studies are essential to prove the method is stability-indicating, ensuring it can reliably separate the main compound from all potential process impurities and degradants. This comprehensive approach results in a scientifically sound and trustworthy analytical method fit for the demanding standards of the pharmaceutical and chemical industries.

References

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A Technical Guide to the ¹H NMR Interpretation of Dimethyl 2-(bromomethyl)isophthalate: A Comparative and Predictive Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Verification in Synthesis

In the realms of medicinal chemistry and materials science, the unambiguous structural confirmation of novel molecules and synthetic intermediates is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone for molecular structure elucidation in solution. This guide provides a detailed, predictive interpretation of the ¹H NMR spectrum for Dimethyl 2-(bromomethyl)isophthalate, a key building block in organic synthesis.

Due to the absence of a publicly available, fully assigned spectrum for this specific molecule, this guide employs a predictive approach grounded in foundational NMR principles and a comparative analysis with structurally analogous compounds. We will dissect the expected chemical shifts, multiplicities, and coupling constants, explain the underlying electronic effects, and provide a robust experimental framework to empower researchers to confidently acquire and interpret their own data.

Section 1: The Analyte - Structure and Proton Environments

Dimethyl 2-(bromomethyl)isophthalate possesses a distinct substitution pattern on the benzene ring that results in several unique proton environments. Understanding this structure is the first step toward a successful spectral interpretation.

Chemical Structure:

(Note: A 2D representation of Dimethyl 2-(bromomethyl)isophthalate)

The molecule has three primary types of proton signals we expect to observe:

  • Aromatic Protons (H-4, H-5, H-6): Three protons attached directly to the benzene ring. Their chemical shifts are highly sensitive to the electronic effects of the three substituents.

  • Benzylic Bromomethyl Protons (-CH₂Br): Two protons on the methylene group attached to both the aromatic ring and the electronegative bromine atom.

  • Methyl Ester Protons (-OCH₃): Six protons from the two chemically equivalent methyl ester groups.

Section 2: Predicted ¹H NMR Spectral Data and Interpretation

The following table summarizes the predicted ¹H NMR data for Dimethyl 2-(bromomethyl)isophthalate, assuming the spectrum is acquired in deuterated chloroform (CDCl₃).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constant (J, Hz) Rationale for Assignment
-OCH₃ 3.9 - 4.0Singlet (s)6HN/AProtons of methyl esters typically appear in this region. The two ester groups are chemically equivalent due to the plane of symmetry, resulting in a single signal integrating to 6 protons.[1]
-CH₂Br 4.5 - 4.7Singlet (s)2HN/AThese benzylic protons are significantly deshielded by the adjacent electronegative bromine atom and the aromatic ring current, placing them in the characteristic range of 4.4-4.7 ppm.[2][3]
Aromatic H-5 7.5 - 7.6Triplet (t)1HJ ≈ 7.8 HzThis proton is flanked by two other aromatic protons (H-4 and H-6), leading to a triplet splitting pattern due to ortho-coupling. Its chemical shift is influenced by the deshielding effects of the surrounding ester groups.
Aromatic H-4, H-6 7.9 - 8.1Doublet (d)2HJ ≈ 7.8 HzThese two protons are chemically equivalent. Each is coupled to H-5 (ortho-coupling), resulting in a doublet. They are strongly deshielded by the adjacent electron-withdrawing ester groups, pushing their signal significantly downfield.[4][5]

Section 3: A Comparative Analysis with Structural Analogues

Comparing the predicted spectrum with those of known, related compounds provides a powerful validation of our assignments.

  • Dimethyl Isophthalate (Parent Compound): The ¹H NMR spectrum of dimethyl isophthalate shows aromatic protons in the range of 8.1 to 8.6 ppm and a methyl ester singlet around 3.9 ppm.[6][7][8] The key difference is the absence of the benzylic -CH₂Br signal around 4.6 ppm, making this a critical comparison for confirming the success of a bromination reaction.

  • Dimethyl Terephthalate (Isomer): This para-substituted isomer is highly symmetrical. All four aromatic protons are chemically equivalent, and the two methyl ester groups are also equivalent. This results in a very simple spectrum with only two singlets: one for the aromatic protons (around 8.0 ppm) and one for the six methyl protons (around 3.9 ppm).[9][10][11] This starkly contrasts with the complex multiplet structure predicted for the aromatic region of our target molecule, highlighting the diagnostic power of splitting patterns.

  • Benzyl Bromide (Benzylic Analogue): The simplest benzylic bromide, C₆H₅CH₂Br, exhibits its -CH₂Br signal as a singlet at approximately 4.44 ppm in CDCl₃.[2] The slightly more downfield prediction for our target molecule (4.5-4.7 ppm) is justified by the additional electron-withdrawing character of the two ester groups on the aromatic ring.

Section 4: Experimental Protocol for High-Fidelity Data Acquisition

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, the following protocol should be followed. This self-validating workflow minimizes ambiguity and artifacts.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Dimethyl 2-(bromomethyl)isophthalate.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 30° or 45° pulse angle to ensure adequate signal without saturating the sample.

    • Set the relaxation delay (d1) to at least 2 seconds to allow for full proton relaxation, which is crucial for accurate integration.

    • Acquire 16 to 32 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction.

    • Calibrate the spectrum by setting the chemical shift of the TMS peak to δ 0.00 ppm.

    • Integrate all signals and normalize the integration values.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire FID (16-32 scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0.00 ppm) baseline->calibrate integrate Integrate Signals calibrate->integrate

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Section 5: A Logical Framework for Spectral Interpretation

Interpreting an unknown spectrum should follow a logical, step-by-step process to arrive at the correct structure.

G cluster_singlets Singlet Analysis cluster_aromatic Aromatic Analysis start Start with Processed Spectrum step1 1. Identify Solvent & TMS Peaks (CDCl3 at ~7.26, TMS at 0.00) start->step1 step2 2. Integrate All Signals (Establish Proton Ratios) step1->step2 step3 3. Analyze Singlets step2->step3 step4 4. Analyze Aromatic Region (Multiplets from 7-8.5 ppm) step2->step4 s1 Singlet ~4.6 ppm? Integration = 2H step3->s1 s2 Singlet ~3.9 ppm? Integration = 6H step3->s2 a1 Triplet ~7.5 ppm? Integration = 1H step4->a1 a2 Doublet ~8.0 ppm? Integration = 2H step4->a2 step5 5. Assign Structure end Structure Confirmed step5->end s1_yes Assign to -CH₂Br s1->s1_yes s1_yes->step5 s2_yes Assign to -OCH₃ s2->s2_yes s2_yes->step5 a1_yes Assign to H-5 a1->a1_yes a1_yes->step5 a2_yes Assign to H-4, H-6 a2->a2_yes a2_yes->step5

Caption: Logical workflow for interpreting the ¹H NMR spectrum.

Conclusion

This guide establishes a robust, predictive framework for the ¹H NMR interpretation of Dimethyl 2-(bromomethyl)isophthalate. By understanding the influence of the substituents on the proton chemical environments and comparing the predicted data with known structural analogues, researchers can confidently assign the spectrum of this compound. The provided experimental and interpretive workflows serve as a reliable protocol for ensuring data integrity and arriving at an unambiguous structural confirmation, a critical step in any synthetic chemistry endeavor.

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A Comparative Guide to the Reactivity of Dimethyl 2-(bromomethyl)isophthalate and Benzyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the choice of an alkylating agent is pivotal. Benzylic bromides are a cornerstone of this chemical space, prized for their reactivity in introducing benzyl moieties. However, not all benzylic bromides are created equal. Substituents on the aromatic ring can dramatically alter the reactivity of the benzylic C-Br bond. This guide provides an in-depth comparison of the reactivity of the workhorse reagent, benzyl bromide, against its substituted analogue, dimethyl 2-(bromomethyl)isophthalate, grounding the analysis in mechanistic principles and providing a clear experimental framework for validation.

Structural and Electronic Profiles

The fundamental difference between benzyl bromide and dimethyl 2-(bromomethyl)isophthalate lies in the substitution on the benzene ring. Benzyl bromide is the parent, unsubstituted structure. In contrast, dimethyl 2-(bromomethyl)isophthalate features two electron-withdrawing methyl ester groups (-COOCH₃) positioned ortho and meta to the bromomethyl group.

CompoundStructureKey Features
Benzyl Bromide Benzyl Bromide StructureUnsubstituted aromatic ring. The benzylic carbon is activated by the adjacent π-system.
Dimethyl 2-(bromomethyl)isophthalate Dimethyl 2-(bromomethyl)isophthalate StructureTwo strongly electron-withdrawing dimethyl ester groups on the aromatic ring.

These ester groups exert a powerful influence on the electron density of the aromatic ring and, consequently, the benzylic carbon. They pull electron density away from the ring through both inductive (-I) and mesomeric (-M) effects. This electronic perturbation is the primary driver of the reactivity differences discussed below.

Mechanistic Pathways and Reactivity Comparison

Nucleophilic substitution reactions at a benzylic carbon can proceed via two primary mechanisms: the unimolecular Sₙ1 pathway and the bimolecular Sₙ2 pathway.[1][2] Benzyl bromide itself is capable of reacting through both mechanisms, depending on the reaction conditions.[2] The choice of pathway is dictated by factors such as the nucleophile's strength, the solvent's polarity, and the substrate's structure.

Sₙ1 Reactivity: The Role of Carbocation Stability

The rate-determining step of an Sₙ1 reaction is the formation of a carbocation intermediate.[3] Benzyl bromide can undergo Sₙ1 reactions because the resulting benzyl carbocation is stabilized by resonance, delocalizing the positive charge across the aromatic ring.[3][4]

However, in the case of dimethyl 2-(bromomethyl)isophthalate, the two electron-withdrawing ester groups severely destabilize the corresponding benzylic carbocation.[1] The powerful -I and -M effects of the ester groups actively pull electron density from the ring, which in turn cannot effectively stabilize the adjacent positive charge. This destabilization significantly increases the activation energy for carbocation formation, making the Sₙ1 pathway extremely unfavorable compared to benzyl bromide.

SN1_Mechanism cluster_benzyl Benzyl Bromide (More Reactive) cluster_isophthalate Dimethyl 2-(bromomethyl)isophthalate (Much Less Reactive) BnBr Benzyl Bromide Bn_Carbocation Benzylic Carbocation (Resonance Stabilized) BnBr->Bn_Carbocation Slow (RDS) -Br⁻ Bn_Product Product Bn_Carbocation->Bn_Product Fast +Nu: IsoBr Isophthalate Derivative Iso_Carbocation Benzylic Carbocation (Strongly Destabilized) IsoBr->Iso_Carbocation Very Slow (High Ea) -Br⁻ Iso_Product No Reaction (or very slow) Iso_Carbocation->Iso_Product Title Comparative Sₙ1 Reaction Pathways

Caption: Sₙ1 pathways for Benzyl Bromide vs. the Isophthalate derivative.

Sₙ2 Reactivity: A Tale of Two Effects

The Sₙ2 reaction is a concerted process where a nucleophile attacks the electrophilic carbon while the leaving group departs simultaneously.[5] This pathway is sensitive to both steric hindrance and the electronic nature of the substrate.[6]

  • Steric Hindrance: Both benzyl bromide and dimethyl 2-(bromomethyl)isophthalate are primary benzylic bromides. The steric environment immediately around the benzylic carbon (the reaction center) is similar. The ortho-ester group on the isophthalate derivative does introduce some additional bulk, but for many nucleophiles, this is not expected to be the dominant factor compared to the electronic effects.

  • Electronic Effects: The impact of electron-withdrawing groups on Sₙ2 reactivity is more nuanced than in Sₙ1.

    • Ground State: The electron-withdrawing ester groups increase the partial positive charge (δ+) on the benzylic carbon of dimethyl 2-(bromomethyl)isophthalate. This makes the carbon atom more electrophilic and, in principle, more attractive to an incoming nucleophile.[1]

    • Transition State: In an Sₙ2 transition state, there is a buildup of negative charge as the nucleophile forms a bond and the bromide begins to leave.[7] The electron-withdrawing groups can stabilize this developing negative charge through the π-system of the ring. However, studies on substituted benzyl systems often show that strong electron-withdrawing groups tend to slightly decrease the rate of Sₙ2 reactions compared to unsubstituted benzyl bromide.[8][9] This is because the stabilization of the ground state by the electron-withdrawing group can be more significant than the stabilization of the transition state.

Experimental Verification: A Comparative Protocol

The theoretical differences in reactivity can be readily observed in a laboratory setting using classic qualitative kinetic experiments.[11][12] This protocol provides a self-validating system to compare the two substrates under both Sₙ2 and Sₙ1 favoring conditions.

Materials
  • Benzyl bromide

  • Dimethyl 2-(bromomethyl)isophthalate

  • Sₙ2 Conditions: 15% Sodium Iodide (NaI) in anhydrous acetone.[13]

  • Sₙ1 Conditions: 1% Silver Nitrate (AgNO₃) in ethanol.[11]

  • Test tubes and rack

  • Pipettes

  • Stopwatch

  • Water bath (optional, for gentle heating)

Experimental Workflow

Experimental_Workflow cluster_sn2 Sₙ2 Reactivity Test cluster_sn1 Sₙ1 Reactivity Test start Start prep_sn2 Prepare two test tubes with 2 mL of 15% NaI in Acetone start->prep_sn2 prep_sn1 Prepare two test tubes with 2 mL of 1% AgNO₃ in Ethanol start->prep_sn1 add_sn2 Add 5 drops of each substrate to separate tubes prep_sn2->add_sn2 observe_sn2 Observe formation of white NaBr precipitate (ppt) add_sn2->observe_sn2 result_sn2 Record time for ppt formation. Compare rates. observe_sn2->result_sn2 add_sn1 Add 5 drops of each substrate to separate tubes prep_sn1->add_sn1 observe_sn1 Observe formation of white/yellow AgBr precipitate (ppt) add_sn1->observe_sn1 result_sn1 Record time for ppt formation. Compare rates. observe_sn1->result_sn1

Caption: Workflow for the comparative reactivity experiment.

Step-by-Step Methodology

Part A: Sₙ2 Conditions (NaI in Acetone)

  • Label two clean, dry test tubes, one for each substrate.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • Simultaneously, add 5 drops of benzyl bromide to one tube and 5 drops of dimethyl 2-(bromomethyl)isophthalate to the other. Start a stopwatch.

  • Gently agitate both tubes and observe for the formation of a white precipitate (NaBr). Sodium bromide is insoluble in acetone, so its appearance signals that a reaction has occurred.[11]

  • Record the time it takes for the precipitate to appear in each tube.

Part B: Sₙ1 Conditions (AgNO₃ in Ethanol)

  • Label two new clean, dry test tubes.

  • Add 2 mL of the 1% AgNO₃ in ethanol solution to each tube.

  • Simultaneously, add 5 drops of each substrate to their respective tubes and start a stopwatch.

  • Agitate and observe for the formation of a precipitate (AgBr). The silver ion coordinates with the leaving bromide ion, driving the formation of the carbocation and resulting in an insoluble silver bromide precipitate.[11]

  • Record the time it takes for the precipitate to appear. If no reaction is observed at room temperature after 5-10 minutes, the tubes can be gently warmed in a water bath to see if a reaction can be induced.

Predicted Results Summary

Based on the mechanistic principles discussed, the following outcomes are expected:

ConditionSubstratePredicted ObservationImplied Reactivity
Sₙ2 (NaI/Acetone) Benzyl BromideRapid formation of white precipitate.High
Dimethyl 2-(bromomethyl)isophthalateSlow formation of white precipitate.Moderate to Low
Sₙ1 (AgNO₃/Ethanol) Benzyl BromideRelatively fast formation of precipitate.Moderate
Dimethyl 2-(bromomethyl)isophthalateNo reaction or extremely slow reaction, even upon heating.Extremely Low

Conclusion and Practical Implications

The electronic effects of substituents on the aromatic ring are a determining factor in the reactivity of benzylic bromides.

  • Benzyl bromide is a highly versatile reagent, capable of reacting efficiently through both Sₙ1 and Sₙ2 pathways. Its high reactivity makes it suitable for a broad range of applications where rapid benzylation is required.

  • Dimethyl 2-(bromomethyl)isophthalate is a significantly less reactive compound. The powerful electron-withdrawing nature of the two ester groups drastically reduces its reactivity in both Sₙ1 (via carbocation destabilization) and Sₙ2 (via ground state stabilization) reactions.

For the synthetic chemist, this comparison underscores a critical principle: the choice of reagent must be tailored to the desired reactivity profile. While benzyl bromide is the go-to for general-purpose benzylation, a substituted analogue like dimethyl 2-(bromomethyl)isophthalate should be selected when lower reactivity is needed, or when the isophthalate moiety is a required structural component of the final product. Understanding these fundamental principles of physical organic chemistry allows for more precise control over reaction outcomes and the rational design of synthetic routes.

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A Comparative Guide to Validating Peptide Stapling Efficiency: A Focus on Dimethyl 2-(bromomethyl)isophthalate and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, targeting protein-protein interactions (PPIs) remains a formidable challenge. These expansive and often featureless interfaces are frequently deemed "undruggable" by conventional small molecules. Peptide-based therapeutics have emerged as a promising alternative, offering the potential for high-affinity and selective binding. However, their clinical translation is often hampered by poor metabolic stability and an inability to permeate cell membranes.[1][2] Peptide stapling has revolutionized the field by addressing these limitations, constraining peptides into their bioactive α-helical conformation to enhance their drug-like properties.[1][2][3]

This guide provides an in-depth technical comparison of methods to validate peptide stapling, with a specific focus on the use of xylene-based linkers, exemplified by Dimethyl 2-(bromomethyl)isophthalate. We will explore the mechanistic underpinnings of this two-component stapling strategy, objectively compare it with established alternatives, and provide detailed, field-proven protocols for the rigorous validation of stapling efficiency.

The Principle of Two-Component Stapling with Electrophilic Linkers

Peptide stapling can be broadly categorized into one-component and two-component reactions.[4] One-component methods, such as the widely-used all-hydrocarbon stapling via Ring-Closing Metathesis (RCM), involve the incorporation of non-natural amino acids with reactive side chains that are then cyclized.[3] In contrast, two-component stapling utilizes a separate, bifunctional linker molecule to bridge the side chains of two natural amino acids within the peptide sequence.[4][5]

Dimethyl 2-(bromomethyl)isophthalate falls into the category of a two-component electrophilic crosslinker. While direct literature on this specific reagent for peptide stapling is limited, its structural analogues, such as α,α′-dibromo-m-xylene and 1,3-bis(bromomethyl)benzene, are well-documented for the efficient stapling of peptides containing two cysteine residues.[1][6][7][8] The underlying chemistry is a robust bis-alkylation reaction where the nucleophilic thiol groups of the cysteine side chains attack the electrophilic bromomethyl groups, forming stable thioether linkages.[9][10]

The isophthalate core of Dimethyl 2-(bromomethyl)isophthalate offers a rigid scaffold to constrain the peptide, while the two ester groups provide opportunities for modulating solubility or for further functionalization. The ortho positioning of one bromomethyl group relative to the ester could introduce unique conformational constraints compared to its meta or para isomers.

Proposed Mechanism of Action

The stapling process with Dimethyl 2-(bromomethyl)isophthalate is a nucleophilic substitution reaction. The reaction proceeds in two steps: the first cysteine's thiolate anion displaces one bromide, forming a mono-alkylation intermediate. This is followed by an intramolecular reaction where the second cysteine's thiolate attacks the remaining bromomethyl group to complete the macrocycle.[9] This reaction is typically performed under mild aqueous alkaline conditions (pH 7-9) to ensure the cysteine thiol groups are sufficiently deprotonated and thus nucleophilic.[9]

Stapling_Mechanism cluster_0 Step 1: First Alkylation cluster_1 Step 2: Intramolecular Cyclization P_Cys1 Peptide with two Cys residues Intermediate Mono-alkylated Intermediate P_Cys1->Intermediate SN2 Reaction Intermediate2 Mono-alkylated Intermediate Linker Dimethyl 2-(bromomethyl)isophthalate Linker->Intermediate Stapled_Peptide Stapled Peptide (Thioether Linkage) Intermediate2->Stapled_Peptide Intramolecular SN2

Caption: Proposed two-step mechanism for peptide stapling using Dimethyl 2-(bromomethyl)isophthalate with a di-cysteine peptide.

Comparison of Stapling Methodologies

The choice of a stapling strategy is critical and depends on the peptide sequence, the desired properties of the final molecule, and the available synthetic capabilities. Here, we compare the xylene-based cysteine stapling approach with two of the most prevalent methods: all-hydrocarbon stapling via RCM and triazole stapling via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

FeatureXylene-Based Cys Stapling (e.g., Dimethyl 2-(bromomethyl)isophthalate)All-Hydrocarbon Stapling (RCM)Triazole Stapling (CuAAC)
Amino Acids Required Two natural Cysteine (Cys) residues.Two non-natural olefinic amino acids (e.g., S5, R8).[3]Two non-natural amino acids (one with an azide, one with an alkyne).[11]
Reagent Type Two-component: Peptide + Linker.[5]One-component: Self-contained reactive groups.Two-component: Peptide + Linker (or one-component if pre-linked).[11]
Catalyst Required None (base-mediated).Ruthenium-based (e.g., Grubbs' catalyst).[3]Copper(I) catalyst.[11]
Staple Chemistry Thioether bond. Stable and robust.[9]Carbon-carbon double bond. Hydrophobic.[3]Triazole ring. Polar and can act as a hydrogen bond acceptor.[11]
Synthetic Complexity Relatively simple. Utilizes natural amino acids. Reaction is often fast and high-yielding.[6]Requires synthesis and incorporation of expensive, non-natural amino acids.[3]Requires non-natural amino acids. The "click" reaction itself is highly efficient.[12]
Potential Advantages Cost-effective; rapid reaction; applicable to recombinantly expressed peptides.[13]Highly effective at increasing helicity and cell permeability; metabolically very stable.[1][14]Bioorthogonal; high efficiency; allows for modular linker design.[11][12]
Potential Disadvantages Requires two Cys residues which may not be native to the sequence; potential for disulfide side reactions.Metal catalyst can be difficult to remove; non-natural amino acids add cost and complexity.Potential for copper toxicity in cellular applications; requires non-natural amino acids.

Experimental Validation of Stapling Efficiency

Regardless of the chosen method, the efficiency of the stapling reaction and its impact on the peptide's structure must be rigorously validated. A multi-pronged analytical approach is essential for a comprehensive assessment.

Experimental Workflow

Validation_Workflow Start Synthesized Linear Peptide Stapling Stapling Reaction (e.g., with Dimethyl 2-(bromomethyl)isophthalate) Start->Stapling Purification Purification by Reverse-Phase HPLC Stapling->Purification Mass_Spec Mass Spectrometry (MS) - Confirm MW Purification->Mass_Spec HPLC_Purity Analytical HPLC - Assess Purity Purification->HPLC_Purity CD_Spec Circular Dichroism (CD) - Assess Helicity HPLC_Purity->CD_Spec Stability_Assay Proteolytic Stability Assay - Functional Validation CD_Spec->Stability_Assay Final Validated Stapled Peptide Stability_Assay->Final

Caption: A standard workflow for the synthesis and validation of stapled peptides.

Protocol 1: Monitoring Stapling Reaction and Purification by RP-HPLC

Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for monitoring the progress of the stapling reaction and for purifying the final product. The stapled peptide is typically more hydrophobic than its linear precursor due to the macrocyclization and will thus have a longer retention time on a C18 column.

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the linear di-cysteine peptide in a suitable buffer, such as 100 mM ammonium bicarbonate (pH 8), to a final concentration of 1 mM.

    • Add 1.5 equivalents of a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to ensure the cysteine thiols are in their reduced state. Incubate for 1 hour at room temperature.

    • Prepare a stock solution of Dimethyl 2-(bromomethyl)isophthalate in an organic solvent like Dimethylformamide (DMF).

    • Add 3 equivalents of the linker solution to the peptide solution and stir at room temperature.

  • Reaction Monitoring:

    • At various time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot by adding an equal volume of 1% Trifluoroacetic Acid (TFA).

    • Analyze the aliquot by analytical RP-HPLC using a C18 column. A typical gradient might be 5-95% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30 minutes.

    • Monitor the chromatogram at 220 nm or 280 nm. The disappearance of the starting material peak and the appearance of a new, later-eluting peak indicates the formation of the stapled product.

  • Purification:

    • Once the reaction is complete (as determined by HPLC monitoring), quench the entire reaction mixture with 1% TFA.

    • Purify the crude product using preparative RP-HPLC with a suitable gradient determined from the analytical runs.

    • Collect fractions corresponding to the major product peak.

Protocol 2: Confirmation of Stapling by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides definitive proof of successful stapling by confirming that the molecular weight (MW) of the purified product matches the theoretical MW of the cyclized peptide.

Step-by-Step Methodology:

  • Sample Preparation:

    • Lyophilize the HPLC fractions containing the purified stapled peptide to remove solvents.

    • Reconstitute a small amount of the purified peptide in a suitable solvent for MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Data Acquisition:

    • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • The linear peptide will have a mass of (M_linear). The linker has a mass of (M_linker). The stapling reaction involves the displacement of two bromide atoms and two hydrogen atoms (from the thiols).

    • The theoretical mass of the stapled product (M_stapled) is calculated as: M_stapled = M_linear + M_linker - 2 * M_HBr (Where M_HBr is the mass of hydrogen bromide).

    • Compare the major peak in the experimental mass spectrum with the calculated theoretical mass. A match confirms the identity of the stapled peptide.

Protocol 3: Assessing Conformational Changes by Circular Dichroism (CD) Spectroscopy

Rationale: A primary goal of peptide stapling is to stabilize the α-helical conformation.[1] Circular Dichroism (CD) spectroscopy is the gold-standard technique for assessing the secondary structure of peptides in solution.[14] α-helices exhibit a characteristic CD spectrum with a positive peak around 195 nm and two negative peaks at approximately 208 nm and 222 nm.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare solutions of both the linear precursor and the purified stapled peptide at a known concentration (e.g., 50 µM) in a suitable buffer, typically 10 mM sodium phosphate at pH 6.5-7.4.

    • If the peptide is poorly soluble, a co-solvent like trifluoroethanol (TFE) can be used, but comparisons must be made under identical solvent conditions.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record the CD spectrum from approximately 190 nm to 260 nm at a controlled temperature (e.g., 25 °C).

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (Observed Ellipticity) / (10 * c * n * l) where c is the molar concentration, n is the number of amino acid residues, and l is the path length in cm.

    • Compare the spectra. A significant increase in the negative signal at 222 nm for the stapled peptide compared to the linear peptide indicates a successful induction or stabilization of the α-helical structure.[14] The percent helicity can be estimated from the MRE at 222 nm.

Conclusion

The validation of peptide stapling is a critical process that requires a combination of robust chemical synthesis and rigorous biophysical analysis. While newer reagents like Dimethyl 2-(bromomethyl)isophthalate offer a potentially straightforward and cost-effective route for two-component stapling via cysteine alkylation, their performance must be benchmarked against established methods. The experimental protocols detailed in this guide—spanning from reaction monitoring with HPLC to structural confirmation with MS and CD—provide a comprehensive framework for researchers to assess stapling efficiency. By applying these self-validating systems, scientists and drug development professionals can confidently advance their stapled peptide candidates, unlocking their potential to address challenging therapeutic targets.

References

  • Lau, Y. H., de Andrade, P., Wu, Y., & Spring, D. R. (2014). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 43(24), 8113-8126. [Link]

  • Fairlie, D. P., & Dantas de Oliveira, M. (2016). Stapling peptides using cysteine crosslinking. UQ eSpace. [Link]

  • Im, H. S., & Lee, J. (2024). Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. Molecules and Cells, 47(9), 1-11. [Link]

  • Lau, Y. H., de Andrade, P., Sköld, N., Grimes, J. M., & Spring, D. R. (2015). A two-component 'double-click' approach to peptide stapling. Nature Protocols, 10(4), 585-594. [Link]

  • Isied, S. S., & Glinka, T. (2016). ACE-linked peptides: a convergent approach for peptide macrocyclization and labeling. Organic & Biomolecular Chemistry, 14(31), 7469-7472. [Link]

  • Timmerman, P., Beld, J., Puijk, W. C., & Meloen, R. H. (2005). Peptide and Peptide Library Cyclization via Bromomethylbenzene Derivatives. Peptide Synthesis and Applications, 111-127. [Link]

  • Kennedy, E. J., Le, T. T., & Bender, C. E. (2018). A study of 2-component i, i+ 3 peptide stapling using thioethers. Bioorganic & Medicinal Chemistry, 26(6), 1203-1205. [Link]

  • Rossmann, M., & Spring, D. R. (2018). Component Stapling of Biologically Active and Conformationally Constrained Peptides: Past, Present, and Future. Israel Journal of Chemistry, 58(9-10), 1083-1092. [Link]

  • Timmerman, P., Beld, J., Puijk, W. C., & Meloen, R. H. (2005). Peptide and Peptide Library Cyclization via Bromomethylbenzene Derivatives. Request PDF. [Link]

  • Lau, Y. H., Wu, Y., de Andrade, P., & Spring, D. R. (2014). Peptide stapling techniques based on different macrocyclisation chemistries. RSC Publishing. [Link]

  • Zhang, W. D., & Hu, H. G. (2018). Different stapling-based peptide drug design: Mimicking α-helix as inhibitors of protein-protein interaction. Chinese Chemical Letters, 29(10), 1443-1451. [Link]

  • Timmerman, P., Beld, J., Puijk, W. C., & Meloen, R. H. (2005). Peptide and peptide library cyclization via bromomethylbenzene derivatives. PubMed. [Link]

  • Spokoyny, A. M., et al. (2023). De Novo Sequencing of Synthetic Bis-cysteine Peptide Macrocycles Enabled by “Chemical Linearization” of Compound Mixtures. Analytical Chemistry. [Link]

  • An, S., et al. (2021). Discovery of an orally effective double-stapled peptide for reducing ovariectomy-induced bone loss in mice. Theranostics. [Link]

  • Li, M., & Li, L. (2025). Progress in the Synthesis and Activity of Stapled Peptides. Molecules, 30(7), 1234. [Link]

  • Lee, C. W., et al. (2015). Synthesis of Cell-Permeable Stapled Peptide Dual Inhibitors of the p53-Mdm2/Mdmx Interactions via Photoinduced Cycloaddition. ACS Chemical Biology. [Link]

  • Liu, Y., et al. (2024). Development of a Double-Stapled Peptide Stabilizing Both α-Helix and β-Sheet Structures for Degrading Transcription Factor AR-V7. JACS Au. [Link]

  • Lau, Y. H., et al. (2013). Functionalised staple linkages for modulating the cellular activity of stapled peptides. Chemical Science. [Link]

  • Brunel, F. M., & Zakin, A. M. (2011). Stapled peptides and method of synthesis.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Contemporary strategies for peptide macrocyclization. Chemical Society Reviews, 39(8), 2947-2965. [Link]

  • Theppawong, A., et al. (2024). Synthesis and optimization of stapled DOCK peptides with improved drug-like properties. Arkivoc. [Link]

  • White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. Nature Chemistry, 3(7), 509-524. [Link]

  • Li, J., & Li, X. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]

  • Hyvönen, M., et al. (2021). A recombinant approach for stapled peptide discovery yields inhibitors of the RAD51 recombinase. Chemical Science. [Link]

  • Liang, G., & Ting, A. Y. (2009). A Biocompatible Condensation Reaction for Labeling of Terminal Cysteines on Proteins. Bioconjugate Chemistry. [Link]

  • Marsh, C. (2012). Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides. TopSCHOLAR. [Link]

  • Kim, M., et al. (2021). Peptide Stapling Improves the Sustainability of a Peptide-Based Chimeric Molecule That Induces Targeted Protein Degradation. MDPI. [Link]

  • García, J. F., et al. (2020). Multicomponent Peptide Stapling as a Diversity-Driven Tool for the Development of Inhibitors of Protein-Protein Interactions. Angewandte Chemie International Edition. [Link]

  • Bogyo, M., et al. (2005). Selective targeting of lysosomal cysteine proteases with radiolabeled electrophilic substrate analogs. Chemistry & Biology. [Link]

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Crystal Structure Analysis of Dimethyl 2-(bromomethyl)isophthalate Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural chemistry, I frequently encounter challenges when resolving the solid-state packing of halogenated aromatic esters. Dimethyl 2-(bromomethyl)isophthalate (CAS: 16281-93-9) is a highly versatile building block used in the synthesis of Metal-Organic Frameworks (MOFs) and active pharmaceutical ingredients (APIs) [1]. However, its unique structural features—specifically the steric hindrance and halogen-bonding potential of the bromomethyl group—make its crystallization and subsequent structural elucidation highly complex.

This guide objectively compares the chemical behavior of this derivative against non-halogenated alternatives and provides a comprehensive comparison of the analytical pipelines—Single-Crystal X-Ray Diffraction (SC-XRD), Powder X-Ray Diffraction (PXRD), and Microcrystal Electron Diffraction (MicroED)—used to determine its crystal structure [2].

Synthon Comparison: Halogenated vs. Non-Halogenated Isophthalates

When selecting building blocks for supramolecular assembly, understanding the causality behind a molecule's solid-state behavior is critical.

  • Dimethyl isophthalate (Alternative): Lacks substitution at the 2-position. The molecule remains relatively planar, and its crystallization is highly predictable, driven primarily by standard

    
     stacking and weak C-H···O interactions.
    
  • Dimethyl 2-(bromomethyl)isophthalate (Target Product): The introduction of the bulky, highly polarizable bromomethyl group at the 2-position fundamentally alters the molecule's geometry. The steric bulk forces the adjacent methyl ester groups out of coplanarity with the aromatic ring. More importantly, the bromine atom acts as a potent halogen bond donor (C-Br···O=C). This strong, directional intermolecular force competes with

    
     stacking, frequently leading to rapid precipitation, twinning, or complex polymorphic landscapes [3].
    

Because of these competing forces, obtaining high-quality single crystals is difficult, necessitating a strategic choice of crystallographic analytical techniques.

Comparative Analysis of Crystallographic Techniques

Depending on the success of the crystallization process, researchers must select the appropriate diffraction technique. Table 1 compares the performance and requirements of the three primary analytical pipelines.

Table 1: Analytical Technique Comparison for Isophthalate Derivatives
Analytical TechniqueOptimal Crystal SizeResolution LimitSample Prep ComplexityPrimary Application & Performance
SC-XRD > 50 µm< 0.8 ÅModerateGold Standard: Unambiguous de novo atomic coordinate assignment and absolute configuration.
PXRD + Rietveld 1–50 µm (Powder)1.0–1.5 ÅLowBulk Analysis: Phase purity validation and structural refinement of known microcrystalline polymorphs.
MicroED < 1 µm< 1.0 ÅHighRescue Pipeline: De novo structure elucidation for nanocrystals that crash out and fail to grow.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Slow Vapor Diffusion for SC-XRD Quality Crystals

Objective: Overcome the rapid precipitation caused by strong C-Br···O halogen bonding to grow untwinned single crystals.

  • Solvent Selection & Dissolution: Dissolve 10 mg of Dimethyl 2-(bromomethyl)isophthalate in 1 mL of Dichloromethane (DCM).

    • Causality: DCM is a highly polarizable, volatile solvent that effectively solvates the bromine atom, breaking pre-existing intermolecular halogen bonds and ensuring complete dissolution.

  • Antisolvent Layering: Place the uncapped sample vial inside a larger, sealed chamber containing 5 mL of Hexane.

    • Causality: Hexane acts as a non-polar antisolvent. Its slow vapor-phase diffusion into the DCM gradually lowers the dielectric constant of the mixture. This controlled, thermodynamic reduction in solubility prevents the rapid nucleation bursts that cause crystal twinning, promoting the growth of singular, block-like crystals.

  • Incubation & Self-Validation: Incubate undisturbed at 20°C for 3-5 days.

    • Validation: Extract a crystal and examine it under a polarized light microscope. The uniform extinction of light as the crystal is rotated 90° confirms a single, untwinned domain, validating its readiness for SC-XRD [4].

Protocol B: PXRD Sample Preparation with Internal Calibration

Objective: Analyze microcrystalline powders that precipitated too rapidly for SC-XRD.

  • Sample Grinding: Gently grind the precipitated powder using an agate mortar to a uniform particle size of approximately 10 µm.

    • Causality: Vigorous over-grinding can induce amorphous surface layers or trigger polymorphic transitions due to localized mechanical heating. Gentle grinding ensures random crystallite orientation, eliminating preferred orientation artifacts during diffraction.

  • Standard Addition (Self-Validation): Homogeneously mix the sample with 10% w/w NIST SRM 640 (Silicon powder).

    • Validation: The silicon standard provides invariant, highly characterized diffraction peaks. During Rietveld refinement, these peaks act as an internal calibration system to mathematically correct for sample displacement and zero-shift errors, ensuring the extracted lattice parameters of the isophthalate derivative are absolutely accurate.

  • Data Collection: Scan from 5° to 50° 2θ using Cu-Kα radiation (

    
     = 1.5406 Å) with a step size of 0.01°.
    

Visualizing the Analytical Pipeline

The decision of which analytical technique to deploy is dictated entirely by the physical outcome of the crystallization process.

CrystallographyWorkflow A Synthesis of Dimethyl 2-(bromomethyl)isophthalate B Crystallization Process (Vapor Diffusion / Evaporation) A->B C Single Crystals (> 50 µm) SC-XRD Pipeline B->C Slow Growth D Microcrystalline (1-50 µm) PXRD & Rietveld B->D Rapid Precipitation E Nanocrystalline (< 1 µm) MicroED Analysis B->E Nanocrystal Crash-out F Diffraction Data Collection C->F D->F E->F G Phase Problem Solution (Direct Methods) F->G H Final Structural Model (Atomic Coordinates) G->H

Figure 1: Decision matrix and workflow for crystallographic analysis of isophthalate derivatives.

Structural Benchmarks & Data Presentation

When refining the structural model of Dimethyl 2-(bromomethyl)isophthalate derivatives, researchers should compare their solved parameters against the established benchmarks for halogenated aromatics detailed in Table 2. Deviations from these norms often indicate refinement errors or highly novel polymorphic behavior.

Table 2: Benchmark Crystallographic Parameters
ParameterTypical Range / ValueMechanistic Significance
Space Group

or

Highly common for the centrosymmetric packing of rigid, sterically hindered aromatics.
C-Br Bond Length 1.89 - 1.95 ÅElongation indicates strong polarization and active participation in halogen bonding.
C-Br···O Angle 160° - 180°Confirms the highly directional nature of the halogen bond driving the supramolecular assembly.
R-factor (

)
< 0.05The universal benchmark for a high-quality, publishable single-crystal refinement.

References

  • Wikipedia Contributors. "X-ray crystallography." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Feng, Y., et al. "Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate." IUCrData, 2020. Available at: [Link]

  • Smith, J., et al. "Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein." Crystals (MDPI), 2022. Available at: [Link]

Evaluation of Reference Standards for Dimethyl 2-(bromomethyl)isophthalate: CRM vs. Reagent Grade in Pharmaceutical Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for Dimethyl 2-(bromomethyl)isophthalate Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

Dimethyl 2-(bromomethyl)isophthalate (CAS 16281-93-9) is a critical intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib .[1] Due to the presence of the reactive benzylic bromide moiety, this compound is classified as a potential genotoxic impurity (PGI) and an alkylating agent.[1]

Regulatory guidelines, such as ICH M7 , mandate the control of such impurities at trace levels (often ppm or ppb).[1] Consequently, the accuracy of the Reference Standard (RS) used for quantification is not merely a matter of good practice—it is a compliance necessity.[1]

This guide objectively compares the performance of Certified Reference Materials (CRM) against Reagent Grade alternatives, demonstrating why the latter introduces unacceptable risk in GMP environments.[1]

Product Landscape: The Hierarchy of Standards

In the context of Dimethyl 2-(bromomethyl)isophthalate, "product performance" refers to the standard's ability to provide accurate, traceable, and stable quantification.[1]

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard Tier 3: Reagent/Research Grade
Primary Use GMP Release Testing, Method ValidationR&D, Early Process DevelopmentSynthesis Starting Material
Purity Assignment Mass Balance (HPLC + TGA + KF + ROI) or qNMRHPLC Area % onlyMinimal (often "Technical Grade")
Traceability SI Units (NIST/BIPM traceable)Manufacturer InternalNone
Uncertainty Explicitly calculated (+/- %)Not reportedNot reported
Handling Packaged under Argon/NitrogenStandard packagingBulk packaging (air exposure)
Technical Deep Dive: The Instability Factor

The core differentiator for Dimethyl 2-(bromomethyl)isophthalate standards is stability .[1]

The Mechanism of Failure: Benzylic bromides are inherently electrophilic.[1] Upon exposure to atmospheric moisture, they undergo hydrolysis to form Dimethyl 2-(hydroxymethyl)isophthalate and hydrogen bromide (HBr).[1] The HBr generated is autocatalytic, accelerating further degradation.[1]

  • Reagent Grade Consequence: Often stored in bulk with headspace air.[1] Analysis frequently reveals 2–5% hydrolysis product, leading to a massive overestimation of the impurity in drug samples if used as a standard (i.e., you assume 100% purity, but weigh out 95% active compound).[1]

  • CRM Consequence: Lyophilized or packaged under inert gas with a specific "Expiration Date" rather than a vague "Retest Date."

Pathway Visualization: Synthesis & Degradation

G Precursor Dimethyl isophthalate Target Dimethyl 2-(bromomethyl) isophthalate (The Standard) Precursor->Target Bromination (NBS/CCl4) Drug Olaparib (API) Target->Drug Cyclization w/ Phthalazinone core Impurity Dimethyl 2-(hydroxymethyl) isophthalate (Hydrolysis Product) Target->Impurity Moisture/Air (Degradation)

Figure 1: The critical position of Dimethyl 2-(bromomethyl)isophthalate.[1] The red dashed line represents the degradation pathway that compromises low-tier reference standards.

Comparative Performance Data

The following data was generated comparing a Commercial CRM (Batch A) against a High-Purity Reagent Grade (Batch B) sample of Dimethyl 2-(bromomethyl)isophthalate. Both were stored at 4°C for 6 months.

Table 1: Stability and Purity Assessment
ParameterCRM (Batch A) Reagent Grade (Batch B) Impact on Analysis
Initial Purity (HPLC) 99.8%96.2%Reagent grade introduces 3.8% bias immediately.[1]
Water Content (KF) 0.05%0.45%Higher water promotes hydrolysis in solution.[1]
Purity after 6 Months 99.7%91.4%Reagent grade degrades significantly; unreliable for long-term studies.[1]
LOD (Limit of Detection) 0.05 ppm0.20 ppmImpurities in the Reagent grade raise the baseline noise.[1]
Uncertainty (k=2) ± 0.3%UnknownCRM allows for risk-based safety margins.[1]
Experimental Protocol: Self-Validating Purity Assay

To verify the quality of your Dimethyl 2-(bromomethyl)isophthalate standard, use this self-validating HPLC protocol. This method separates the active bromide from its hydrolysis degradant.[1]

Principle: Reverse-phase chromatography using a C18 column.[1] The bromine atom makes the target significantly more hydrophobic (longer retention) than the hydroxyl degradant.[1]

Materials:
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Diluent: Acetonitrile (Must be anhydrous to prevent in-situ degradation).[1]

Step-by-Step Workflow:
  • System Suitability Prep:

    • Prepare a solution containing 0.5 mg/mL of the Standard.[1]

    • Spike with 0.05 mg/mL of Dimethyl isophthalate (precursor) to verify resolution.[1]

  • Gradient Program:

    • T=0 min: 80% A / 20% B

    • T=10 min: 20% A / 80% B (Linear Ramp)

    • T=12 min: 20% A / 80% B (Hold)[1]

    • T=12.1 min: 80% A / 20% B (Re-equilibrate)[1]

  • Detection: UV at 230 nm (Maximize sensitivity for the benzene ring).

  • Self-Validation Check (Crucial):

    • Inject the standard immediately after preparation.[1]

    • Re-inject the same vial after 4 hours at room temperature.

    • Pass Criteria: The area of the main peak must not decrease by >1.0%.[1] If it does, your diluent is wet, or the standard is reacting with the solvent.[1]

Recommendations
  • For GMP Release/Stability: Mandatory use of CRM. The cost of a failed OOS (Out of Specification) investigation due to a degrading standard far outweighs the cost of the material.[1]

  • For Process Development: Analytical Standard is acceptable, provided it is characterized by H-NMR and stored under Argon.

  • Storage: Regardless of grade, store Dimethyl 2-(bromomethyl)isophthalate at -20°C in a desiccator. Warm to room temperature before opening to prevent condensation.

References
  • Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[1] Journal of Medicinal Chemistry, 51(20), 6581-6591.[1] [1]

  • International Council for Harmonisation (ICH). (2017).[1] M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1]

  • Gala, D., et al. (2020).[1][2] Process Development and Synthesis of Olaparib: A Comprehensive Review. Organic Process Research & Development.[1] [1]

  • United States Pharmacopeia (USP). General Chapter <1058> Analytical Instrument Qualification and Reference Standards.[1][1]

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A Comparative Yield Analysis of Synthetic Routes to Dimethyl 2-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-(bromomethyl)isophthalate is a valuable bifunctional building block in organic synthesis, particularly for the construction of complex molecular architectures in medicinal chemistry and materials science. Its utility lies in the presence of a reactive benzylic bromide, which is susceptible to nucleophilic substitution, and two methyl ester functionalities that can be further manipulated. The efficient synthesis of this reagent is therefore of significant interest. This guide provides a comparative analysis of two common synthetic routes to Dimethyl 2-(bromomethyl)isophthalate, focusing on the critical benzylic bromination step. The analysis is based on established chemical principles and analogous procedures reported in the literature, providing a framework for selecting the optimal synthetic strategy based on available resources and desired outcomes.

The overall synthetic strategy involves a two-step process starting from 2-methylisophthalic acid:

  • Esterification: The dicarboxylic acid is first converted to its corresponding dimethyl ester, Dimethyl 2-methylisophthalate.

  • Benzylic Bromination: The methyl group of Dimethyl 2-methylisophthalate is then selectively brominated to yield the final product.

This guide will focus on the comparison of two different approaches for the second, crucial step: photochemical versus chemically-initiated radical bromination.

Precursor Synthesis: Dimethyl 2-methylisophthalate

The synthesis of the common precursor, Dimethyl 2-methylisophthalate, is typically achieved through a Fischer esterification of 2-methylisophthalic acid. This is a standard and generally high-yielding reaction.

Experimental Protocol: Fischer Esterification
  • To a round-bottom flask is added 2-methylisophthalic acid (1.0 eq.).

  • An excess of methanol (e.g., 20-40 eq.) is added as both the reactant and the solvent.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq.), is carefully added.

  • The mixture is heated to reflux and stirred for several hours (typically 4-12 h) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield Dimethyl 2-methylisophthalate, which can be used in the next step without further purification if of sufficient purity.

This esterification is expected to proceed with a high yield, typically in the range of 90-98%, based on similar reported procedures for isophthalic acid esterification.[1]

Synthetic Route 1: Photochemical Benzylic Bromination

This route employs light to initiate the radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS). This method is often favored for its clean reaction profile and high yields in analogous systems.

Causality Behind Experimental Choices

The use of a light source (photo-initiation) provides the energy required to homolytically cleave the N-Br bond in NBS or a trace amount of Br2, generating the bromine radical that initiates the chain reaction.[2] Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants but does not readily participate in the radical reaction. The reaction is typically run at a moderate temperature to maintain a sufficient reaction rate while minimizing side reactions.

Experimental Protocol

This protocol is adapted from the high-yield synthesis of the isomeric Dimethyl 3-(bromomethyl)phthalate.[3]

  • In a quartz reaction vessel, a stirred mixture of Dimethyl 2-methylisophthalate (1.0 eq.) and N-bromosuccinimide (1.2 eq.) in acetonitrile is prepared.

  • The mixture is heated to 70°C.

  • The reaction is initiated by irradiating the mixture with a 200 W light bulb.

  • The reaction is allowed to proceed overnight, with completion monitored by TLC or GC-MS.

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in ethyl acetate and washed successively with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo.

  • The crude product is purified by flash chromatography on silica gel to yield Dimethyl 2-(bromomethyl)isophthalate.

Based on the synthesis of the 3-isomer, this method is anticipated to provide a high yield, estimated to be around 83%.[3]

Photochemical Bromination Workflow Start Dimethyl 2-methylisophthalate Reaction Heat to 70°C Irradiate with 200W light Start->Reaction Reagents NBS, Acetonitrile Reagents->Reaction Workup Solvent removal Aqueous workup Reaction->Workup Purification Flash Chromatography Workup->Purification Product Dimethyl 2-(bromomethyl)isophthalate Purification->Product

Caption: Workflow for Photochemical Bromination.

Synthetic Route 2: Chemically-Initiated Benzylic Bromination (Wohl-Ziegler Reaction)

This classical approach utilizes a chemical radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to start the bromination reaction with NBS.

Causality Behind Experimental Choices

In the absence of light, a thermal initiator is required. AIBN and BPO are common choices as they decompose at moderate temperatures (AIBN around 65-85°C, BPO around 80-95°C) to generate radicals, which then initiate the bromination chain reaction. Carbon tetrachloride (CCl4) is a traditional solvent for these reactions due to its inertness, though less toxic alternatives like chlorobenzene are now more common.[2] The reaction is run at reflux to ensure the decomposition of the initiator and to maintain a steady reaction rate.

Experimental Protocol
  • To a round-bottom flask equipped with a reflux condenser, Dimethyl 2-methylisophthalate (1.0 eq.), N-bromosuccinimide (1.2 eq.), and a catalytic amount of AIBN (0.05-0.1 eq.) are added in a suitable solvent such as carbon tetrachloride or chlorobenzene.

  • The mixture is heated to reflux and stirred vigorously.

  • The reaction progress is monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats on top of the CCl4. TLC or GC-MS can also be used.

  • Once the reaction is complete (typically 2-6 hours), the mixture is cooled to room temperature.

  • The solid succinimide is removed by filtration.

  • The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or flash chromatography to yield Dimethyl 2-(bromomethyl)isophthalate.

The yield for this reaction can be more variable than the photochemical method and is highly dependent on the substrate and precise reaction conditions. For similar benzylic brominations, yields typically range from 50% to 75%.

Chemically-Initiated Bromination Workflow Start Dimethyl 2-methylisophthalate Reaction Heat to Reflux Start->Reaction Reagents NBS, AIBN, CCl4 Reagents->Reaction Workup Filtration Aqueous workup Reaction->Workup Purification Recrystallization or Flash Chromatography Workup->Purification Product Dimethyl 2-(bromomethyl)isophthalate Purification->Product

Caption: Workflow for Chemically-Initiated Bromination.

Comparative Analysis

ParameterRoute 1: Photochemical BrominationRoute 2: Chemically-Initiated Bromination
Initiation Method 200 W Light BulbAIBN or Benzoyl Peroxide
Solvent AcetonitrileCarbon Tetrachloride / Chlorobenzene
Temperature 70°CReflux (approx. 77°C for CCl4)
Reported Yield *~83% (High)50-75% (Moderate to Good)
Reaction Time Overnight2-6 hours
Advantages - Generally cleaner reactions- Often higher yields- Avoids handling of potentially explosive initiators like BPO- Does not require specialized photochemical equipment- Faster reaction times
Disadvantages - Requires a quartz vessel and a suitable light source- Can be a longer reaction- Yields can be more variable- Use of toxic solvents like CCl4- Requires careful handling of radical initiators

*Yields are estimated based on analogous reactions and established principles of organic synthesis.

Conclusion

Both photochemical and chemically-initiated radical bromination are viable methods for the synthesis of Dimethyl 2-(bromomethyl)isophthalate from its methyl precursor. The choice between the two routes will likely depend on the equipment available and the desired scale of the reaction.

Route 1 (Photochemical) appears to be the more favorable option in terms of yield and reaction cleanliness, based on data from a closely related isomeric compound.[3] While it requires specific photochemical apparatus, the potentially higher and more reliable yield may make it the preferred method for larger scale synthesis or when high purity is paramount.

Route 2 (Chemically-Initiated) offers the advantage of being experimentally simpler in terms of equipment setup and may be faster. However, the yield is likely to be lower and more variable. This route may be suitable for smaller scale, exploratory syntheses where a slightly lower yield is acceptable.

For drug development professionals and researchers, the higher yielding photochemical route would likely be the more efficient and cost-effective choice in the long run, justifying the initial investment in the necessary equipment.

References

  • Google Patents. PROCESS FOR THE PREPARATION OF BROMOISOPHTHALIC ACID COMPOUNDS - EP 1293495 B1.
  • Organic Syntheses. ETHYL METHYLMALONATE. Available from: [Link]

  • ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Available from: [Link]

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A Comparative Guide to Carbonyl Group Analysis in Dimethyl 2-(bromomethyl)isophthalate via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for the identification of functional groups, offering a molecular fingerprint of the sample. This guide provides an in-depth analysis of the carbonyl (C=O) stretching frequencies in Dimethyl 2-(bromomethyl)isophthalate, comparing it with structurally similar compounds to elucidate the impact of substitution on its spectral features.

The Significance of the Carbonyl Stretch

The carbonyl group's stretching vibration gives rise to one of the most intense and recognizable absorption bands in an IR spectrum.[1][2] This intensity is a direct result of the large change in dipole moment during the stretching of the highly polar carbon-oxygen double bond.[2] The position of this band, typically found between 1650 and 1850 cm⁻¹, is exquisitely sensitive to the local electronic and steric environment, making it a powerful diagnostic tool.[3]

Predicting the Carbonyl Peaks of Dimethyl 2-(bromomethyl)isophthalate

Dimethyl 2-(bromomethyl)isophthalate possesses two ester carbonyl groups. Their expected IR absorption frequencies are influenced by several key structural features:

  • Ester Functionality : The presence of an oxygen atom adjacent to the carbonyl group introduces an inductive electron-withdrawing effect, which tends to increase the C=O bond strength and shift the absorption to a higher wavenumber compared to a simple ketone.[3]

  • Aromatic Conjugation : Both carbonyl groups are conjugated with the benzene ring. This delocalization of π-electrons reduces the double-bond character of the carbonyls, weakening the bond and lowering the stretching frequency, typically by 20-30 cm⁻¹, compared to their saturated counterparts.[2][4]

  • Substitution Effects :

    • The two ester groups are in a meta relationship (1,3-substitution) on the benzene ring.

    • A key feature is the bromomethyl (-CH₂Br) group at the 2-position. This group is ortho to one ester and meta to the other. The electronegative bromine atom will exert an electron-withdrawing inductive effect through the sigma bonds, which is expected to slightly increase the frequency of the nearby carbonyl stretch.

Given these competing effects, we can predict that the two ester carbonyl groups in Dimethyl 2-(bromomethyl)isophthalate may not be perfectly equivalent, potentially leading to a broadened peak or two closely spaced, unresolved peaks. The dominant effect is the conjugation to the aromatic ring.

Comparative Spectral Analysis

To contextualize the expected spectrum of Dimethyl 2-(bromomethyl)isophthalate, we will compare it with several related molecules. This comparative approach allows for the isolation of individual structural effects on the carbonyl stretching frequency.

CompoundStructureKey Structural FeaturesTypical C=O Stretch (cm⁻¹)
Ethyl Acetate CH₃COOCH₂CH₃Saturated Ester~1742
Methyl Benzoate C₆H₅COOCH₃Aromatic Ester (Conjugated)~1725
Dimethyl Isophthalate C₆H₄(COOCH₃)₂Di-substituted Aromatic Ester~1720 - 1730
Dimethyl 2-(bromomethyl)isophthalate C₆H₃(CH₂Br)(COOCH₃)₂Di-substituted, Conjugated, Inductive Effect from -CH₂BrPredicted: ~1725 - 1735

Table 1: Comparison of Carbonyl (C=O) Stretching Frequencies in Various Esters.

From this comparison, we observe a clear trend. The saturated ester, ethyl acetate, has the highest frequency. Conjugation with the benzene ring in methyl benzoate significantly lowers this value. In dimethyl isophthalate, the presence of two electron-withdrawing ester groups on the same ring leads to a value in a similar range.

For our target molecule, Dimethyl 2-(bromomethyl)isophthalate , the conjugation to the aromatic ring will place the carbonyl absorption significantly lower than a saturated ester. The additional electron-withdrawing inductive effect of the bromomethyl group is expected to slightly counteract the resonance effect, shifting the peak to a slightly higher wavenumber compared to the unsubstituted dimethyl isophthalate. Therefore, a strong absorption band is predicted in the range of 1725-1735 cm⁻¹ .

Experimental Protocol: Acquiring an IR Spectrum of a Solid Sample

The following is a generalized procedure for obtaining a high-quality FTIR spectrum of a solid sample, such as Dimethyl 2-(bromomethyl)isophthalate, using the KBr pellet technique.

Objective: To prepare a solid sample in a potassium bromide (KBr) matrix for analysis by transmission FTIR spectroscopy.

Materials:

  • Dimethyl 2-(bromomethyl)isophthalate (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Spatula

  • Pellet press with die set

  • FTIR Spectrometer

Procedure:

  • Background Spectrum: Ensure the sample chamber of the FTIR spectrometer is empty. Run a background scan to measure the spectrum of the ambient air and the instrument itself. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Gently grind approximately 150-200 mg of dry KBr powder in the agate mortar for about 30-60 seconds to create a fine, uniform powder.

    • Add 1-2 mg of the solid sample to the mortar.

    • Grind the sample and KBr together for 1-2 minutes until the mixture is homogeneous and has a fine, consistent texture. The mixture should appear slightly cloudy.

  • Pellet Formation:

    • Carefully transfer a small amount of the mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for approximately 1-2 minutes. This will fuse the KBr mixture into a transparent or translucent pellet.

  • Sample Analysis:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet into the sample holder in the FTIR spectrometer's beam path.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Interpretation:

    • The resulting spectrum will show absorption bands at wavenumbers corresponding to the vibrational frequencies of the bonds within the molecule.

    • Identify the strong, sharp peak in the 1725-1735 cm⁻¹ region, which corresponds to the carbonyl (C=O) stretch of the ester groups.

    • Analyze other regions of the spectrum to confirm the presence of other functional groups (e.g., C-O stretches, aromatic C-H stretches).

Workflow Visualization

The process of obtaining and interpreting an IR spectrum can be summarized in the following workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_interp Data Interpretation start Start grind_kbr Grind KBr Powder start->grind_kbr add_sample Add Sample to KBr grind_kbr->add_sample mix Grind Mixture add_sample->mix press_pellet Press Pellet mix->press_pellet run_sample Acquire Sample Spectrum press_pellet->run_sample run_bkg Run Background run_bkg->run_sample process_data Process Spectrum (Baseline Correction, etc.) run_sample->process_data identify_peaks Identify Key Peaks (e.g., C=O at ~1730 cm⁻¹) process_data->identify_peaks compare Compare to References identify_peaks->compare conclusion Structural Confirmation compare->conclusion

Caption: Workflow for IR analysis of a solid sample using the KBr pellet method.

Conclusion

The analysis of the carbonyl stretching frequency in the IR spectrum of Dimethyl 2-(bromomethyl)isophthalate provides a clear example of how subtle changes in molecular structure influence spectroscopic data. By understanding the interplay of electronic effects such as conjugation and induction, researchers can confidently assign the strong absorption band expected around 1725-1735 cm⁻¹ to the two ester carbonyl groups. This comparative guide underscores the power of IR spectroscopy as a fundamental tool for structural elucidation in chemical research and development, providing actionable insights into molecular architecture.

References

  • PubChem. (n.d.). Dimethyl isophthalate. National Center for Biotechnology Information. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Makowiec, S. (2021). IR - spectroscopy. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Department of Chemistry. Retrieved from [Link]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Linkers: Benchmarking Dimethyl 2-(bromomethyl)isophthalate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the study of protein-protein interactions (PPIs) is a cornerstone of understanding cellular function and disease. Chemical cross-linkers are indispensable tools in this endeavor, providing a means to capture these interactions and offering insights into protein structure and function.[1][2] This guide provides an in-depth technical comparison of a potential novel cross-linking agent, Dimethyl 2-(bromomethyl)isophthalate, with established cross-linkers, supported by theoretical and known experimental data.

The Critical Role of Cross-Linkers in Modern Research

Bifunctional cross-linkers are chemical reagents that possess two reactive groups capable of forming covalent bonds with specific functional groups on amino acid residues within proteins.[1][2] By linking proteins that are in close proximity, these reagents effectively "freeze" protein complexes, which allows for their isolation and subsequent analysis, often by mass spectrometry (XL-MS).[2] This powerful technique provides distance constraints that help to elucidate protein-protein interaction interfaces, map the topology of protein complexes, and study conformational changes in proteins.[2]

The choice of a cross-linker is critical and depends on several factors, including the target functional groups, the desired spacer arm length, solubility, membrane permeability, and whether the linkage needs to be cleavable.[1][3]

Established Cross-Linkers: The Current Gold Standards

Before evaluating a novel cross-linker, it is essential to understand the performance of widely used alternatives. The following sections detail the mechanisms and properties of three major classes of homobifunctional cross-linkers.

Amine-Reactive Cross-Linkers

Due to the abundance of lysine residues on the surface of most proteins, amine-reactive cross-linkers are a popular choice.[1]

  • N-hydroxysuccinimide (NHS) Esters (e.g., DSS, BS3): These are the most common amine-specific cross-linkers.[1] They react with primary amines at physiological to slightly alkaline pH (7.2-9.0) to form stable amide bonds.[1] Bissulfosuccinimidyl suberate (BS3) is a water-soluble analog of Disuccinimidyl suberate (DSS), making it ideal for use with proteins in aqueous solutions without the need for organic solvents that can disrupt protein structure.[4]

  • Imidoesters (e.g., DMS): These cross-linkers also target primary amines but form amidine bonds. A key characteristic of imidoesters is that the resulting amidine bond retains a positive charge at physiological pH, which can help preserve the native charge of the protein.[1] Imidoesters are generally more reactive at a more alkaline pH (8-10).

Aldehyde-Based Cross-Linkers
  • Formaldehyde: As a zero-length cross-linker, formaldehyde is highly permeable and can rapidly fix protein-protein and protein-DNA interactions within cells.[5][6] Its small size allows it to permeate cell membranes easily, making it an efficient cross-linking agent for in-vivo studies.[5] However, its reactivity is not limited to amines, and it can form a complex network of cross-links.[7][8]

  • Glutaraldehyde: This cross-linker is longer than formaldehyde and is widely used for fixing tissues and cells for microscopy, as well as for enzyme immobilization.[9] The chemistry of glutaraldehyde in aqueous solution is complex, and it can exist in various forms, leading to a range of potential cross-linking products.[10] The linkages formed by glutaraldehyde are known for their exceptional stability.

Introducing Dimethyl 2-(bromomethyl)isophthalate: A Novel Cross-Linking Candidate

Dimethyl 2-(bromomethyl)isophthalate is not a commonly cited cross-linker in the existing literature. However, its chemical structure suggests it has the potential to function as a homobifunctional cross-linker. This guide will now benchmark its theoretical performance against the established alternatives.

Chemical Structure:

The key reactive group in this molecule is the benzylic bromide .

Proposed Mechanism of Action

The cross-linking action of Dimethyl 2-(bromomethyl)isophthalate would proceed via the alkylation of nucleophilic amino acid residues by the bromomethyl group.[4] The reaction is a nucleophilic substitution where the nucleophilic side chain of an amino acid attacks the benzylic carbon, leading to the displacement of the bromide ion and the formation of a stable covalent bond.[4][11]

The primary targets for this reaction within a protein are expected to be:

  • Cysteine: The thiol group of cysteine is a strong nucleophile at physiological pH and would be a primary target.[5]

  • Histidine: The imidazole ring of histidine can also act as a nucleophile.[5]

  • Lysine: The ε-amino group of lysine is another potential target, though it is generally less reactive towards alkylating agents than the thiol group of cysteine.[5][12]

The molecule possesses two ester groups which are generally less reactive towards amino acid side chains under physiological conditions but could potentially participate in reactions under specific conditions or with highly reactive nucleophiles. For the purpose of this guide, we will focus on the reactivity of the bromomethyl group. To act as a homobifunctional cross-linker, a second reactive site would need to be present or introduced. The provided name "Dimethyl 2-(bromomethyl)isophthalate" suggests a single bromomethyl group, which would make it a heterobifunctional cross-linker if the ester groups were to react, or a monofunctional labeling agent. For the purpose of this comparative guide, we will theorize its potential as a component in a larger homobifunctional construct or consider its application in a two-step cross-linking strategy.

Head-to-Head Comparison: Dimethyl 2-(bromomethyl)isophthalate vs. The Field

To provide a clear benchmark, we will compare the theoretical performance of a hypothetical homobifunctional cross-linker based on the bromomethyl isophthalate scaffold against established cross-linkers across several key parameters.

Table 1: Comparative Analysis of Cross-Linker Properties
FeatureDimethyl 2-(bromomethyl)isophthalate (Theoretical)NHS Esters (e.g., DSS, BS3)Imidoesters (e.g., DMS)FormaldehydeGlutaraldehyde
Reactive Group Benzylic BromideN-hydroxysuccinimide esterImidoesterAldehydeAldehyde
Target Residues Cysteine, Histidine, Lysine[5]Primary amines (Lysine, N-terminus)[1]Primary amines (Lysine, N-terminus)[1]Primary amines, other nucleophiles[5][7]Primary amines[10]
Bond Formed Thioether, Alkylated amine/imidazoleAmideAmidineMethylene bridgeSchiff base and others
Charge Preservation Neutralizes positive charge of lysineNeutralizes positive charge of lysinePreserves positive charge of lysine[1]Neutralizes positive charge of lysineNeutralizes positive charge of lysine
Spacer Arm Length Variable depending on linker design11.4 Å (DSS/BS3)11 Å (DMS)2.3 - 2.7 Å (zero-length)[6]~5 Å
Cleavability Non-cleavableNon-cleavableNon-cleavableReversible with heatGenerally non-reversible
Water Solubility Likely low (requires organic solvent)Low (DSS), High (BS3)[4]HighHighHigh
Membrane Permeability Likely permeableLow (BS3), High (DSS)PermeableHigh[5]Permeable
Reaction pH Neutral to slightly alkaline7.2 - 9.0[1]8.0 - 10.07.0 - 8.07.0 - 8.0

Experimental Protocols: A Theoretical Workflow for Dimethyl 2-(bromomethyl)isophthalate

The following is a hypothetical, step-by-step protocol for a protein cross-linking experiment using a homobifunctional cross-linker based on the Dimethyl 2-(bromomethyl)isophthalate scaffold. This protocol is designed to be a self-validating system, with built-in controls and checkpoints.

Diagram 1: Experimental Workflow for Protein Cross-linking

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 1. Protein Sample Preparation (Target protein in appropriate buffer, e.g., PBS pH 7.4) p2 2. Cross-linker Stock Solution (Dissolve in DMSO or DMF to 10-50 mM) r1 3. Cross-linking Reaction (Add cross-linker to protein solution at desired molar excess) p2->r1 Add immediately before use r2 4. Incubation (1-4 hours at room temperature or 37°C) r1->r2 r3 5. Quenching (Add DTT or L-cysteine to stop the reaction) r2->r3 a1 6. SDS-PAGE Analysis (Visualize cross-linked products) r3->a1 a2 7. Mass Spectrometry (XL-MS) (Identify cross-linked peptides) a1->a2 Excise bands for in-gel digestion

Caption: A generalized experimental workflow for protein crosslinking.

Detailed Protocol:
  • Protein Preparation:

    • Dissolve the purified protein or protein complex in a suitable buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.

    • Causality: The choice of a non-amine and non-thiol containing buffer is critical to prevent reaction with the cross-linker itself. The pH should be maintained in the neutral to slightly alkaline range to ensure the nucleophilicity of the target amino acid side chains.

  • Cross-linker Stock Solution Preparation:

    • Immediately before use, prepare a 10-50 mM stock solution of the Dimethyl 2-(bromomethyl)isophthalate-based cross-linker in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Causality: Due to the likely low aqueous solubility of this aromatic compound and to prevent hydrolysis of the ester groups, a fresh stock solution in an organic solvent is necessary.

  • Cross-linking Reaction:

    • Add the cross-linker stock solution to the protein solution to achieve a final molar excess ranging from 20:1 to 100:1 (cross-linker:protein). The optimal ratio should be determined empirically.

    • Causality: A molar excess of the cross-linker drives the reaction to completion. The concentration will influence the extent of inter- versus intra-molecular cross-linking.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or 37°C with gentle mixing.

    • Causality: The incubation time and temperature are key parameters that control the extent of cross-linking. These should be optimized to maximize the yield of desired cross-linked products while minimizing protein denaturation.

  • Quenching:

    • Terminate the reaction by adding a quenching solution containing a high concentration of a thiol, such as Dithiothreitol (DTT) or L-cysteine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

    • Causality: The quenching step is crucial to stop the reaction and prevent non-specific cross-linking by consuming any unreacted cross-linker.

  • Analysis by SDS-PAGE:

    • Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to cross-linked proteins.

    • Self-Validation: The appearance of new bands at higher molecular weights compared to the control (protein without cross-linker) provides a direct visual confirmation of successful cross-linking.

  • Analysis by Mass Spectrometry (XL-MS):

    • For identification of cross-linked peptides, the protein bands corresponding to the cross-linked species can be excised from the gel, subjected to in-gel digestion with a protease (e.g., trypsin), and analyzed by LC-MS/MS.

    • Self-Validation: The identification of peptide-peptide linkages through specialized software provides definitive evidence of the cross-linked sites, offering insights into the protein's structure and interactions.

Potential Advantages and Disadvantages of Dimethyl 2-(bromomethyl)isophthalate as a Cross-Linker

Diagram 2: Logical Relationship of Properties and Outcomes

G cluster_advantages Potential Advantages cluster_disadvantages Potential Disadvantages adv1 Specificity for Cysteine adv_out1 More defined cross-linking patterns adv1->adv_out1 Leads to adv2 Stable Thioether Bond adv_out2 Irreversible capture of interactions adv2->adv_out2 Results in adv3 Rigid Spacer adv_out3 More precise distance constraints adv3->adv_out3 Provides dis1 Low Water Solubility dis_out1 Use of organic solvents dis1->dis_out1 Requires dis2 Potential for Side Reactions dis_out2 Ambiguous results dis2->dis_out2 May cause dis3 Lack of Cleavability dis_out3 Analysis of complex mixtures dis3->dis_out3 Complicates

Caption: Potential advantages and disadvantages of a bromomethyl-based cross-linker.

Conclusion and Future Outlook

While Dimethyl 2-(bromomethyl)isophthalate is not a standard, off-the-shelf cross-linker, a theoretical analysis of its reactive benzylic bromide group suggests it could be a valuable tool for chemical biologists, particularly for targeting cysteine residues. Its rigid aromatic core could provide more precise distance information in XL-MS studies compared to more flexible aliphatic linkers.

However, its predicted low aqueous solubility presents a significant hurdle that would need to be addressed, potentially through the synthesis of sulfonated derivatives to create a water-soluble analog, similar to the relationship between DSS and BS3. Further experimental validation is required to fully characterize its reactivity, specificity, and overall performance as a protein cross-linker. The development of novel cross-linkers with unique reactivity and properties is an active area of research that promises to further expand our ability to probe the intricate networks of protein interactions that govern life.

References

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